molecular formula C7H8N2 B1585805 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine CAS No. 496-13-9

2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Cat. No.: B1585805
CAS No.: 496-13-9
M. Wt: 120.15 g/mol
InChI Key: HIACNNDCIUUION-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a useful research compound. Its molecular formula is C7H8N2 and its molecular weight is 120.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-2-8-4-7-5-9-3-6(1)7/h1-2,4,9H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIACNNDCIUUION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364032
Record name 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
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Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496-13-9
Record name 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Scaffold

The this compound core, a key aza-isoindoline heterocyclic scaffold, has garnered significant attention within the realms of medicinal chemistry and drug development. Its rigid, bicyclic structure serves as a versatile template for the design of novel therapeutic agents targeting a range of biological pathways. Derivatives of this scaffold have demonstrated potential as inhibitors of enzymes such as hematopoietic progenitor kinase 1 (HPK1), which plays a role in regulating T-cell activation and has implications for cancer immunotherapy.[1] The exploration of diverse and efficient synthetic pathways to this valuable core is therefore a critical endeavor for researchers and drug development professionals, enabling the generation of compound libraries for screening and the optimization of lead candidates.

This technical guide provides a comprehensive overview of the primary synthetic strategies for constructing the this compound ring system. We will delve into the mechanistic underpinnings of these routes, offering field-proven insights into the rationale behind experimental choices. Detailed, step-by-step protocols for key transformations are provided, alongside a comparative analysis of the different approaches to aid in the selection of the most appropriate method for a given research objective.

Key Synthetic Strategies

The synthesis of this compound can be broadly approached from two main retrosynthetic disconnections: formation of the pyrrolidine ring onto a pre-existing pyridine core, or construction of the pyridine ring. This guide will focus on the most prevalent and well-documented methods.

Pathway 1: From Furo[3,4-c]pyridine-1,3-dione

This widely utilized pathway commences with the commercially available furo[3,4-c]pyridine-1,3-dione. The synthesis proceeds through a two-step sequence involving an initial lactamization to form the corresponding imide, followed by a reduction to yield the desired this compound.[2]

Conceptual Workflow

G start Furo[3,4-c]pyridine-1,3-dione step1 Lactamization (e.g., with Urea) start->step1 intermediate 2H-pyrrolo[3,4-c]pyridine-1,3-dione step1->intermediate step2 Reduction (e.g., LiAlH4) intermediate->step2 product This compound step2->product

Caption: Workflow for the synthesis from furo[3,4-c]pyridine-1,3-dione.

Mechanistic Insights

The lactamization step involves the reaction of the anhydride with a nitrogen source, commonly urea. The reaction is typically carried out at high temperatures. The mechanism proceeds via nucleophilic attack of the nitrogen atom of urea on one of the carbonyl carbons of the anhydride, leading to a ring-opened intermediate. Subsequent intramolecular cyclization and elimination of isocyanic acid and water furnishes the desired imide, 2H-pyrrolo[3,4-c]pyridine-1,3-dione. The choice of a high-boiling solvent such as o-xylene facilitates the removal of volatile byproducts, driving the reaction to completion.[2]

The reduction of the resulting imide to the corresponding diamine is most effectively achieved using a powerful reducing agent such as Lithium Aluminium Hydride (LiAlH₄). The mechanism involves the nucleophilic addition of hydride ions to both carbonyl groups of the imide, leading to a dialuminate intermediate which, upon acidic or basic workup, yields the final this compound.[3] The use of a strong reducing agent like LiAlH₄ is crucial for the complete reduction of the relatively stable imide functionality.

Detailed Experimental Protocol

Step 1: Synthesis of 2H-pyrrolo[3,4-c]pyridine-1,3-dione

  • To a stirred suspension of furo[3,4-c]pyridine-1,3-dione (1 equiv.) in o-xylene, add urea (1.1 equiv.).

  • Heat the reaction mixture to reflux (approximately 140-145 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexane) to remove residual o-xylene, and dry under vacuum to afford 2H-pyrrolo[3,4-c]pyridine-1,3-dione.

Step 2: Synthesis of this compound

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a suspension of Lithium Aluminium Hydride (LiAlH₄, 4 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add 2H-pyrrolo[3,4-c]pyridine-1,3-dione (1 equiv.) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate at room temperature for 1 hour.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel to afford this compound.

Pathway 2: From Ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate

This pathway involves the hydrolysis of a pre-formed N-protected pyrrolopyridine derivative. This method is particularly useful when substituted derivatives are desired, as the starting ester can be synthesized with various substituents on the pyridine ring.

Conceptual Workflow

G start Ethyl 1H-pyrrolo[3,4-c]pyridine- 2(3H)-carboxylate step1 Hydrolysis (e.g., Ba(OH)2) start->step1 product This compound step1->product

Caption: Workflow for the synthesis from an N-protected precursor.

Mechanistic Insights

This synthesis relies on the hydrolysis of the carbamate protecting group. The use of a strong base like barium hydroxide in water at elevated temperatures facilitates the saponification of the ester and subsequent decarboxylation to yield the unprotected secondary amine.[4] The choice of barium hydroxide is effective, and the heterogeneous nature of the reaction often simplifies the workup, as the excess base and barium carbonate formed can be removed by filtration.

Detailed Experimental Protocol
  • In a round-bottom flask, combine ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate (1.00 equiv.) and barium hydroxide (excess) in water.[4]

  • Heat the mixture to 120 °C and stir overnight.[4]

  • Cool the reaction mixture to room temperature.

  • Collect the solid material by filtration.

  • Stir the collected residue in hot ethyl acetate and filter to remove any remaining solid inorganic material.[4]

  • Concentrate the filtrate under reduced pressure to yield this compound as a light yellow oil.[4]

Pathway 3: A Prospective Pictet-Spengler Approach

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[5] While a specific protocol for the direct synthesis of this compound is not extensively documented, a plausible route can be envisioned starting from a suitably functionalized pyridine precursor.

Conceptual Workflow

G start1 3-aminomethyl-4-vinylpyridine step1 Pictet-Spengler Cyclization start1->step1 start2 Aldehyde/Ketone start2->step1 product Substituted 2,3-dihydro-1H- pyrrolo[3,4-c]pyridine step1->product

Caption: A prospective Pictet-Spengler approach.

Mechanistic Insights

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic substitution with the aromatic ring to form the new heterocyclic ring.[5] In this prospective pathway, a 3-aminomethyl-4-vinylpyridine derivative would serve as the β-arylethylamine equivalent. The reaction with an aldehyde or ketone under acidic conditions would generate an iminium ion, followed by an intramolecular cyclization of the vinyl group onto the iminium carbon to construct the pyrrolidine ring.

This approach offers the potential for introducing diversity at the 1-position of the pyrrolidine ring through the choice of the carbonyl component.

Comparative Analysis of Synthetic Pathways

PathwayStarting MaterialKey ReagentsAdvantagesDisadvantages
From Furo[3,4-c]pyridine-1,3-dione Furo[3,4-c]pyridine-1,3-dioneUrea, LiAlH₄Well-established, high-yielding, starting material is commercially available.Requires a strong, hazardous reducing agent (LiAlH₄), multi-step process.
From Ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate N-protected pyrrolopyridineBa(OH)₂Milder conditions for the final deprotection step, suitable for synthesizing substituted analogs.The synthesis of the starting material can be multi-stepped.
Pictet-Spengler Approach Substituted PyridineAldehyde/Ketone, Acid catalystPotentially convergent, allows for the introduction of diversity.Requires synthesis of a specific, potentially unstable starting material, may have regioselectivity issues.

Spectroscopic Data for this compound

A self-validating protocol relies on the accurate characterization of the final product. The following is a summary of the expected spectroscopic data for the title compound.

TechniqueExpected Data
¹H NMR (CDCl₃, 300 MHz)δ 8.51 (s, 1H), 8.43 (d, J = 4.8 Hz, 1H), 7.16 (d, J = 4.8 Hz, 1H), 4.25 (s, 2H), 4.22 (s, 2H).[4]
¹³C NMR (predicted)δ ~150 (C), ~148 (CH), ~125 (C), ~120 (CH), ~50 (CH₂), ~50 (CH₂).
Mass Spec (EI)m/z 120 (M⁺), other fragments corresponding to loss of H, CH₂, etc.
IR (neat)ν ~3300-3400 cm⁻¹ (N-H stretch), ~3000-3100 cm⁻¹ (aromatic C-H stretch), ~2800-3000 cm⁻¹ (aliphatic C-H stretch), ~1600 cm⁻¹ (C=C and C=N stretch).

Conclusion

The synthesis of the this compound core is a well-trodden path in medicinal chemistry, with several robust and reliable methods available to the synthetic chemist. The choice of synthetic route will ultimately depend on the desired scale of the synthesis, the availability of starting materials, and the need for specific substitutions on the heterocyclic scaffold. The classic approach starting from furo[3,4-c]pyridine-1,3-dione remains a popular and effective method for accessing the parent compound. For the synthesis of analogues with diverse substitution patterns, the hydrolysis of a pre-functionalized N-protected precursor or the development of a convergent Pictet-Spengler strategy may offer greater flexibility. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this important heterocyclic scaffold and its derivatives for the advancement of drug discovery programs.

References

An In-depth Technical Guide to the Structure Elucidation of Novel 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Blueprint

In the landscape of modern drug discovery, nitrogen-containing heterocycles are foundational scaffolds, with the pyrrolopyridine core being a subject of intense pharmacological interest.[1][2] Derivatives of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine isomer, in particular, have demonstrated a wide spectrum of biological activities, including potential as analgesic, sedative, antidiabetic, and antitumor agents.[1] The successful development of these promising candidates hinges on an indisputable understanding of their molecular architecture. Simple confirmation of a synthetic target is insufficient; a rigorous, multi-pronged analytical approach is required to unambiguously determine connectivity, stereochemistry, and conformation.

This guide eschews rigid templates to provide a field-proven, logic-driven workflow for the structural elucidation of novel this compound derivatives. We will explore the causality behind experimental choices, demonstrating how a synergistic application of modern analytical techniques forms a self-validating system for determining molecular truth.

The Integrated Elucidation Strategy: A Holistic View

The determination of a novel chemical structure is not a linear process but an iterative cycle of hypothesis and validation. Each analytical technique provides a unique piece of the puzzle. High-Resolution Mass Spectrometry (HRMS) delivers the elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy maps the atomic connectivity, and Single-Crystal X-ray Crystallography provides the ultimate, unambiguous 3D structure. The power of this strategy lies in the corroboration of data across all three domains.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_nmr_detail NMR Workflow Synthesis Novel Derivative Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification HRMS HRMS Analysis (Molecular Formula) Purification->HRMS NMR NMR Spectroscopy (Connectivity Map) NMR_1D 1D NMR (¹H, ¹³C, DEPT) Purification->NMR_1D Structure_Hypothesis Proposed Structure HRMS->Structure_Hypothesis Provides Formula XRay X-ray Crystallography (3D Structure) Final_Structure Confirmed Structure XRay->Final_Structure Absolute Proof NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Hypothesis NMR_2D->Structure_Hypothesis Provides Connectivity Structure_Hypothesis->XRay Request Confirmation Structure_Hypothesis->Final_Structure If Crystallography Fails, Strong NMR Evidence Suffices

Caption: Integrated workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): Establishing the Elemental Formula

Expertise & Causality: Before any structural bonds can be assigned, the elemental composition must be known. HRMS is the cornerstone of this process. Unlike low-resolution MS, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This precision is critical because it allows for the differentiation between ions of the same nominal mass but different elemental compositions (isobaric ions), thereby providing a unique molecular formula.

Experimental Protocol: Electrospray Ionization (ESI)-HRMS
  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The key is to use a volatile solvent compatible with the ESI source.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard appropriate for the expected mass range. This step is crucial for ensuring mass accuracy.[3]

  • Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Positive ion mode is typically used for nitrogen-containing heterocycles due to their basicity, leading to the observation of the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the spectrum over a relevant m/z range. For a typical derivative, a scan range of m/z 50-1000 is sufficient.

  • Formula Determination: Use the instrument's software to calculate the molecular formula from the measured accurate mass of the [M+H]⁺ ion, with a mass error tolerance of <5 ppm.

Data Interpretation: A Self-Validating System

The parent this compound has a molecular formula of C₇H₈N₂ and a monoisotopic mass of 120.0687 Da.[4] A novel derivative will have a correspondingly higher mass.

Trustworthiness: The isotopic distribution pattern serves as an internal validation of the proposed formula. For instance, the presence of a chlorine atom will produce a characteristic M+2 peak with roughly one-third the intensity of the molecular ion peak. Similarly, a bromine atom will yield an M+2 peak of nearly equal intensity.

Fragmentation Analysis: Deconstructing the Molecule

Tandem MS (MS/MS) experiments are invaluable for gaining initial structural insights. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragmentation patterns that reveal key structural motifs.

Fragmentation_Pathway Parent [M+H]⁺ Hypothetical N-Acyl Derivative m/z 163.08 Frag1 Fragment A Loss of ketene (-CH₂CO) m/z 121.07 Parent->Frag1 -42 Da Frag2 Fragment B Loss of acetyl group (-COCH₃) m/z 120.07 Parent->Frag2 -43 Da Frag3 Fragment C Loss of ethylene from pyrrolidine ring m/z 93.04 Frag1->Frag3 -28 Da (RDA-like)

Caption: Predicted fragmentation of a hypothetical N-acetyl derivative.

Common Fragmentation Pathways:

  • Loss of Substituents: The most facile fragmentations often involve the cleavage of bonds to substituents on the core.

  • Pyrrolidine Ring Opening: Cleavage of the saturated pyrrolidine ring can occur, for example, through the loss of ethylene (28 Da).[3]

  • Pyridine Ring Fission: The aromatic pyridine ring is more stable but can fragment through pathways like the loss of hydrogen cyanide (HCN, 27 Da).[3]

Observed Loss (from [M+H]⁺) Possible Neutral Fragment Structural Implication
18 DaH₂OPresence of a hydroxyl or carboxylic acid group
28 DaC₂H₄ or COLoss of ethylene from the pyrrolidine ring or a carbonyl group
43 DaCH₃COPresence of an acetyl group
57 DaC₄H₉Presence of a t-butyl group

NMR Spectroscopy: Assembling the Structural Puzzle

Expertise & Causality: While HRMS provides the parts list (the molecular formula), NMR spectroscopy provides the assembly instructions (the atomic connectivity). A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Experimental Protocol: Standard NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the compound without reacting with it.

  • 1D Spectra Acquisition: Acquire a standard ¹H NMR spectrum, followed by a ¹³C NMR spectrum. A DEPT-135 experiment is also highly recommended to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

  • 2D Spectra Acquisition: Based on the complexity of the 1D spectra, acquire the necessary 2D experiments:

    • COSY (¹H-¹H Correlation Spectroscopy): To identify proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is the most powerful experiment for connecting disparate parts of the molecule.

Data Interpretation: Building the Molecule Bond by Bond

Let's consider a hypothetical derivative: 2-acetyl-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine .

¹H NMR Analysis:

  • Pyridine Protons: Expect two signals in the aromatic region (δ 7.0-8.5 ppm). For a 6-methyl substituted core, we would see a singlet and a doublet, or two doublets depending on the substitution pattern. For the parent compound, protons appear at δ 8.51 (s, 1H), 8.41-8.45 (t, 1H), and 7.13-7.20 (m, 1H).[5]

  • Pyrrolidine Protons: Expect two or more signals in the aliphatic region (δ 3.0-5.0 ppm). These will likely be singlets or triplets depending on the substitution and conformation, appearing as sharp singlets for the unsubstituted core at δ 4.25 (s, 2H) and 4.22 (s, 2H).[5]

  • Substituent Protons: A methyl group on the pyridine ring would appear around δ 2.3-2.6 ppm, while an N-acetyl methyl group would be around δ 2.1 ppm.

¹³C NMR Analysis:

  • Aromatic Carbons: Signals will appear in the δ 110-160 ppm range.

  • Aliphatic Carbons: The CH₂ groups of the pyrrolidine ring will be found further upfield, typically δ 40-60 ppm.

  • Carbonyl Carbon: The acetyl carbonyl carbon would appear far downfield, around δ 170 ppm.

Putting It All Together with 2D NMR:

The true power comes from integrating the 2D data.

NMR_Integration H1 H1 δ 8.4 (s) C1 C1 δ 150.1 H1->C1 HSQC H2 H2 δ 7.2 (s) C2 C2 δ 121.5 H2->C2 HSQC C_Pyr Pyridine Carbons H2->C_Pyr HMBC (²J, ³J) H3 H3 (CH₂) δ 4.8 (s) C3 C3 δ 48.2 H3->C3 HSQC C6_Ac_CO C6 (C=O) δ 169.8 H3->C6_Ac_CO HMBC (³J) H3->C_Pyr HMBC (³J) H4 H4 (CH₂) δ 4.6 (s) C4 C4 δ 45.9 H4->C4 HSQC H5_Me H5 (CH₃) δ 2.5 (s) C5_Me C5 δ 18.5 H5_Me->C5_Me HSQC H5_Me->C_Pyr HMBC (³J) H6_Ac H6 (CH₃) δ 2.1 (s) H6_Ac->C6_Ac_CO HMBC (²J) C7_Ac_Me C7 (CH₃) δ 22.1 H6_Ac->C7_Ac_Me HSQC

Caption: Integrating 2D NMR data to confirm connectivity.
  • HSQC would confirm that the proton at δ 2.5 is attached to the carbon at δ 18.5 (the methyl group).

  • HMBC is the key. A correlation from the N-acetyl methyl protons (δ 2.1) to the carbonyl carbon (δ 169.8) confirms the acetyl group. Crucially, a correlation from the pyrrolidine CH₂ protons (e.g., δ 4.8) to that same carbonyl carbon definitively places the acetyl group on the pyrrolidine nitrogen. Similarly, correlations from the pyridine-methyl protons (δ 2.5) to the aromatic carbons confirm its position on the pyridine ring.

Single-Crystal X-ray Crystallography: The Gold Standard

Expertise & Causality: When absolute, unambiguous proof of structure is required—especially concerning stereochemistry—single-crystal X-ray crystallography is the definitive technique.[6] While NMR and MS provide data that leads to a deduced structure, crystallography provides a direct image of the molecule's three-dimensional arrangement in the solid state.[7][8]

Experimental Protocol: From Solution to Structure
  • Crystal Growth: This is often the most challenging step. The goal is to slowly precipitate the compound from a supersaturated solution to form well-ordered, single crystals. Common techniques include:

    • Slow evaporation of the solvent.

    • Vapor diffusion (precipitating solvent diffusing into the sample solvent).

    • Cooling of a saturated solution.

  • Crystal Mounting and Screening: A suitable crystal (typically 0.1-0.3 mm) is mounted on a goniometer head and cooled in a stream of liquid nitrogen to minimize thermal motion. The crystal is then screened at a synchrotron or on a home-source diffractometer to assess its quality.[9]

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction patterns are collected.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. An atomic model is fitted to this map and refined to yield the final structure, including precise bond lengths, bond angles, and atomic coordinates.

Trustworthiness: The final refined structure is accompanied by quality metrics, such as the R-factor, which indicates the agreement between the experimental diffraction data and the calculated model. A low R-factor (< 0.05) signifies a high-quality, trustworthy structure.

Conclusion: A Symphony of Evidence

The robust structure elucidation of novel this compound derivatives is not achieved by a single experiment but by the careful synthesis of data from multiple, orthogonal analytical techniques. The process begins with HRMS to define the elemental boundaries of the problem. It is followed by a comprehensive suite of NMR experiments that meticulously map the atomic framework. Finally, where possible, X-ray crystallography provides the ultimate, incontrovertible confirmation. This integrated, logic-driven approach ensures the highest degree of scientific integrity, providing the solid structural foundation necessary for advancing these promising molecules in drug development.

References

Introduction: The Strategic Importance of the Pyrrolo[3,4-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Core

The this compound, a bicyclic heterocyclic system, represents a significant scaffold in modern medicinal chemistry.[1][2] This core structure, comprising a pyrrole ring fused to a pyridine nucleus, is one of six possible isomers of pyrrolopyridine, sometimes referred to as azaizoindoles.[1][2] Its rigid framework and the specific spatial arrangement of its nitrogen atoms make it an attractive template for designing molecules that can interact with a variety of biological targets. Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor properties, underscoring its value as a privileged structure in drug discovery.[1][2][3] This guide provides a detailed examination of the fundamental physicochemical properties, synthetic routes, and spectroscopic characteristics of the parent this compound core, offering a foundational understanding for professionals engaged in its application.

Core Physicochemical Properties

Understanding the intrinsic physicochemical properties of a scaffold is critical for predicting its behavior in biological systems and for guiding the design of derivatives with optimal drug-like characteristics.

Molecular and Physical Characteristics

The parent core is a relatively small, polar molecule. Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₈N₂[4][5]
Molecular Weight 120.15 g/mol [4][5]
Boiling Point 212 °C[6]
Density 1.114 g/cm³[6]
Flash Point 82 °C[6]
CAS Number 496-13-9[5]
Solubility and Lipophilicity Profile

The balance between hydrophilicity and lipophilicity is a determining factor in a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Lipophilicity (XLogP3): The computed XLogP3 value for the core is -0.2 .[5] This negative value indicates a generally hydrophilic nature, suggesting that the parent scaffold has a preference for aqueous environments over lipid ones. This is a crucial starting point for derivatization, as lipophilicity often needs to be increased to facilitate passage across biological membranes.

  • Topological Polar Surface Area (TPSA): The TPSA is calculated to be 24.9 Ų .[5] This value, representing the surface area occupied by polar atoms, is well within the range typically associated with good oral bioavailability and cell permeability.

  • Aqueous Solubility: While specific experimental solubility data is not widely published, the hydrophilic nature suggested by its LogP value implies moderate to good solubility in water. To enhance aqueous solubility for formulation purposes, the core is often converted to its hydrochloride salt.[7][8]

Electronic Properties and Ionization (pKa)

The basicity of the nitrogen atoms is a key feature influencing the core's interaction with biological targets and its pharmacokinetic properties.

  • The this compound core contains two nitrogen atoms: a pyrrole-type nitrogen and a pyridine-type nitrogen.

  • The lone pair of electrons on the pyrrole nitrogen is part of the aromatic system, making it non-basic.

  • The pyridine nitrogen's lone pair is orthogonal to the aromatic system, making it the primary basic center.

  • While experimental pKa data for the parent core is scarce, predictive models for related pyrrolopyridine systems suggest a pKa for the strongest basic site (the pyridine nitrogen) to be around 4.48 . This weak basicity means the molecule will be partially protonated at physiological pH, a factor that can be fine-tuned through substitution on the ring system.

Structural and Crystallographic Data

As of this guide's publication, a single-crystal X-ray diffraction structure for the unsubstituted this compound parent core is not available in public databases.[9] However, X-ray crystallography is an indispensable tool for characterizing its derivatives. Structural analysis of derivatives provides precise information on:

  • Bond lengths and angles: Confirming the geometry of the fused ring system.

  • Molecular conformation: Understanding the three-dimensional shape adopted by substituents.

  • Intermolecular interactions: Revealing how molecules pack in the solid state, which can influence properties like solubility and stability.[10]

For example, crystallographic studies on related fused heterocyclic systems confirm the planarity of the core and reveal how substituents can induce twists and engage in specific interactions like π–π stacking.[10]

Spectroscopic Characterization

The identity and purity of the this compound core are routinely confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation.

  • ¹H NMR: The proton NMR spectrum is highly characteristic. Published data for the parent core in CDCl₃ shows distinct signals for the aromatic and aliphatic protons.[4]

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Pyridine H8.51Singlet
Pyridine H8.41-8.45Triplet
Pyridine H7.13-7.20Multiplet
CH₂4.25Singlet
CH₂4.22Singlet
Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups. Expected characteristic absorption bands for the core include:

  • N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹ corresponding to the pyrrole N-H group.[12]

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.[12]

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.[12]

  • C=C and C=N Stretches: A series of bands in the 1450-1620 cm⁻¹ region, characteristic of the fused aromatic system.[11]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and fragmentation pattern. For the parent core, the electron ionization (EI) mass spectrum would show a molecular ion (M⁺) peak at m/z = 120, corresponding to its molecular weight.

Synthesis of the Core Scaffold

The this compound core can be synthesized through several established routes. A common and efficient method starts from furo[3,4-c]pyridine-1,3-dione, which is an important medical intermediate.[7]

Experimental Protocol: Three-Step Synthesis from Furo[3,4-c]pyridine-1,3-dione

This protocol describes the lactamization and subsequent reduction to form the target scaffold.[7]

Step 1: Lactamization

  • Objective: To convert the anhydride starting material into a lactam (2H-pyrrolo[3,4-c]pyridine-1,3-dione).

  • Procedure:

    • Combine furo[3,4-c]pyridine-1,3-dione with a suitable nitrogen source (e.g., ammonia or an amine) in a high-boiling solvent such as o-xylene.

    • Heat the mixture under reflux to drive the reaction to completion.

    • Upon cooling, the lactam product typically precipitates and can be isolated by filtration.

Step 2: Reduction

  • Objective: To reduce the lactam carbonyl groups to methylene (CH₂) groups, forming the this compound core.

  • Procedure:

    • Suspend the lactam from Step 1 in an anhydrous ethereal solvent like tetrahydrofuran (THF).

    • Add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃), portion-wise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux to ensure complete reduction.

    • Carefully quench the reaction with water and a base (e.g., NaOH solution) and extract the product into an organic solvent.

Step 3: Salification (Optional)

  • Objective: To form the hydrochloride salt for improved handling and aqueous solubility.

  • Procedure:

    • Dissolve the crude product from Step 2 in a solvent like methanol.

    • Add a solution of hydrochloric acid (e.g., HCl in ether or isopropanol).

    • The hydrochloride salt will precipitate and can be collected by filtration and dried.

Caption: Key steps in the synthesis of the pyrrolo[3,4-c]pyridine core.

Chemical Reactivity and Therapeutic Relevance

The true value of the this compound core lies in its utility as a versatile building block for constructing complex, biologically active molecules.[1]

  • Site of Derivatization: The pyrrole nitrogen is a common site for substitution, allowing the introduction of various side chains through N-alkylation or N-acylation. These modifications are crucial for modulating the molecule's pharmacological profile and ADME properties.

  • Therapeutic Applications: The strategic importance of this scaffold is highlighted by its presence in compounds developed for a wide range of diseases. For instance, specific 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives have been patented as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy.[13][14] Other derivatives have been investigated as GPR119 agonists for treating type 2 diabetes and obesity, and as antimycobacterial agents targeting the InhA enzyme.[1][15]

Conclusion

The this compound core is a well-defined scaffold with a favorable physicochemical profile for drug development. Its hydrophilic nature, moderate polarity, and synthetically accessible structure make it an excellent starting point for the design of novel therapeutics. A thorough understanding of its fundamental properties—from solubility and pKa to its characteristic spectroscopic signatures—is essential for any researcher or scientist aiming to leverage this privileged scaffold to address complex challenges in medicine.

References

A Technical Guide to the Discovery and Synthesis of Novel 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core, an isomer of the azaindole family, represents a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure and electronic properties have made it a cornerstone for the development of a diverse range of therapeutic agents. Derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent analgesic, sedative, anticancer, antiviral, antimycobacterial, and antidiabetic properties.[1][2][3] This guide provides an in-depth analysis of the strategic synthesis, structure-activity relationships (SAR), and therapeutic potential of novel analogs based on this versatile core. Designed for researchers, medicinal chemists, and drug development professionals, this document consolidates field-proven insights, explains the causality behind key experimental choices, and offers detailed, actionable protocols to accelerate discovery programs targeting this important chemical space.

Chapter 1: The this compound Scaffold: A Privileged Core in Drug Discovery

The pyrrolopyridine bicyclic system exists in six isomeric forms, each offering a distinct arrangement of nitrogen atoms that influences its chemical reactivity and biological interactions.[1] The pyrrolo[3,4-c]pyridine isomer, in its dihydro form, has emerged as a particularly fruitful scaffold. Its inherent structural rigidity, combined with the presence of hydrogen bond donors and acceptors, allows for precise and high-affinity interactions with a variety of biological targets.

The therapeutic relevance of this scaffold is underscored by the wide array of biological activities reported for its derivatives. These compounds have been successfully developed as:

  • CNS Agents: Exhibiting significant analgesic and sedative effects, making them promising candidates for treating pain and neurological disorders.[1][2]

  • Anticancer Therapeutics: Certain analogs function as inhibitors of key signaling enzymes like Hematopoietic Progenitor Kinase 1 (HPK1) and Phosphoinositide 3-kinases (PI3Ks), which are critical in cancer cell proliferation and survival.[1][4]

  • Antiviral Compounds: Notably, derivatives have shown potent anti-HIV-1 activity by targeting viral replication mechanisms.[1][3]

  • Metabolic Disease Modulators: As agonists of G-protein coupled receptor 119 (GPR119), these molecules hold potential for the treatment of type 2 diabetes and obesity.[1][3]

  • Antimicrobials: Activity against mycobacteria has also been documented, highlighting a potential role in treating infectious diseases.[1][2]

This guide aims to provide a comprehensive technical framework for the rational design and synthesis of new analogs, leveraging established methodologies and recent innovations to explore the full therapeutic potential of this remarkable scaffold.

Chapter 2: Strategic Approaches to Synthesis

The construction of the this compound core can be approached through several strategic pathways. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and scalability. The most prevalent and versatile methods involve the annulation (ring-forming) of either the pyrrole or pyridine ring, or the modification of a related fused heterocyclic precursor.[5]

A highly effective and commonly employed strategy begins with a commercially available or readily synthesized pyridine-3,4-dicarboxylic acid derivative. This approach offers a logical and controlled pathway to the core scaffold, allowing for the introduction of diversity elements at various stages.

The general workflow is visualized below. The initial step involves the cyclization of a pyridine dicarboxylic acid derivative, typically via dehydration, to form a stable furo[3,4-c]pyridine-1,3-dione intermediate. This anhydride is then readily converted to the corresponding 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (a 5-azaphthalimide) through reaction with ammonia or a primary amine. This dione is a critical juncture; it can be N-functionalized at this stage or directly reduced to the target scaffold. The final reduction step, typically using a powerful hydride reagent, yields the this compound core, which serves as the ultimate platform for further diversification.

G A Pyridine-3,4-dicarboxylic Acid Derivative B Furo[3,4-c]pyridine-1,3-dione (Anhydride Intermediate) A->B Dehydration (e.g., Ac₂O, heat) C 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione (Dione Intermediate) B->C Imidation (e.g., R-NH₂, heat) D Target Scaffold: This compound C->D Reduction (e.g., LiAlH₄, BH₃) E N-Substituted Analogs (Final Products) D->E N-Functionalization (Alkylation, Acylation, etc.)

A generalized workflow for the synthesis of this compound analogs.

Chapter 3: Key Synthetic Protocols & Experimental Considerations

This section provides a validated, step-by-step protocol for the synthesis of the core scaffold, followed by a general method for N-functionalization. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and understanding.

Protocol 1: Synthesis of the Core this compound Scaffold

This protocol is adapted from a patented method and demonstrates a reliable route from a furo-pyridine precursor.[6]

Step A: Synthesis of 2H-pyrrolo[3,4-c]pyridine-1,3-dione (Lactamization)

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add furo[3,4-c]pyridine-1,3-dione (1.0 eq).

  • Solvent & Reagent: Suspend the starting material in a high-boiling-point, inert solvent such as o-xylene. Add a solution of aqueous ammonia (e.g., 28%, 1.5 eq).

    • Causality: o-Xylene is chosen for its high boiling point, which is necessary to drive the reaction to completion and remove the water byproduct. Aqueous ammonia serves as the nitrogen source for the imide ring formation.

  • Reaction: Heat the mixture to reflux (approx. 140-145 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. The product will typically precipitate. Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexane) to remove residual xylene, and dry under vacuum. The resulting 2H-pyrrolo-[3,4-c]pyridine-1,3-dione is often pure enough for the next step.

Step B: Reduction to this compound

  • Setup: In a separate flame-dried, three-neck flask under a nitrogen atmosphere, prepare a suspension of a strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄, 3.0-4.0 eq) in anhydrous tetrahydrofuran (THF).

    • Causality: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing both amide carbonyls of the dione to methylenes. Anhydrous THF is the solvent of choice due to its ability to solubilize the intermediate and its inertness to the highly reactive LiAlH₄. An excess of the reducing agent is required to ensure complete conversion.

  • Addition: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Slowly add the 2H-pyrrolo-[3,4-c]pyridine-1,3-dione from Step A portion-wise as a solid or as a solution in anhydrous THF. Control the addition rate to manage the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching & Workup: Cool the reaction to 0 °C. Carefully and sequentially quench the excess LiAlH₄ by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is critical for safety and results in a granular precipitate that is easily filtered.

    • Causality: The Fieser workup is a standard, reliable method for neutralizing excess LiAlH₄, which reacts violently with water. The sequential addition of water and base forms stable aluminum salts that precipitate, simplifying the isolation of the desired product.

  • Isolation: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the combined filtrates under reduced pressure to yield the crude this compound. The product can be purified by column chromatography on silica gel if necessary. A representative procedure for a related deprotection gives the final product in good yield.[7]

Chapter 4: Structure-Activity Relationship (SAR) Analysis

The exploration of the SAR for the this compound scaffold has revealed distinct patterns where specific substitutions correlate with particular biological activities. The N-2 position of the pyrrolidine ring is the most commonly modified site and serves as a primary vector for introducing chemical diversity.

Structure-Activity Relationship (SAR) summary for key positions on the scaffold.

The following table summarizes key SAR findings from the literature:

Position of SubstitutionType of SubstituentObserved Biological ActivityKey Findings & Rationale
N-2 Alkoxypropyl linkers to aryl piperazines or piperidinesAnalgesic & SedativeThe length and nature of the linker at N-2 are critical for modulating CNS activity. These groups are believed to facilitate interactions with specific receptors in the central nervous system.[1][8]
N-2 Substituted pyrazolyl groupsAnticancer (PI3K Inhibition)These specific heterocyclic moieties have been shown to fit into the ATP-binding pocket of PI3K enzymes, leading to their inhibition.[1]
N-2 Benzyl or Phenethyl groupsAnti-HIV-1The distance between the core scaffold and a terminal phenyl ring, controlled by the N-2 substituent, significantly impacts anti-HIV-1 potency.[1][3]
C-4 Carboxylate Esters (e.g., Ethyl ester)Anti-HIV-1 & AntimycobacterialAn ester group at this position has been shown to be crucial for both anti-HIV-1 and antimycobacterial activity, likely acting as a key binding element or influencing the molecule's physicochemical properties.[1]
C-7 Hydroxyl (-OH) groupAnti-HIV-1The presence of a hydroxyl group at C-7, in combination with a C-4 ester, significantly enhances anti-HIV-1 activity, suggesting it may form a critical hydrogen bond with the biological target.[1][3]

Chapter 5: Future Perspectives & Therapeutic Potential

The this compound scaffold is firmly established as a valuable starting point for the development of novel therapeutics. The extensive body of research demonstrates its chemical tractability and biological versatility. Future research in this area is likely to focus on several key directions:

  • Exploration of Novel Biological Targets: While significant work has been done on kinases and CNS receptors, the full target landscape for this scaffold remains largely unexplored. High-throughput screening of diverse libraries of these analogs against new target classes could uncover novel therapeutic applications.

  • Development of Advanced Synthetic Methods: The emergence of multi-component reactions and novel catalytic systems offers the potential for more efficient, atom-economical, and environmentally friendly syntheses of these complex molecules.[9]

  • Structure-Based Drug Design: As more crystal structures of pyrrolo[3,4-c]pyridine derivatives in complex with their biological targets become available, structure-based design and computational modeling will enable the creation of more potent and selective inhibitors with improved pharmacokinetic profiles.

  • Targeting Protein-Protein Interactions: The scaffold has already shown promise in disrupting the PEX14–PEX5 protein-protein interaction.[10] This suggests a broader potential for designing analogs that can modulate these challenging, yet highly valuable, therapeutic targets.

Chapter 6: References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel), 14(4), 354. --INVALID-LINK--

  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. --INVALID-LINK--

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. --INVALID-LINK--

  • Kravchenko, D. V., et al. (2020). Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). Chemistry of Heterocyclic Compounds. --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound synthesis. ChemicalBook. --INVALID-LINK--

  • WIPO Patentscope. (2020). WO/2020/100027 2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDIN-1-ONE DERIVATIVES AS HPK1 INHIBITORS FOR THE TREATMENT OF CANCER. --INVALID-LINK--

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. --INVALID-LINK--

  • ResearchGate. (n.d.). General structure pyrrolo[3,4-c]pyridines. ResearchGate. --INVALID-LINK--

  • Google Patents. (n.d.). CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride. --INVALID-LINK--

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. --INVALID-LINK--

  • Farmaco. (1990). Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives. PubMed. --INVALID-LINK--

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI. --INVALID-LINK--

  • NIH. (2023). Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. National Library of Medicine. --INVALID-LINK--

  • JOCPR. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--

  • Szkatuła, D., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. PubMed Central. --INVALID-LINK--

  • NIH. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. --INVALID-LINK--

References

A Strategic Guide to the Preliminary Biological Screening of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the preliminary biological evaluation of novel 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines a strategic, tiered approach to efficiently identify and characterize the therapeutic potential of this versatile heterocyclic scaffold. The methodologies described herein are grounded in established scientific principles and aim to provide a robust and self-validating system for early-stage drug discovery.

Introduction: The Therapeutic Promise of the this compound Scaffold

The this compound core, an isomer of the broader pyrrolopyridine class, represents a privileged scaffold in medicinal chemistry. This bicyclic heterocyclic system, containing both a pyrrole and a pyridine ring, has been the subject of extensive pharmacological investigation due to its presence in various biologically active molecules and natural products.[1][2][3][4] Derivatives of this scaffold have demonstrated a remarkable diversity of biological activities, positioning them as promising candidates for the treatment of a wide array of human diseases.[1][3][4]

Reported pharmacological properties of this compound derivatives include:

  • Neurological and Analgesic Effects: A significant number of derivatives have been explored for their analgesic and sedative properties, suggesting potential applications in pain management and central nervous system disorders.[1][3][4][5]

  • Anticancer Activity: The pyrrolopyridine nucleus can mimic the purine ring of ATP, making it a suitable pharmacophore for targeting kinases, which are often dysregulated in cancer.[6] Indeed, various derivatives have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks) and hematopoietic progenitor kinase 1 (HPK1), both of which are implicated in cancer progression.[1][7]

  • Antiviral and Antimicrobial Properties: Certain compounds based on this scaffold have shown potential in combating viral and bacterial infections, including activity against HIV-1 and mycobacteria.[1][4]

  • Metabolic Disease Modulation: The scaffold has been utilized to develop agonists for GPR119 and inhibitors of aldose reductase, indicating its potential in the treatment of type 2 diabetes and its complications.[1][4]

Given this broad therapeutic landscape, a systematic and logically designed screening cascade is paramount to efficiently navigate the potential biological activities of novel this compound analogues.

Designing the Preliminary Screening Cascade

A tiered approach to biological screening is recommended to conserve resources and generate decision-driving data. The initial broad-based screening should be followed by more focused secondary and mechanistic assays for promising candidates.

Tier 1: Foundational Cytotoxicity and Broad-Spectrum Activity Profiling

The primary objective of this tier is to assess the general cytotoxicity of the synthesized compounds and to perform a broad screen against a panel of representative cell lines to uncover potential areas of therapeutic interest.

Experimental Protocol: MTT Assay for General Cytotoxicity

This protocol provides a robust method for assessing the effect of the test compounds on cell viability.

  • Cell Seeding: Plate a panel of cancer cell lines (e.g., a selection from the NCI-60 panel) and a non-cancerous cell line (e.g., HEK293 or primary fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Data Presentation: Cytotoxicity Profile

Compound IDNCI-H460 (Lung) IC50 (µM)MCF7 (Breast) IC50 (µM)SF-268 (CNS) IC50 (µM)HEK293 (Non-cancerous) IC50 (µM)
Compound 1>100>100>100>100
Compound 215.222.518.985.1
Compound 32.13.51.835.7
Tier 2: Target-Oriented and Phenotypic Secondary Assays

Based on the initial cytotoxicity profile and any observed cellular morphology changes, a more focused investigation into specific biological pathways is warranted. The selection of assays in this tier should be guided by the known activities of the pyrrolopyridine scaffold.

Workflow for Tier 2 Assay Selection

Tier2_Workflow Start Tier 1 Results (Cytotoxicity & Phenotype) Kinase Kinase Inhibition Assays (e.g., PI3K, HPK1) Start->Kinase Potent Cytotoxicity in Cancer Lines GPCR GPCR Activity Assays (e.g., GPR119) Start->GPCR Metabolic Phenotype (Literature Precedent) Enzyme Enzyme Inhibition Assays (e.g., Aldose Reductase) Start->Enzyme Metabolic Phenotype (Literature Precedent) CNS CNS-related Assays (e.g., Neuronal Viability) Start->CNS Low General Cytotoxicity (Literature Precedent for Analgesia) Tier3_Workflow Lead_Compound Lead Compound from Tier 2 Western_Blot Western Blot Analysis (Target Engagement) Lead_Compound->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Lead_Compound->Cell_Cycle Animal_Model Preliminary In Vivo Efficacy (e.g., Xenograft Model) Lead_Compound->Animal_Model PK_PD Pharmacokinetic/ Pharmacodynamic Studies Animal_Model->PK_PD

References

spectroscopic analysis (NMR, MS, IR) of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Executive Summary

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have been investigated for a wide range of biological activities, including analgesic, antiviral, and anticancer properties.[1] Unambiguous structural confirmation is the bedrock of any chemical research and drug development program. This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—used to characterize this important heterocyclic core. As a Senior Application Scientist, this document synthesizes foundational principles with practical, field-proven insights to ensure robust and reliable structural elucidation.

The this compound Core: Structure and Significance

Molecular Architecture and Its Role in Medicinal Chemistry

This compound, with the molecular formula C₇H₈N₂, is a bicyclic heteroaromatic compound featuring a pyridine ring fused to a dihydropyrrole ring.[2] This "aza-isoindoline" structure imparts specific steric and electronic properties that make it an attractive scaffold for interacting with biological targets. The pyridine nitrogen acts as a hydrogen bond acceptor, while the secondary amine in the pyrrolidine ring can serve as a hydrogen bond donor. The aromatic system and the defined three-dimensional shape of the saturated ring allow for diverse substitutions to modulate pharmacological activity, making it a cornerstone for designing novel therapeutics.[1][3]

Caption: Molecular structure of this compound.

The Imperative of Spectroscopic Validation

In drug development, absolute certainty of a compound's structure is non-negotiable. Each spectroscopic technique provides a unique piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework, MS confirms the molecular weight and elemental composition, and IR spectroscopy identifies the functional groups present. Together, they form a self-validating system that provides an unambiguous structural fingerprint, essential for patent filings, regulatory submissions, and ensuring the reproducibility of biological data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR is the most powerful technique for the de novo structure elucidation of organic molecules. It provides detailed information on the connectivity of atoms and their chemical environment.

Experimental Protocol: High-Resolution NMR

A robust NMR dataset is foundational. The following protocol is a field-proven method for acquiring high-quality spectra for this class of compounds.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid signal overlap.[4]

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion and resolution.[4][5]

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a 30° pulse angle, a spectral width covering 0-10 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A wider spectral width (e.g., 0-160 ppm) and a longer relaxation delay (2-5 seconds) are necessary to ensure quantitative detection of all carbon signals, including quaternary carbons.[4]

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain a clean, interpretable spectrum.

cluster_nmr NMR Analysis Workflow prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) acq Data Acquisition (≥400 MHz Spectrometer) prep->acq Load Sample proc Data Processing (FT, Phasing, Baseline) acq->proc Generate FID interp Spectral Interpretation (Assignments & Coupling) proc->interp Produce Spectrum

Caption: Standardized workflow for NMR spectroscopic analysis.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a wealth of information based on chemical shift, signal multiplicity (splitting), and integration. The published ¹H NMR data for this compound in CDCl₃ serves as our reference.[6]

Table 1: Experimental ¹H NMR Data (300 MHz, CDCl₃) [6]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
8.51 Singlet (s) 1H H-7 Adjacent to pyridine N and fused ring; highly deshielded.
8.41-8.45 Triplet (t) 1H H-6 Coupled to H-4 (meta-coupling likely small) and deshielded by pyridine N.
7.13-7.20 Multiplet (m) 1H H-4 Least deshielded aromatic proton, coupled to H-6.
4.25 Singlet (s) 2H H-3 (or H-1) Methylene protons adjacent to the aromatic ring.

| 4.22 | Singlet (s) | 2H | H-1 (or H-3) | Methylene protons adjacent to the secondary amine. |

Interpretation Insights:

  • Aromatic Region (7.0-9.0 ppm): The signals at δ 8.51, 8.41-8.45, and 7.13-7.20 are characteristic of the pyridine ring protons. The downfield shifts are due to the electron-withdrawing nature of the nitrogen atom. The singlet at 8.51 ppm is assigned to H-7, which is ortho to the nitrogen and adjacent to the ring fusion, resulting in the most significant deshielding.

  • Aliphatic Region (4.0-4.5 ppm): The two singlets at δ 4.25 and 4.22 correspond to the two methylene (CH₂) groups of the dihydropyrrole ring. Their similar chemical shifts indicate a relatively symmetrical electronic environment. The lack of splitting suggests minimal to no coupling between them, which can occur due to rapid conformational changes or dihedral angle effects. A 2D NMR experiment (COSY) would definitively confirm their relationship.

¹³C NMR Spectral Analysis

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment Rationale
~157 Aromatic CH C-7 Carbon adjacent to pyridine N is highly deshielded.
~150 Aromatic CH C-6 Standard chemical shift for a carbon ortho to pyridine N.
~145 Quaternary C C-7a Fused aromatic carbon adjacent to pyridine N.
~130 Quaternary C C-3a Fused aromatic carbon.
~121 Aromatic CH C-4 Standard chemical shift for a carbon meta to pyridine N.
~50 Aliphatic CH₂ C-1 / C-3 Methylene carbons adjacent to nitrogen and aromatic ring.

| ~48 | Aliphatic CH₂ | C-3 / C-1 | Methylene carbons. |

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

MS is an indispensable tool for confirming the molecular weight and, with high resolution, the elemental formula of a synthesized compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent like methanol or acetonitrile.[4]

  • Ionization: Utilize electrospray ionization (ESI) for soft ionization, which typically preserves the molecular ion. ESI is ideal for polar, nitrogen-containing compounds.

  • Analysis: Analyze the sample using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.[4][5]

Interpreting the Mass Spectrum

The primary goal is to identify the molecular ion peak and analyze its fragmentation pattern to further support the proposed structure.

  • Molecular Ion Peak: For C₇H₈N₂, the exact monoisotopic mass is 120.0687 Da.[2] In positive-ion ESI-MS, the expected peak would be the protonated molecule [M+H]⁺ at m/z 121.0760. Observing this peak with high accuracy (e.g., within 5 ppm) confirms the elemental composition.

  • Predicted Fragmentation: Electron Ionization (EI) or Collision-Induced Dissociation (CID) would generate characteristic fragments.

Table 3: Predicted Mass Spectrometry Fragments

m/z Value Proposed Fragment Mechanism
120 [M]⁺• Molecular ion (in EI-MS)
119 [M-H]⁺ Loss of a hydrogen radical from the pyrrolidine ring
93 [M-HCN]⁺ Loss of hydrogen cyanide from the pyridine ring

| 92 | [M-C₂H₄]⁺• | Retro-Diels-Alder type fragmentation, loss of ethylene from the pyrrolidine ring |

M [M]+• m/z 120 M_H [M-H]+ m/z 119 M->M_H - H• M_HCN [M-HCN]+ m/z 93 M->M_HCN - HCN M_C2H4 [M-C2H4]+• m/z 92 M->M_C2H4 - C2H4

Caption: Plausible fragmentation pathways for this compound.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR has become the standard for solid and liquid samples due to its minimal sample preparation requirements.

Methodology:

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the neat compound (as an oil or solid) directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[9]

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Analysis of the Predicted IR Spectrum

The IR spectrum will be dominated by vibrations characteristic of the N-H bond, aromatic C-H bonds, aliphatic C-H bonds, and the heteroaromatic ring system.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300-3500 N-H Stretch Secondary Amine (Pyrrolidine)
3000-3100 C-H Stretch Aromatic (Pyridine)
2850-2960 C-H Stretch Aliphatic (CH₂)
1580-1610 C=C and C=N Stretch Aromatic Ring Vibrations
1450-1500 C=C Stretch Aromatic Ring Vibrations

| ~1100-1300 | C-N Stretch | Amine |

Conclusion: A Consolidated Spectroscopic Profile

The structural elucidation of this compound is achieved through the synergistic application of NMR, MS, and IR spectroscopy. ¹H NMR confirms the proton environment, with characteristic signals for the pyridine and dihydropyrrole moieties.[6] High-resolution MS validates the elemental formula C₇H₈N₂ by providing an accurate mass for the molecular ion.[2] Finally, IR spectroscopy confirms the presence of key functional groups, including the secondary amine and the aromatic system. This comprehensive spectroscopic fingerprint provides an unequivocal confirmation of the molecular structure, establishing a foundation of trust and reliability for any subsequent research or development activities.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Mechanisms of Action of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promising Scaffold of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

The this compound core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features provide a foundation for the development of a diverse array of therapeutic agents. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antitumor, antimicrobial, antiviral, and neurological effects, highlighting their potential to address a range of unmet medical needs.[1][2][3]

This in-depth technical guide provides a comprehensive overview of the potential mechanisms of action for this compound derivatives. We will delve into the molecular targets and signaling pathways modulated by these compounds, offering researchers, scientists, and drug development professionals a foundational understanding of their therapeutic promise. The guide will explore key inhibitory activities against enzymes crucial in cancer and infectious diseases, as well as their modulatory effects on critical cellular receptors. Each section will be supported by detailed experimental protocols and visualizations to facilitate the practical investigation of these mechanisms.

I. Enzyme Inhibition: A Primary Modality of Action

A significant number of this compound derivatives exert their therapeutic effects through the direct inhibition of key enzymes involved in various disease pathologies. This section will explore three prominent examples: Hematopoietic Progenitor Kinase 1 (HPK1) in immuno-oncology, Enoyl-Acyl Carrier Protein Reductase (InhA) in tuberculosis, and Fibroblast Growth Factor Receptors (FGFRs) in oncology.

A. Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: Unleashing Anti-Tumor Immunity

Scientific Rationale: Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that functions as a critical negative regulator of T-cell receptor (TCR) signaling.[2][4][5] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream signaling molecules, leading to an attenuation of T-cell activation and proliferation.[2][6] Tumors can exploit this natural checkpoint to evade immune surveillance.[2] Therefore, inhibiting HPK1 presents a compelling strategy to enhance T-cell-mediated anti-tumor immunity.[2][7] Derivatives of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold have been identified as potent HPK1 inhibitors for cancer treatment.[8]

Downstream Signaling Pathway:

By blocking HPK1 activity, these derivatives prevent the negative feedback loop that suppresses T-cell activation. This leads to a more robust and sustained immune response against cancer cells.[2] The inhibition of HPK1 enhances T-cell proliferation, cytokine production (e.g., IL-2 and IFN-γ), and cytotoxic activity.[7][9]

HPK1_Signaling_Pathway cluster_T_Cell T-Cell cluster_Inhibitor Mechanism of Inhibition TCR TCR HPK1_active Active HPK1 TCR->HPK1_active Engagement SLP76 SLP-76 HPK1_active->SLP76 Phosphorylation (Inhibition) Downstream Downstream Signaling (e.g., ERK, PLCγ1) SLP76->Downstream Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream->Activation Inhibitor 2,3-dihydro-1H-pyrrolo [3,4-c]pyridine derivative Inhibitor->HPK1_active Inhibition InhA_Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Acyl-ACP FAS_I->Acyl_ACP FAS_II Fatty Acid Synthase II (FAS-II) Elongation Acyl_ACP->FAS_II Enoyl_ACP 2-trans-Enoyl-ACP FAS_II->Enoyl_ACP InhA InhA Enoyl_ACP->InhA Reduced_Acyl_ACP Reduced Acyl-ACP InhA->Reduced_Acyl_ACP NADH -> NAD+ Reduced_Acyl_ACP->FAS_II Mycolic_Acid Mycolic Acid Synthesis Reduced_Acyl_ACP->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Inhibitor 2,3-dihydro-1H-pyrrolo [3,4-c]pyridine derivative Inhibitor->InhA Inhibition FGFR_Signaling_Pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR pFGFR Phosphorylated FGFR FGFR->pFGFR Dimerization & Autophosphorylation Ras_Raf_MAPK Ras-Raf-MAPK Pathway pFGFR->Ras_Raf_MAPK PI3K_AKT PI3K-AKT Pathway pFGFR->PI3K_AKT Proliferation Cell Proliferation & Survival Ras_Raf_MAPK->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Inhibitor Pyrrolo[3,4-c]pyridine Derivative Inhibitor->pFGFR Inhibition

References

computational modeling and docking studies of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Computational Modeling and Docking of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Scaffold

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Pyrrolo[3,4-c]pyridine Scaffold

The this compound core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry. As one of six structural isomers of pyrrolopyridine, it represents a versatile and privileged scaffold in modern drug discovery.[1][2] Its unique three-dimensional architecture and electronic properties allow for diverse functionalization, leading to compounds with a broad spectrum of pharmacological activities.[2]

Derivatives of this scaffold have been investigated for numerous therapeutic applications, including as analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor agents.[1][2] For instance, specific derivatives have been patented as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key regulator of T-cell activation, presenting a promising avenue for cancer immunotherapy.[3] The demonstrated bioactivity across various targets underscores the importance of this scaffold and makes it an ideal candidate for computational exploration to accelerate the design of novel therapeutics.

This guide provides a comprehensive, in-depth walkthrough of the computational modeling and molecular docking process as applied to the this compound scaffold. It is designed for researchers and drug development professionals, offering not just a protocol, but the scientific rationale behind each critical step, ensuring a robust and reproducible in silico workflow.

Part 1: Foundational Strategy - Target Selection and System Preparation

The success of any docking study hinges on the careful preparation of both the ligand and its biological target. The principle of "garbage in, garbage out" is particularly resonant in computational chemistry; minor errors in preparation can lead to scientifically meaningless results.

Target Identification and Receptor Acquisition

Expert Rationale: Before any simulation, a biological target must be identified. This is typically informed by existing literature, patent filings, or high-throughput screening data. For the this compound scaffold, literature points to several potential targets.[1][2][3] For this guide, we will use Hematopoietic Progenitor Kinase 1 (HPK1) as our exemplary target, based on published patent data demonstrating the utility of this scaffold for HPK1 inhibition.[3]

The first practical step is to obtain a high-resolution 3D structure of the target protein, typically from the RCSB Protein Data Bank (PDB). A structure co-crystallized with a ligand is highly preferred as it provides a validated binding pocket.

Protocol: Receptor Acquisition

  • Navigate to the --INVALID-LINK--.

  • Search for the target protein, e.g., "HPK1 kinase domain".

  • Select a structure based on criteria such as resolution (ideally < 2.5 Å), presence of a co-crystallized ligand, and completeness of the structure.

  • Download the structure in PDB format. This file contains the Cartesian coordinates for the protein atoms.

Ligand Preparation: From 2D Structure to 3D Conformer

Expert Rationale: The ligand must be converted from a 2D representation to a realistic, low-energy 3D conformation. Docking algorithms explore various rotations of single bonds, but the initial 3D geometry, bond orders, and protonation state are critical starting points.[4] Assigning correct partial charges is also essential for accurately calculating electrostatic interactions.

Protocol: Ligand Preparation

  • Obtain 2D Structure: Draw the this compound core or a specific derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch) or download it from a database like PubChem.[5]

  • Convert to 3D: Use a program like Open Babel or integrated software tools (e.g., in Maestro, Chimera) to generate a 3D structure.[6]

  • Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94, AMBER). This step ensures that bond lengths, angles, and dihedrals are in a low-energy, physically plausible state.[7]

  • Add Hydrogens & Assign Charges: Add hydrogen atoms appropriate for a defined physiological pH (typically 7.4). Calculate and assign partial atomic charges (e.g., Gasteiger or AM1-BCC charges).[8][9]

  • Define Rotatable Bonds: Identify the rotatable bonds within the ligand. The docking software will explore the conformational space by rotating these bonds.[5]

  • Save in Required Format: Save the prepared ligand in the format required by the docking software, such as .pdbqt for AutoDock or .mol2.[10]

Receptor Preparation: Curating the Macromolecule

Expert Rationale: Raw PDB files are not suitable for direct use in docking.[11] They often contain non-essential components like water molecules, co-solvents, and multiple protein chains that must be removed.[7][12] Furthermore, PDB files lack hydrogen atoms, which are crucial for defining hydrogen bond networks. Missing side chains or loops in the crystal structure must also be addressed to ensure a complete and accurate representation of the binding site.[11]

Protocol: Receptor Preparation

  • Remove Extraneous Molecules: Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL, Discovery Studio).[13] Delete all water molecules, ions, and co-solvents that are not known to be critical for ligand binding. If the protein functions as a monomer, remove additional protein chains.[7]

  • Repair Missing Residues: Check for and repair any missing side chains or loops in the protein structure using tools like the Dock Prep module in Chimera or the Protein Preparation Wizard in Maestro.[8][11]

  • Add Hydrogens: Add hydrogen atoms to the protein, ensuring that polar hydrogens are included to correctly model potential hydrogen bonds.[13]

  • Assign Charges: Assign atomic charges to the protein atoms using a standard force field (e.g., AMBER, CHARMM).

  • Save in Required Format: Save the cleaned, prepared receptor structure in the appropriate file format (e.g., .pdbqt).

Workflow for System Preparation

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation l1 Obtain 2D Structure (e.g., PubChem) l2 Generate 3D Conformer l1->l2 l3 Energy Minimization (MMFF94, etc.) l2->l3 l4 Add Hydrogens & Assign Charges l3->l4 l5 Define Rotatable Bonds l4->l5 l6 Save as .pdbqt/.mol2 l5->l6 Docking Ready for Docking l6->Docking r1 Download PDB Structure (RCSB PDB) r2 Remove Water, Ions, & Other Chains r1->r2 r3 Repair Missing Side Chains/Loops r2->r3 r4 Add Polar Hydrogens r3->r4 r5 Assign Charges r4->r5 r6 Save as .pdbqt r5->r6 r6->Docking

Caption: Workflow for Ligand and Receptor Preparation.

Part 2: The Core Protocol - Molecular Docking Simulation

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] It utilizes a search algorithm to explore possible binding modes and a scoring function to estimate the binding affinity for each mode.

Defining the Binding Site: Grid Generation

Expert Rationale: Instead of searching the entire protein surface, which is computationally prohibitive, docking is focused on a specific region of interest—the binding pocket. This is defined by a 3D grid box. The dimensions and location of this box are critical; it must be large enough to accommodate the ligand in various orientations but small enough to focus the search efficiently.[14] If a co-crystallized ligand is present in the original PDB file, its location is the ideal center for the grid box.

Protocol: Grid Generation

  • Load Prepared Receptor: Open the prepared receptor file in your docking software suite (e.g., AutoDock Tools).[13]

  • Identify Binding Site: Locate the active site, either visually based on protein topology or by centering on a known co-crystallized inhibitor.

  • Define Grid Box: Generate a grid box that encompasses the entire active site with a margin of a few angstroms on each side.

  • Set Grid Parameters: Specify the grid point spacing (typically 0.375 Å) and the coordinates for the center and size of the box in x, y, and z dimensions.[14]

  • Generate Grid Maps: The software will pre-calculate grid maps for various atom types, which speeds up the subsequent docking calculation.

Executing the Docking Run

Expert Rationale: The docking algorithm systematically explores the conformational and orientational space of the ligand within the defined grid box. Algorithms like the Lamarckian Genetic Algorithm (LGA), used in AutoDock, combine a global search with local energy minimization to efficiently find low-energy binding poses.[15] The number of runs and the search parameters (e.g., number of energy evaluations) determine the thoroughness of the search.

Protocol: Docking Execution (Conceptual)

  • Select Docking Program: Choose a well-validated docking program (e.g., AutoDock Vina, Glide, GOLD).

  • Input Files: Provide the prepared ligand file, the prepared receptor file, and the grid parameter file.

  • Configure Search Parameters: Set the parameters for the search algorithm. For AutoDock Vina, this is often simplified to an exhaustiveness value. For AutoDock 4, you would set the number of GA runs.

  • Launch Simulation: Execute the docking command. The program will output a log file summarizing the run and a file containing the coordinates of the predicted binding poses.

Part 3: Data Analysis and Scientific Validation

The output of a docking simulation is not a single answer but a set of predictions that require careful analysis and validation to derive meaningful scientific hypotheses.

Interpreting Docking Results

Expert Rationale: The primary outputs are the predicted binding poses and their associated scores. The docking score is an estimate of the binding free energy (e.g., in kcal/mol), where a more negative value suggests stronger binding.[10] However, these scores are approximations. The visual inspection of the binding pose and its interactions with the protein is equally, if not more, important than the score alone.

Parameter Description Interpretation
Binding Affinity (kcal/mol) Estimated free energy of binding.A more negative value indicates a theoretically stronger interaction. Used for ranking different ligands or poses.
Ligand Pose The predicted 3D orientation and conformation of the ligand in the binding site.Visually inspected for chemical sense and key interactions.
Intermolecular Interactions Hydrogen bonds, hydrophobic contacts, salt bridges, π-π stacking.Identification of key receptor residues responsible for binding. Crucial for structure-activity relationship (SAR) analysis.
Root Mean Square Deviation (RMSD) The geometric distance between atoms of a docked pose and a reference pose (e.g., the crystal structure ligand).Used in validation; a value < 2.0 Å typically indicates a successful docking pose.[16]
A Self-Validating System: The Trustworthiness Pillar

Expert Rationale: To ensure the docking protocol is reliable for your specific protein target, it must be validated.[17] The most common and robust method is "re-docking."[16] This involves taking the co-crystallized ligand from the PDB structure, preparing it, and docking it back into its own receptor. If the docking protocol can accurately reproduce the experimentally observed binding pose (typically with an RMSD < 2.0 Å), it is considered validated for that binding site.[14][16]

Protocol: Docking Validation

  • Extract Native Ligand: From the original, unprepared PDB file, save the coordinates of the co-crystallized ("native") ligand into a separate file.

  • Prepare Native Ligand: Process this ligand through the same preparation workflow described in Section 1.2.

  • Re-Dock: Dock the prepared native ligand into the prepared receptor using the identical grid and docking parameters as your main experiment.

  • Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand onto the original crystal pose and calculate the RMSD.

  • Assess Outcome: If the RMSD is below the 2.0 Å threshold, the protocol is validated. If not, parameters such as the grid box size or search intensity may need to be adjusted and the validation re-run.

Post-Docking Analysis and Validation Workflow

G cluster_analysis Results Analysis cluster_validation Protocol Validation (Self-Validating System) inp Docking Output File (Poses & Scores) a1 Rank Poses by Binding Affinity Score inp->a1 v1 Re-dock Native Co-crystallized Ligand inp->v1 a2 Cluster Poses by Conformational Similarity a1->a2 a3 Visualize Top Poses (PyMOL, Chimera) a2->a3 a4 Analyze Interactions (H-bonds, Hydrophobic, etc.) a3->a4 hyp Formulate Scientific Hypothesis (e.g., for SAR, lead optimization) a4->hyp v2 Calculate RMSD between Docked Pose and Crystal Pose v1->v2 v3 Is RMSD < 2.0 Å? v2->v3 v4 Protocol Validated v3->v4 Yes v5 Adjust Parameters (e.g., Grid Box) & Re-run v3->v5 No v4->hyp v5->v1

Caption: Post-docking analysis and validation decision workflow.

Conclusion and Forward Look

This guide has outlined a robust, field-proven workflow for the computational modeling and molecular docking of the this compound scaffold. By adhering to these principles of meticulous preparation, controlled simulation, and rigorous validation, researchers can generate reliable, actionable data. The insights gained from such studies—identifying key binding interactions and predicting the affinity of novel derivatives—are invaluable for guiding synthetic chemistry efforts, optimizing lead compounds, and ultimately accelerating the journey from a promising scaffold to a novel therapeutic agent. For more complex systems, these docking studies serve as the perfect starting point for more advanced computational techniques, such as molecular dynamics simulations, to explore the dynamic stability of the predicted protein-ligand complex.[18]

References

exploring the patent landscape for 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Patent Landscape of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile this compound Scaffold

The this compound core, a bicyclic heterocyclic system, represents a privileged scaffold in modern medicinal chemistry. As an isomer of the more broadly known azaindoles, this structure serves as a crucial building block and a central framework for a multitude of biologically active compounds.[1][2] Its rigid conformation and versatile substitution points allow for the precise spatial orientation of functional groups, making it an ideal starting point for designing targeted therapies. The inherent properties of the pyrrolopyridine nucleus have led to its investigation across a wide spectrum of diseases, establishing it as a valuable intermediate in the synthesis of novel therapeutic agents.[3] This guide provides a comprehensive analysis of the patent landscape for this scaffold, detailing its primary applications, key molecular targets, and the synthetic strategies employed in its development.

I. The Patent Landscape: Mapping Therapeutic Innovation

An analysis of the patent literature reveals a dynamic and focused effort to harness the therapeutic potential of the this compound core. The applications are predominantly concentrated in oncology and neurodegenerative diseases, with additional explorations in pain management and inflammatory disorders.

Dominant Therapeutic Areas
  • Oncology: The most significant area of patent activity is in cancer therapy, where derivatives are being developed as potent kinase inhibitors. A major focus is on the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. Patents describe 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives that inhibit HPK1 to enhance the body's immune response against tumors.[4][5][6][7] This approach is part of the burgeoning field of immuno-oncology. The broader pyrrolopyridine class has also been extensively patented for its ability to inhibit other kinases crucial to cancer progression, such as Janus Kinase 3 (JAK3), Salt-Inducible Kinase 2 (SIK2), and Cyclin-Dependent Kinase 8 (CDK8).[8][9][10][11]

  • Neurodegenerative and Neurological Disorders: The scaffold is a key feature in compounds designed to address complex neurological conditions. Patents disclose its use in developing Positive Allosteric Modulators (PAMs) for the muscarinic M4 receptor, a target for treating psychosis and cognitive deficits associated with Schizophrenia and Alzheimer's Disease.[12] Furthermore, radiolabeled pyrrolopyridine derivatives have been patented as imaging agents for Positron Emission Tomography (PET) to detect and monitor the progression of neurofibrillary tangles (tau aggregates), a hallmark of Alzheimer's and other tauopathies.[13][14]

  • Analgesic and Sedative Applications: A distinct line of research, evidenced by both patents and scientific literature, explores 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives for their potential analgesic and sedative properties.[1][15][16] These compounds have shown promise in preclinical models for pain relief and reducing locomotor activity.[15][16]

  • Other Investigated Areas: The versatility of the scaffold is further demonstrated by patents and studies exploring its utility as an antiviral (specifically against HIV-1), anti-inflammatory, and antidiabetic agent.[1][2]

Key Patent Data Summary
Patent NumberTitleTherapeutic Application / Target
WO2020100027A12,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancerOncology / HPK1 Inhibition
EP 3642202 B1Dihydro-pyrrolo-pyridine derivativesNeurological Disorders / Muscarinic M4 Receptor Activators
WO2015188368A1Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrilary tanglesDiagnostics / PET Imaging for Tau Aggregates
CN104230923AMethod for preparing 2,3-dihydro-1H-pyrrolo-[3,4-c] pyridine hydrochlorideSynthetic Chemistry / Medical Intermediate
US6956041B2Pyrrolo[2,3-d]pyrimidine compoundsImmunology / JAK3 Inhibition

II. Synthetic Strategies: Building the Core Scaffold

The construction of the this compound nucleus is a critical step in the development of its derivatives. Various synthetic routes have been patented, often starting from commercially available pyridine precursors. A representative and efficient method involves a three-step sequence starting from furo[3,4-c]pyridine-1,3-dione.[3]

Workflow for the Synthesis of 2,3-dihydro-1H-pyrrolo-[3,4-c]pyridine Hydrochloride

G A Furo[3,4-c]pyridine-1,3-dione (Starting Material) B 2H-pyrrolo[3,4-c]pyridine-1,3-dione A->B  Step 1: Lactamization  (Urea, o-Xylene, Reflux) C This compound B->C  Step 2: Reduction  (LiAlH4, THF, 0°C to RT) D 2,3-dihydro-1H-pyrrolo-[3,4-c]pyridine HCl (Final Product) C->D  Step 3: Salt Formation  (HCl, Methanol, 0°C)

Caption: Synthetic pathway from furo[3,4-c]pyridine-1,3-dione to the target hydrochloride salt.

Detailed Experimental Protocol

The following protocol is adapted from the methodology described in patent CN104230923A.[3]

Step 1: Lactamization to form 2H-pyrrolo-[3,4-c]pyridine-1,3-dione

  • To a solution of furo[3,4-c]pyridine-1,3-dione in a suitable solvent such as o-xylene, add a lactamizing agent, for example, urea.[3]

  • Heat the reaction mixture to reflux temperature and maintain for a sufficient period to ensure complete conversion.

  • Upon completion, cool the mixture and isolate the intermediate product, 2H-pyrrolo-[3,4-c]pyridine-1,3-dione, typically through filtration and washing.

Step 2: Reduction to form 2,3-dihydro-1H-pyrrolo-[3,4-c]pyridine

  • Suspend the intermediate from Step 1 in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a powerful reducing agent, such as Lithium Aluminium Hydride (LiAlH₄), portion-wise, maintaining the temperature at 0°C.[3]

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the sequential addition of water and an aqueous base (e.g., NaOH solution) at 0°C.

  • Filter the resulting mixture and extract the filtrate with an organic solvent. Dry the combined organic layers and concentrate under reduced pressure to yield the crude 2,3-dihydro-1H-pyrrolo-[3,4-c]pyridine.

Step 3: Salt Formation

  • Dissolve the crude product from Step 2 in a suitable alcohol, such as methanol.[3]

  • Cool the solution to 0°C.

  • Bubble dry hydrogen chloride gas through the solution until saturation, or add a solution of HCl in a suitable solvent.[3]

  • Stir the mixture, allowing the hydrochloride salt to precipitate.

  • Isolate the final product, 2,3-dihydro-1H-pyrrolo-[3,4-c]pyridine hydrochloride, by filtration, wash with a cold solvent, and dry under vacuum.

III. Key Biological Targets and Mechanisms of Action

The therapeutic efficacy of this compound derivatives stems from their high-affinity interactions with specific biological targets. The most prominently patented mechanism is the inhibition of kinases involved in cancer cell signaling and immune regulation.

HPK1 Inhibition: Unleashing Anti-Tumor Immunity

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T-cell receptor (TCR) signaling.[4] In the tumor microenvironment, HPK1 activity dampens the anti-tumor immune response, allowing cancer cells to evade detection and destruction.

The patented 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives function as ATP-competitive inhibitors of HPK1.[4][5] By blocking the kinase activity of HPK1, these compounds prevent the downstream phosphorylation events that lead to the ubiquitination and degradation of key signaling adaptors, thereby enhancing T-cell activation, proliferation, and cytokine production. This mechanism effectively "releases the brakes" on the immune system, promoting a more robust and sustained attack against cancer cells.

cluster_TCR T-Cell Receptor (TCR) Activation cluster_HPK1 HPK1 Negative Regulation cluster_Outcome Immune Response Outcome TCR TCR-Antigen Binding SLP76 SLP76 Activation TCR->SLP76 Signal Transduction HPK1 HPK1 SLP76->HPK1 Activation Enhanced T-Cell Activation & Proliferation SLP76->Activation Leads to Degradation SLP76 Degradation HPK1->Degradation Phosphorylates SLP76 (Leads to Ubiquitination) Suppression Immune Suppression Degradation->Suppression Results in Inhibitor Pyrrolo[3,4-c]pyridine Derivative (Inhibitor) Inhibitor->HPK1 BLOCKS

Caption: Mechanism of HPK1 inhibition by this compound derivatives.

Conclusion and Future Outlook

The patent landscape for this compound applications is robust and expanding, underscoring its importance as a privileged chemical scaffold. The significant focus on immuno-oncology, particularly through HPK1 inhibition, highlights a major trend in leveraging this core for next-generation cancer therapies. Concurrently, its application in creating highly specific PET imaging agents and modulators of neuronal receptors demonstrates its adaptability for addressing complex challenges in neurodegenerative diseases.

Future research will likely see further diversification of this scaffold. Exploration into novel kinase targets, expansion into other disease areas like autoimmune disorders, and the development of more refined synthetic methodologies will continue to drive innovation. For researchers and drug development professionals, the this compound core remains a fertile ground for the discovery of new and impactful medicines.

References

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step experimental guide for the synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. The protocol herein details a robust three-step synthetic route commencing from furo[3,4-c]pyridine-1,3-dione. Each step is accompanied by expert insights into the underlying chemical principles, safety considerations, and characterization of the resulting compounds. This guide is designed to be a self-validating system, enabling researchers to reliably produce the target molecule and its hydrochloride salt, an important intermediate for new drug development.[1]

Introduction: The Significance of the Pyrrolo[3,4-c]pyridine Core

The fusion of pyrrole and pyridine ring systems creates a class of heterocyclic compounds known as pyrrolopyridines.[2] These structures are analogous to quinolines and isoquinolines and are foundational in the development of novel therapeutics due to their diverse biological activities.[2][3] Specifically, the this compound core is a key building block in the synthesis of inhibitors for enzymes like hematopoietic progenitor kinase 1 (HPK1), which are targets in oncology.[4] Its derivatives have also been investigated for analgesic, sedative, and anti-inflammatory properties.[5][6]

The synthetic pathway detailed below was chosen for its reliability and foundation in fundamental organic chemistry principles, proceeding through lactamization and reduction stages to yield the desired product.[1]

Overall Synthetic Strategy

The synthesis is achieved via a three-step sequence starting from furo[3,4-c]pyridine-1,3-dione.

  • Lactamization: The anhydride starting material is converted into the corresponding cyclic imide, 2H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione.

  • Reduction: The imide is subsequently reduced to the target secondary amine, this compound.

  • Salification: The final product is converted to its hydrochloride salt for enhanced stability and ease of handling.[1]

G A Furo[3,4-c]pyridine-1,3-dione B 2H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione A->B Step 1: Lactamization (Urea, o-Xylene, Reflux) C This compound B->C Step 2: Reduction (LiAlH4, THF, 0°C to RT) D This compound HCl C->D Step 3: Salification (HCl, Methanol, 0°C)

Caption: Overall 3-step synthetic workflow.

Detailed Experimental Protocols

PART 1: Synthesis of 2H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (Intermediate)

Principle of the Reaction: This step involves the conversion of a cyclic anhydride to a cyclic imide (a lactam). Urea serves as the nitrogen source. At high temperatures, urea decomposes to isocyanic acid and ammonia; the ammonia then acts as the nucleophile, attacking the electrophilic carbonyl carbons of the anhydride. The reaction proceeds via a ring-opening, followed by an intramolecular cyclization and dehydration to form the stable five-membered imide ring. The use of a high-boiling solvent like o-xylene is crucial to achieve the necessary reflux temperature for the reaction to proceed efficiently.[1]

Materials and Equipment:

  • Furo[3,4-c]pyridine-1,3-dione

  • Urea

  • o-Xylene

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard glassware for filtration

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add furo[3,4-c]pyridine-1,3-dione and urea.

  • Add o-xylene to the flask.[1]

  • Heat the reaction mixture to reflux under vigorous stirring. The temperature should be maintained at the boiling point of o-xylene (approx. 144 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold o-xylene or an appropriate solvent like ethanol to remove residual starting materials.

  • Dry the product under vacuum to yield 2H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione.

PART 2: Synthesis of this compound (Target Molecule)

Principle of the Reaction: This is a comprehensive reduction of the cyclic imide to the corresponding secondary amine. Lithium Aluminium Hydride (LiAlH₄) is a potent, non-selective reducing agent that acts as a source of hydride ions (H⁻). The hydride attacks the electrophilic carbonyl carbons of the imide, leading to the complete reduction of both C=O groups to CH₂ groups. The reaction is typically performed in an anhydrous aprotic solvent like Tetrahydrofuran (THF) to prevent the violent reaction of LiAlH₄ with protic sources. The reaction is initiated at 0 °C to control the initial exothermic reaction rate and then allowed to proceed at room temperature.[1]

Materials and Equipment:

  • 2H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Two-neck or three-neck round-bottom flask

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Standard glassware for work-up and extraction

Step-by-Step Protocol:

  • Inert Atmosphere: Set up a dry three-neck flask under an inert atmosphere of nitrogen or argon. All glassware must be thoroughly dried beforehand.

  • Reagent Suspension: Carefully suspend LiAlH₄ in anhydrous THF in the flask and cool the mixture to 0 °C using an ice bath.[1]

  • Substrate Addition: Dissolve the 2H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione from Part 1 in anhydrous THF and add it to a dropping funnel.

  • Add the substrate solution dropwise to the stirred LiAlH₄ suspension at 0 °C. Maintain a slow addition rate to control the exotherm.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.[1]

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Quenching: (CAUTION: Highly exothermic, perform slowly and behind a blast shield). Cool the reaction mixture back down to 0 °C. Slowly and carefully add water dropwise to quench the excess LiAlH₄, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Stir the resulting mixture until a white precipitate forms.

  • Filter the mixture through a pad of Celite to remove the aluminum salts, washing the filter cake with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound as a light yellow oil.[7]

PART 3: (Optional) Synthesis of this compound Hydrochloride

Principle of the Reaction: The free base form of the amine product is often an oil and can be susceptible to air oxidation. Converting it to a hydrochloride salt creates a stable, crystalline solid that is easier to handle, purify, and store. This is achieved by reacting the amine with hydrochloric acid in a suitable solvent, from which the salt precipitates.[1]

Materials and Equipment:

  • Crude this compound

  • Hydrochloric acid (e.g., as a solution in methanol or dioxane)

  • Methanol or other suitable solvent

  • Ice bath

  • Standard filtration equipment

Step-by-Step Protocol:

  • Dissolve the crude product from Part 2 in a minimal amount of methanol.

  • Cool the solution to 0 °C in an ice bath.[1]

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in an organic solvent) dropwise with stirring until the solution becomes acidic.

  • The hydrochloride salt should precipitate out of the solution.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold methanol or diethyl ether, and dry under vacuum.

Data Summary and Characterization

StepStarting MaterialKey ReagentsSolventTemperatureProductExpected Yield
1 Furo[3,4-c]pyridine-1,3-dioneUreao-XyleneReflux (~144°C)2H-pyrrolo[3,4-c]pyridine-1,3(2H)-dioneGood to Excellent
2 2H-pyrrolo[3,4-c]pyridine-1,3(2H)-dioneLiAlH₄Anhydrous THF0°C to RTThis compound~70-80%
3 This compoundHClMethanol0°CThis compound HClQuantitative

Characterization of this compound:

  • Appearance: Light yellow oil.[7]

  • Molecular Formula: C₇H₈N₂[7]

  • Molecular Weight: 120.15 g/mol .[7]

  • ¹H NMR (300 MHz, CDCl₃): δ 8.51 (s, 1H), 8.41-8.45 (t, J = 4.8 Hz, 1H), 7.13-7.20 (m, 1H), 4.25 (s, 2H), 4.22 (s, 2H).[7]

Caption: Reaction scheme for the reduction step.

Safety and Handling

  • Lithium Aluminium Hydride (LiAlH₄): This reagent is highly flammable and reacts violently with water and other protic solvents. Handle only in a fume hood under an inert atmosphere. Ensure no water is present in the reaction setup. Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. A blast shield is highly recommended during addition and quenching steps.

  • Solvents: o-Xylene and THF are flammable. Handle in a well-ventilated fume hood away from ignition sources.

  • Acids and Bases: Handle concentrated hydrochloric acid and sodium hydroxide solutions with care, using appropriate PPE.

References

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Scaffold: A Versatile Framework for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrrolopyridine Core

In the intricate landscape of Central Nervous System (CNS) drug discovery, the selection of a core chemical scaffold is a decision of paramount importance. The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, a bicyclic heterocyclic system, has emerged as a privileged scaffold due to its structural rigidity, synthetic tractability, and capacity for diverse functionalization. This framework, one of six isomers of pyrrolopyridine (also known as azaizoindole), provides a three-dimensional architecture that can be meticulously tailored to interact with a wide array of CNS targets, including receptors, enzymes, and ion channels.[1] Its derivatives have shown significant promise in preclinical studies as analgesic, sedative, and neuroprotective agents, underscoring its broad therapeutic potential.[1]

This technical guide provides an in-depth exploration of the application of the this compound scaffold in the development of novel CNS agents. We will dissect its synthesis, analyze its role in targeting key CNS pathologies, and provide detailed, field-tested protocols for its evaluation.

Synthetic Strategies: Building the Foundation

The versatility of the this compound scaffold begins with its synthesis. The core can be constructed through various synthetic routes, allowing for the strategic introduction of functional groups. A common and effective method involves the hydrolysis of an ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate precursor.[2]

A generalized workflow for synthesizing and derivatizing the scaffold is illustrated below. The initial synthesis of the core structure is followed by functionalization, a critical step where chemical diversity is introduced to create a library of compounds for screening against specific CNS targets.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Start Starting Materials (e.g., Furo[3,4-c]pyridine-1,3-dione) Lactam Lactamization Start->Lactam Reduce Reduction Lactam->Reduce Core Core Scaffold (this compound) Reduce->Core N_Sub N-Substitution / Acylation Core->N_Sub Step 1 Aryl Aryl Coupling N_Sub->Aryl Step 2 Other Other Modifications Aryl->Other Step 3 Library Library Other->Library Compound Library

Caption: Generalized workflow for synthesis and derivatization.

Therapeutic Applications & Key CNS Targets

The true power of the this compound scaffold is revealed in its broad applicability across various CNS disorders. By modifying the substituents on the pyrrolidine or pyridine rings, researchers can fine-tune the pharmacological profile of the resulting compounds to achieve desired potency and selectivity.

Analgesic and Sedative Agents

A significant body of research has focused on 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives for their potent analgesic and sedative properties. These compounds have been extensively studied in preclinical models of pain and sedation.

  • Mechanism & Structure-Activity Relationship (SAR): While the exact mechanism of analgesia is not fully elucidated for all derivatives, their activity in writhing tests suggests involvement in peripheral pain pathways.[3] SAR studies have revealed key structural features that govern activity. For instance, the introduction of alkoxy groups at the 4-position of the pyridine ring and optimization of the alkyl linker between the imide and a basic amine center are critical for enhancing analgesic potency.[1][4]

  • Exemplary Compounds: Derivatives such as compounds 30c, 30d, and 30e have demonstrated significant suppression of spontaneous locomotor activity in mice.[4] Other derivatives have shown analgesic activity superior to that of acetylsalicylic acid in both hot-plate and writhing tests.[4]

Compound IDKey Structural FeatureIn Vivo ModelResult
30a Methoxy group at C4, unsubstituted phenylpiperazineWrithing TestMost active in series, superior to aspirin
30c-e Methoxy/Ethoxy at C4, substituted phenylpiperazineLocomotor ActivitySignificant suppression at 12.5 mg/kg
32 2-hydroxy-3-(4-benzyl-1-piperidinyl)propyl side chainLocomotor ActivityPotent effect (ED50 = 12.03 mg/kg), non-toxic
Modulators of Nicotinic Acetylcholine Receptors (nAChRs)

Dysfunction of nAChRs is implicated in a range of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The pyrrolopyridine scaffold is an excellent starting point for developing selective nAChR modulators.

  • Targeting nAChR Subtypes: A related scaffold, octahydropyrrolo[3,4-c]pyrrole, has been used to generate ligands with high affinity and selectivity for either the α4β2 or α7 nAChR subtypes. This selectivity is crucial, as different subtypes mediate distinct physiological effects. Simple substitutions on the scaffold can dramatically switch this subtype selectivity, offering a powerful tool for targeted drug design.

  • Therapeutic Rationale: Positive allosteric modulators (PAMs) of nAChRs are particularly sought after, as they enhance the receptor's response to the endogenous neurotransmitter acetylcholine without directly causing receptor activation and desensitization. This modulation can restore healthy signaling in diseased states.

G cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_ligands Ligand Binding Receptor nAChR Ion Channel (Closed State) Open Ion Influx (Na+, Ca2+) & Neuronal Signal Receptor->Open Channel Opens ACh Acetylcholine (ACh) (Orthosteric Agonist) ACh->Receptor Binds to Orthosteric Site PAM Pyrrolopyridine PAM (Allosteric Modulator) PAM->Receptor Binds to Allosteric Site PAM->Open Enhances Opening

Caption: Modulation of nAChR signaling by orthosteric and allosteric ligands.

Agents for Neurodegenerative Diseases

The pyrrolopyridine framework is actively being explored for disease-modifying therapies in Alzheimer's and Parkinson's diseases.

  • Alzheimer's Disease (AD): While direct applications of the this compound are still emerging, related isomers like pyrrolo[2,3-b]pyridine have yielded potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β).[5] GSK-3β is a key enzyme in the hyperphosphorylation of tau protein, a pathological hallmark of AD.[5] Furthermore, the broader pyridine class is a cornerstone in the development of acetylcholinesterase (AChE) inhibitors and agents that prevent the aggregation of amyloid-β peptides.[6][7]

  • Parkinson's Disease (PD) Diagnostics: A closely related dihydropyrrolo[3,4-C]pyrazole scaffold has been ingeniously applied to develop ligands for the imaging of alpha-synuclein aggregates.[8][9] These aggregates are central to PD pathology, and developing PET tracers to visualize them in the brain is a critical unmet need for early diagnosis and for monitoring therapeutic efficacy.[8][9][10]

Novel and Exploratory CNS Targets

The scaffold's utility extends to more novel CNS targets, highlighting its adaptability.

  • Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors: Derivatives of this compound have been identified as potent NAMPT inhibitors. NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is critical for neuronal health, energy metabolism, and resilience to stress.[11] While many NAMPT inhibitors are explored for oncology, modulating NAD+ levels is a promising strategy for neuroprotection in conditions like stroke and chronic neurodegeneration.[12][13][14]

  • Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one structure has been patented as an HPK1 inhibitor.[15] HPK1 is a negative regulator of immune cell function, particularly T cells.[16] Given the increasing recognition of neuroinflammation as a driver of many CNS diseases, targeting HPK1 to modulate the immune response in the brain represents an exciting therapeutic avenue.[17][18]

Experimental Protocols: From Bench to Preclinical Model

The following protocols provide a validated framework for the synthesis and evaluation of novel this compound-based CNS agents.

Protocol 1: Synthesis of a 2-(Aryl)-4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Objective: To synthesize a representative N-substituted pyrrolopyridine dione derivative for biological screening. This protocol is adapted from methodologies described in the literature.[3]

Materials:

  • 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (Starting Imide)

  • 1,2-dibromoethane

  • Substituted Aniline (Aryl Amine)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

  • Step A: Synthesis of the Bromoethyl Intermediate

    • Dissolve the starting imide (1.0 eq) in anhydrous DMF.

    • Add K₂CO₃ (1.5 eq) and 1,2-dibromoethane (2.0 eq).

    • Heat the reaction mixture at 80-90 °C for 4-6 hours, monitoring by TLC.

    • After completion, cool the mixture, pour it into ice water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the 2-(2-bromoethyl) intermediate.

  • Step B: Coupling with Aryl Amine

    • Dissolve the bromoethyl intermediate (1.0 eq) from Step A in anhydrous DMF.

    • Add the desired substituted aniline (1.2 eq) and K₂CO₃ (2.0 eq).

    • Heat the mixture at 100-110 °C for 8-12 hours, monitoring by TLC.

    • Upon completion, perform an aqueous workup as described in Step A.

    • Purify the final compound by column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Acetic Acid-Induced Writhing Test for Analgesic Activity

Objective: To perform a standard in vivo screening assay for visceral pain, which is sensitive to both centrally and peripherally acting analgesics.[19][20][21][22]

Materials:

  • Male Swiss-Webster mice (20-25 g)

  • Test compound (dissolved in a suitable vehicle, e.g., 0.5% CMC or DMSO/saline)

  • Positive control (e.g., Acetylsalicylic acid, Morphine)

  • Vehicle control

  • 0.6% Acetic Acid solution (in saline)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Acclimatization: Allow mice to acclimatize to the testing room for at least 1 hour before the experiment.

  • Dosing:

    • Divide mice into groups (n=6-10 per group): Vehicle, Positive Control, and Test Compound(s) at various doses.

    • Administer the respective substances via i.p. injection.

  • Induction of Writhing: 30 minutes after drug administration, inject 0.6% acetic acid solution (10 mL/kg) i.p. to each mouse.

  • Observation:

    • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

    • After a 5-minute latency period, count the number of writhes (a characteristic stretching and constriction of the abdomen) for a continuous 10-minute period.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of analgesic protection using the formula: % Protection = [(Mean writhes in Vehicle Group - Mean writhes in Test Group) / Mean writhes in Vehicle Group] * 100

  • Validation: The positive control group should show a statistically significant reduction in the number of writhes compared to the vehicle group.

Protocol 3: Competitive Radioligand Binding Assay for nAChR Affinity

Objective: To determine the binding affinity (Ki) of a test compound for a specific nAChR subtype (e.g., α4β2) expressed in a cell membrane preparation.[23][24][25][26]

Materials:

  • Membrane preparation from cells expressing the target nAChR subtype (e.g., HEK293 cells)

  • Radioligand specific for the receptor (e.g., [³H]Epibatidine or [³H]Cytisine)

  • Test compound serial dilutions (from 10⁻¹⁰ M to 10⁻⁴ M)

  • Non-specific binding control: a high concentration of a known unlabeled ligand (e.g., 10 µM Nicotine)

  • Binding Buffer (e.g., Tris-HCl buffer with salts)

  • 96-well plates, glass fiber filters (pre-soaked in polyethylenimine), vacuum filtration manifold

  • Scintillation counter and scintillation cocktail

Procedure:

  • Assay Setup (in triplicate):

    • Total Binding: 25 µL Buffer + 50 µL Membrane Prep + 25 µL Radioligand.

    • Non-specific Binding (NSB): 25 µL Non-specific Control + 50 µL Membrane Prep + 25 µL Radioligand.

    • Competition Binding: 25 µL Test Compound Dilution + 50 µL Membrane Prep + 25 µL Radioligand.

  • Incubation: Incubate the plate at room temperature or 4°C for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters.

  • Washing: Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add the cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (e.g., sigmoidal dose-response) to calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Validation: The assay window (Total Binding / NSB) should be >10 for a robust assay. The IC₅₀ of a known reference compound should be consistent with literature values.

Conclusion and Future Outlook

The this compound scaffold represents a highly validated and promising platform for the development of next-generation CNS therapeutics. Its synthetic accessibility allows for the creation of large, diverse chemical libraries, while its structural features enable precise tuning of pharmacological properties to engage challenging CNS targets. The successful development of derivatives with potent analgesic, sedative, and nAChR modulatory activities provides a strong foundation for future work.

Moving forward, research should focus on optimizing the brain penetrance of these compounds, a critical parameter for any CNS agent. Furthermore, applying this versatile scaffold to novel targets involved in neuroinflammation, synaptic plasticity, and neurogenesis could unlock new therapeutic strategies for devastating disorders like Alzheimer's disease, Parkinson's disease, and major depressive disorder. The integration of advanced in vitro models, such as iPSC-derived neurons and organoids, with these chemical efforts will be crucial for translating preclinical promise into clinical success.[27][28][29]

References

Application Notes and Protocols for High-Throughput Screening of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridines

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry.[1][2][3] Derivatives of this core have demonstrated a wide array of biological activities, including analgesic, antidiabetic, antiviral, and antitumor properties.[1][3] A particularly promising avenue of research is their potential as potent and selective kinase inhibitors.[4] Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[5][6]

One such kinase of high interest in the field of immuno-oncology is Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[7][8] HPK1 acts as a negative regulator of T-cell activation; therefore, its inhibition is a promising strategy to enhance anti-tumor immunity.[5][7][8] Notably, specific derivatives of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one class have been identified as inhibitors of HPK1, highlighting the therapeutic potential of this chemical series in cancer treatment.[4]

High-Throughput Screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target.[9][10] This document provides a detailed guide for establishing a robust HTS campaign to identify and characterize this compound derivatives as inhibitors of HPK1. We will focus on the application of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology, a powerful and widely adopted method for biochemical kinase assays.[11]

The Scientific Foundation: TR-FRET for Kinase Activity Assays

TR-FRET assays offer a homogeneous (no-wash) format with high sensitivity and low background, making them ideal for HTS.[10] The LanthaScreen® TR-FRET technology, for example, relies on the transfer of energy from a long-lifetime terbium (Tb) or europium (Eu) chelate (the donor) to a fluorescently labeled substrate or molecule (the acceptor).[11]

In the context of a kinase activity assay, the process is as follows:

  • A kinase (e.g., HPK1) transfers a phosphate group from ATP to a substrate peptide that is labeled with a fluorescein (acceptor) fluorophore.

  • A Tb-labeled antibody that specifically recognizes the phosphorylated version of the substrate is then added.

  • When the antibody binds to the phosphorylated substrate, the Tb-donor and the fluorescein-acceptor are brought into close proximity.

  • Excitation of the Tb-donor with a flash lamp or laser results in energy transfer to the fluorescein-acceptor, which then emits light at its characteristic wavelength.

  • This energy transfer only occurs when the substrate is phosphorylated, meaning the TR-FRET signal is directly proportional to kinase activity.[11]

Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal. This relationship allows for the quantification of inhibitor potency.

TR_FRET_Kinase_Assay cluster_0 No Kinase Inhibition cluster_1 Kinase Inhibition Kinase HPK1 Kinase PhosphoSubstrate Phosphorylated Fluorescein-Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Fluorescein-Substrate Substrate->Kinase Complex Proximity Complex PhosphoSubstrate->Complex Antibody Tb-Antibody Antibody->Complex Binding FRET High TR-FRET Signal Complex->FRET Energy Transfer Kinase_I HPK1 Kinase ATP_I ATP ATP_I->Kinase_I Substrate_I Fluorescein-Substrate Substrate_I->Kinase_I NoFRET Low TR-FRET Signal Inhibitor_I Inhibitor (Pyrrolo[3,4-c]pyridine) Inhibitor_I->Kinase_I Inhibition Antibody_I Tb-Antibody

Caption: Principle of TR-FRET Kinase Inhibition Assay.

PART 1: Assay Development and Optimization

The foundation of a successful HTS campaign is a robust and reproducible assay. This phase involves systematically optimizing each parameter to achieve the best possible assay window and statistical performance, typically measured by the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

1.1 Materials and Reagents

  • Kinase: Recombinant Human HPK1 (e.g., Thermo Fisher Scientific, Cat. No. PV6166)

  • Substrate: Fluorescein-labeled peptide substrate specific for HPK1.

  • Antibody: LanthaScreen® Tb-anti-pSLP-76 (Ser376) Antibody (or equivalent phospho-specific antibody).

  • ATP: 10 mM ATP solution (e.g., Thermo Fisher Scientific, Cat. No. PV3227).

  • Assay Buffer: 5X Kinase Buffer A (e.g., Thermo Fisher Scientific, Cat. No. PV3189).

  • Detection Buffer: TR-FRET Dilution Buffer (e.g., Thermo Fisher Scientific, Cat. No. PV3574).

  • Stop Solution: 500 mM EDTA in TR-FRET Dilution Buffer.

  • Plates: Low-volume 384-well plates, black (e.g., Corning 384-well Low Volume Black Round Bottom Polystyrene NBS Microplate, Cat. No. 3676).

  • Test Compounds: this compound derivatives dissolved in 100% DMSO.

  • Control Inhibitor: A known HPK1 inhibitor (e.g., Staurosporine, for initial setup).

1.2 Protocol: Kinase Titration

Causality: The goal is to find the lowest enzyme concentration that gives a robust signal (an EC80 value - 80% of the maximal signal). Using excessive enzyme is wasteful and can make it difficult to detect less potent inhibitors.

  • Prepare a 2X kinase serial dilution series in 1X Kinase Buffer.

  • Prepare a 2X substrate/ATP solution in 1X Kinase Buffer. For this initial titration, use a saturating ATP concentration (e.g., 1 mM) and a substrate concentration near its Km.

  • Add 5 µL/well of the 2X kinase dilutions to a 384-well plate.

  • Add 5 µL/well of the 2X substrate/ATP solution to initiate the kinase reaction.

  • Incubate for 60 minutes at room temperature.

  • Prepare a 2X Antibody/EDTA solution in TR-FRET Dilution Buffer.

  • Add 10 µL/well of the Antibody/EDTA solution to stop the reaction and initiate detection.

  • Incubate for 30-60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader (e.g., excitation at 340 nm, emission at 495 nm and 520 nm).

  • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission) and plot it against kinase concentration. Determine the EC80 concentration for subsequent experiments.

1.3 Protocol: ATP Titration (Determination of Apparent Km)

Causality: To screen for ATP-competitive inhibitors, the assay should be run at an ATP concentration that is at or near its apparent Michaelis-Menten constant (Km,app). This ensures a balance where the assay is sensitive to inhibitors that compete with ATP for the kinase's active site.

  • Use the EC80 kinase concentration determined in the previous step.

  • Prepare a 2X ATP serial dilution series in 1X Kinase Buffer.

  • Prepare a 2X kinase/substrate solution in 1X Kinase Buffer.

  • Add 5 µL/well of the 2X ATP dilutions to the plate.

  • Add 5 µL/well of the 2X kinase/substrate solution to start the reaction.

  • Follow steps 5-10 from the Kinase Titration protocol.

  • Plot the TR-FRET ratio against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the ATP Km,app. This concentration will be used for the primary screen.

1.4 Protocol: Z'-Factor Determination

Causality: This step validates the assay's suitability for HTS by measuring its statistical robustness. It assesses the separation between the high signal (no inhibition) and low signal (full inhibition) controls.

  • Prepare reagents using the optimized concentrations of kinase (EC80) and ATP (Km,app).

  • In a 384-well plate, designate half the wells for the "High Control" (e.g., 1% DMSO, representing no inhibition) and the other half for the "Low Control" (a saturating concentration of a known potent inhibitor).

  • Dispense the control solutions.

  • Run the kinase assay as previously described.

  • Calculate the Z'-factor using the following formula: Z' = 1 - (3 * (SDhigh + SDlow)) / |Meanhigh - Meanlow| (where SD is the standard deviation).

Parameter Optimized Condition Rationale
Kinase (HPK1) EC80 ConcentrationBalances signal strength with sensitivity to inhibitors.
ATP Km,app ConcentrationMaximizes sensitivity for ATP-competitive inhibitors.
Substrate ~Km ConcentrationEnsures the reaction is not substrate-limited.
DMSO Tolerance ≤ 1% finalMinimizes solvent effects on enzyme activity.
Z'-Factor > 0.5Confirms assay is robust and suitable for HTS.[12]

PART 2: High-Throughput Screening and Hit Validation

With a fully optimized and validated assay, the screening of the this compound derivative library can commence.

HTS_Workflow start Start: Optimized Assay primary_screen Primary Screen (Single Concentration) start->primary_screen data_analysis Data Analysis (% Inhibition Calculation) primary_screen->data_analysis hit_selection Hit Selection (Set Inhibition Threshold) data_analysis->hit_selection hit_confirmation Hit Confirmation (Re-test in Triplicate) hit_selection->hit_confirmation ic50 IC50 Determination (Dose-Response Curves) hit_confirmation->ic50 validated_hits Validated Hits ic50->validated_hits counter_screen Counter-Screening (Assay Interference) validated_hits->counter_screen selectivity Selectivity Profiling (Kinase Panel) counter_screen->selectivity

Caption: HTS Workflow from Primary Screen to Hit Validation.

2.1 Protocol: Primary HTS

  • Compound Plating: Prepare assay plates by dispensing a small volume (e.g., 100 nL) of the this compound derivatives from the library (typically at 10 mM in DMSO) into 384-well plates to achieve a final screening concentration of 10 µM. Include control wells with DMSO only (high control) and a known inhibitor (low control).

  • Reagent Addition 1: Add 5 µL of 2X HPK1 kinase in 1X Kinase Buffer to all wells.

  • Reagent Addition 2: Initiate the reaction by adding 5 µL of 2X Substrate/ATP solution in 1X Kinase Buffer.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of 2X Tb-Antibody/EDTA solution. Incubate for 60 minutes at room temperature, protected from light.

  • Read Plate: Measure the TR-FRET signal.

2.2 Data Analysis: Hit Selection

  • Calculate the TR-FRET ratio for each well.

  • Normalize the data using the high and low controls on each plate: % Inhibition = 100 * (1 - (Ratiocompound - Ratiolow) / (Ratiohigh - Ratiolow))

  • A "hit" is defined as a compound that exhibits inhibition above a certain threshold, typically >50% or >3 standard deviations from the mean of the neutral (DMSO) controls.

2.3 Protocol: Hit Confirmation and IC50 Determination

Causality: Primary screens can yield false positives. Re-testing hits from fresh compound stock confirms the activity. Generating a dose-response curve is essential to quantify the potency of the compound, expressed as the half-maximal inhibitory concentration (IC50).[13][14]

  • Select Hits: Cherry-pick the hits identified in the primary screen.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series for each confirmed hit, starting from a high concentration (e.g., 100 µM).

  • Assay Execution: Perform the TR-FRET assay with the serially diluted compounds in triplicate.

  • Data Analysis:

    • Calculate the % Inhibition for each concentration point.

    • Plot % Inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism, Genedata Screener®).

    • The IC50 value is the concentration of the inhibitor that produces 50% inhibition.[13][14]

Compound ID IC50 (µM) Hill Slope Max Inhibition (%)
Pyrrolo[3,4-c]pyridine-A0.151.198.5
Pyrrolo[3,4-c]pyridine-B1.20.995.2
Pyrrolo[3,4-c]pyridine-C> 50N/A20.1

PART 3: Post-Screening Triage

3.1 Counter-Screening for Assay Interference

Causality: It is crucial to eliminate false positives that arise from interference with the assay technology rather than true inhibition of the target. For TR-FRET, this could include compounds that absorb light at the excitation or emission wavelengths or that quench the fluorescence of the donor or acceptor.

A simple counter-screen involves running the assay without the kinase. A compound that still reduces the signal in the absence of the enzyme is likely an interferent.

3.2 Selectivity Profiling

Once potent and validated hits are identified, their selectivity should be assessed. This involves screening the compounds against a panel of other kinases, particularly those closely related to HPK1. This step is critical for understanding potential off-target effects and for guiding the subsequent lead optimization process.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low Z'-Factor (<0.5) - Suboptimal reagent concentrations.- High variability in liquid handling.- Incorrect plate reader settings.- Re-optimize kinase, ATP, and substrate concentrations.- Service and calibrate automated liquid handlers.- Verify TR-FRET filter sets and settings are correct for the assay.
High Well-to-Well Variability - Incomplete mixing of reagents.- Edge effects on the plate.- Inconsistent dispensing.- Ensure proper mixing after each reagent addition.- Avoid using the outer wells of the plate or fill them with buffer.- Check for and remove any bubbles in the wells.
IC50 values not reproducible - Compound instability or precipitation.- Differences in stock solution preparation.- Assay drift over time.- Check compound solubility in assay buffer.- Ensure consistent DMSO concentration across all wells.- Run a reference inhibitor on every plate to monitor assay performance.

Conclusion

This guide outlines a comprehensive and robust framework for the high-throughput screening of this compound derivatives against the immuno-oncology target HPK1. By employing a TR-FRET-based biochemical assay and following a systematic process of optimization, primary screening, hit validation, and counter-screening, researchers can confidently identify and characterize potent and specific inhibitors. This structured approach accelerates the drug discovery process, paving the way for the development of novel therapeutics from this promising chemical scaffold.

References

Application Notes and Protocols for the Characterization and Quantification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a vital heterocyclic scaffold in modern medicinal chemistry. As a constrained bicyclic amine, it serves as a key building block in the synthesis of a diverse range of biologically active molecules, including potent kinase inhibitors for oncology and neurology.[1] The pyrrolopyridine nucleus is often designed to mimic the purine ring of ATP, enabling it to function as a hinge-binding motif in various protein kinases. Given its significance as a pharmaceutical intermediate, the rigorous characterization and precise quantification of this compound are paramount to ensure the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs).

This comprehensive guide provides detailed application notes and validated protocols for the analytical characterization and quantification of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and adhere to the standards set forth by the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[2][3][4][5][6]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for analytical method development.

PropertyValueSource
Molecular Formula C₇H₈N₂--INVALID-LINK--
Molecular Weight 120.15 g/mol --INVALID-LINK--
CAS Number 496-13-9--INVALID-LINK--
Appearance Light yellow oilChemicalBook
Boiling Point 212 °CChemdad
pKa 6.0 ± 0.20Chemdad

I. Chromatographic Techniques for Quantification and Impurity Profiling

Chromatographic methods are the cornerstone for the quantification and purity assessment of pharmaceutical intermediates. Given the polar and basic nature of this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the techniques of choice.

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC-UV is a robust and widely accessible technique for quantifying the analyte and its organic impurities. The method separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The fused aromatic system in this compound provides a chromophore that allows for sensitive UV detection.

dot

Caption: HPLC-UV workflow for quantification.

1. Materials and Reagents:

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Data acquisition and processing software.

3. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) (20:80, v/v)The buffer controls the ionization state of the basic analyte, ensuring reproducible retention and good peak shape. Acetonitrile provides the necessary organic strength for elution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time stability.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity. A full UV scan of the analyte can determine the λmax for optimal sensitivity.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate signal.
Run Time 15 minutesSufficient to elute the main peak and any potential impurities.

4. Preparation of Solutions:

  • Buffer Preparation (25 mM, pH 3.0): Dissolve 3.4 g of potassium phosphate monobasic in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Mobile Phase (Acetonitrile:Buffer, 20:80).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution (e.g., 50 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve it in the diluent, and dilute to a final concentration within the calibration range.

5. Method Validation (as per ICH Q2(R2) Guidelines): [2][3][5]

  • Specificity: Analyze a blank (diluent) and a spiked sample to ensure no interference at the retention time of the analyte.

  • Linearity: Inject the calibration standards in triplicate. Plot the peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Analyze samples spiked with known amounts of the standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability & Intermediate Precision): Analyze six replicate samples at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%. Intermediate precision should be assessed by a different analyst on a different day.

  • Limit of Quantification (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically with a signal-to-noise ratio of ~10).

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS provides superior selectivity and sensitivity compared to HPLC-UV, making it ideal for trace-level quantification, metabolite identification, and analysis in complex matrices. The analyte is first separated by LC, then ionized (typically by electrospray ionization, ESI), and finally detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

1. Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

2. LC Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A typical gradient might be: 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate. The gradient should be optimized to ensure good separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive. The two nitrogen atoms are readily protonated.

  • Precursor Ion (Q1): [M+H]⁺ = m/z 121.1.

  • Product Ions (Q3): Optimize by infusing a standard solution. Select at least two stable and intense product ions for quantification and confirmation (e.g., m/z 94.1, m/z 77.1).

  • Collision Energy (CE) and other source parameters: Must be optimized for the specific instrument to maximize the signal of the selected transitions.

dot

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis LC_Column UPLC C18 Column ESI ESI Source (Ionization) LC_Column->ESI Eluent Q1 Quadrupole 1 (Q1) Precursor Ion Selection [M+H]⁺ = m/z 121.1 ESI->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 Q1->Q2 m/z 121.1 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Q2->Q3 Fragment Ions Detector Detector Q3->Detector MRM MRM Chromatogram (Quantifier & Qualifier Ions) Detector->MRM Quant Trace Level Quantification MRM->Quant

Caption: LC-MS/MS MRM workflow.

II. Spectroscopic Techniques for Structural Characterization

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structure of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. It provides detailed information about the chemical environment of each atom (¹H and ¹³C) in the molecule. Quantitative NMR (qNMR) can also be used as a primary method for determining purity without the need for a specific reference standard of the same compound.[7][8][9][10][11]

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the hydrochloride salt).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.

2. Expected ¹H NMR Spectral Data (in CDCl₃, 300 MHz):

  • δ 8.51 (s, 1H): Aromatic proton on the pyridine ring.

  • δ 8.43 (d, J=4.8 Hz, 1H): Aromatic proton on the pyridine ring.

  • δ 7.16 (d, J=4.8 Hz, 1H): Aromatic proton on the pyridine ring.

  • δ 4.25 (s, 2H): Methylene protons of the pyrrolidine ring.

  • δ 4.22 (s, 2H): Methylene protons of the pyrrolidine ring.

  • A broad singlet corresponding to the N-H proton may also be observed, which can be confirmed by D₂O exchange.

3. Quantitative NMR (qNMR) Protocol for Purity Assessment:

  • Internal Calibrant Selection: Choose a stable, non-volatile internal calibrant with high purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the sample and the internal calibrant into the same NMR tube.

  • Acquisition Parameters: Use a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full magnetization recovery for accurate integration. A 90° pulse angle should be used.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal calibrant.

  • Purity Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_calibrant / I_calibrant) * (MW_analyte / W_analyte) * (W_calibrant / MW_calibrant) * P_calibrant

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal calibrant

B. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.

1. Sample Preparation:

  • For an oil, a thin film can be prepared between two KBr or NaCl plates.

  • Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

2. Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3200 N-H StretchSecondary Amine (Pyrrolidine)
3100 - 3000 C-H StretchAromatic (Pyridine)
2950 - 2850 C-H StretchAliphatic (Methylene)
1600 - 1450 C=C and C=N StretchAromatic Ring (Pyridine)
1350 - 1250 C-N StretchAromatic Amine

The FTIR spectrum provides a unique fingerprint for the molecule, useful for identification and for detecting impurities that contain different functional groups.[12][13][14]

C. UV-Visible Spectrophotometry

Principle: UV-Visible spectroscopy measures the absorption of UV or visible light by the molecule, which is related to electronic transitions within the aromatic system. It is a simple and rapid technique for quantification, based on the Beer-Lambert law.[15][16][17]

1. Solvent Selection:

  • Choose a UV-transparent solvent in which the analyte is stable (e.g., Methanol, Ethanol, or 0.1 M HCl).

2. Procedure:

  • Determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the analyte across the UV range (e.g., 200-400 nm). The λmax is expected to be in the range of 250-280 nm due to the pyridine ring.

  • Prepare a set of calibration standards of known concentrations.

  • Measure the absorbance of the standards and the sample solution at the λmax.

  • Construct a calibration curve of absorbance versus concentration to determine the concentration of the unknown sample.

Conclusion

The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive characterization and quantification of this compound. The selection of a specific method or combination of methods will depend on the intended purpose, such as routine quality control, stability testing, or trace-level analysis. Adherence to the principles of method validation outlined by the ICH is critical to ensure the generation of reliable, accurate, and reproducible data, thereby supporting the development of safe and effective pharmaceuticals.

References

The Strategic Deployment of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine in Multi-Step Synthesis: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrrolo[3,4-c]pyridine

The pyrrolo[3,4-c]pyridine nucleus is a significant heterocyclic scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] This bicyclic system, an isomer of azaindole, serves as a versatile template for the design of therapeutic agents targeting diverse pathologies. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor properties.[2] The inherent structural features of the pyrrolo[3,4-c]pyridine core allow for three-dimensional diversity, enabling fine-tuning of physicochemical properties and target engagement. This application note provides an in-depth guide to the strategic utilization of a key intermediate, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, in the multi-step synthesis of high-value drug candidates. We will explore validated synthetic protocols for the intermediate itself and its subsequent elaboration into potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) and hematopoietic progenitor kinase 1 (HPK1), two critical targets in oncology.

Synthesis of the Key Intermediate: this compound

The efficient and scalable synthesis of the this compound intermediate is paramount for its successful application in drug discovery programs. Two robust and well-documented synthetic routes are presented below, each offering distinct advantages depending on the starting material availability and desired scale.

Protocol 1: Synthesis from Furo[3,4-c]pyridine-1,3-dione

This protocol follows a three-step sequence involving lactamization, reduction, and salification, starting from the readily available furo[3,4-c]pyridine-1,3-dione.[1] This approach is particularly advantageous for large-scale synthesis due to the use of cost-effective reagents and straightforward transformations.

Experimental Workflow:

start Furo[3,4-c]pyridine-1,3-dione step1 Lactamization (e.g., with an amine) start->step1 Step 1 step2 Reduction (e.g., with a hydride reagent) step1->step2 Step 2 step3 Salification (e.g., with HCl in Methanol) step2->step3 Step 3 product This compound Hydrochloride step3->product

Caption: Synthesis of this compound HCl from furo[3,4-c]pyridine-1,3-dione.

Step-by-Step Protocol:

  • Lactamization: Furo[3,4-c]pyridine-1,3-dione is reacted with a suitable amine source in a high-boiling solvent such as o-xylene at reflux to form the corresponding 2H-pyrrolo-[3,4-c]pyridine-1,3-dione.[1] The choice of amine can be tailored to introduce substituents at the 2-position if desired.

  • Reduction: The resulting dione is then subjected to reduction. A powerful reducing agent like lithium aluminum hydride (LAH) in an ethereal solvent such as tetrahydrofuran (THF) is typically employed to reduce both amide carbonyls to the corresponding methylene groups, affording the this compound free base.[1] The reaction is usually performed at temperatures ranging from 0 °C to room temperature.

  • Salification: The free base is often converted to its hydrochloride salt to improve its stability and handling properties. This is achieved by treating a solution of the free base in a solvent like methanol with dry hydrogen chloride gas until saturation.[1] The hydrochloride salt typically precipitates out of the solution and can be collected by filtration.

Causality Behind Experimental Choices:

  • Lactamization: The use of a high-boiling solvent ensures that the reaction proceeds to completion by driving off the water formed during the reaction.

  • Reduction: LAH is a potent, non-selective reducing agent necessary for the complete reduction of the cyclic imide. The use of an anhydrous ethereal solvent is critical due to the high reactivity of LAH with protic solvents.

  • Salification: The formation of the hydrochloride salt not only enhances stability but also facilitates purification through crystallization.

Protocol 2: Synthesis from Ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate

This method involves the hydrolysis of a pre-formed N-protected pyrrolopyridine derivative.[3] This route is beneficial when a specific N-substituted precursor is readily accessible.

Experimental Workflow:

start Ethyl 1H-pyrrolo[3,4-c]pyridine- 2(3H)-carboxylate step1 Hydrolysis (Barium Hydroxide in Water) start->step1 Step 1 product This compound step1->product

Caption: Synthesis of this compound via hydrolysis.

Step-by-Step Protocol:

  • A mixture of ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate and barium hydroxide in water is heated at 120 °C overnight.[3]

  • After cooling to room temperature, the solid material is removed by filtration.

  • The residue is stirred in hot ethyl acetate, and any remaining solids are filtered off.

  • The filtrate is concentrated under reduced pressure to yield this compound as an oil.[3]

Causality Behind Experimental Choices:

  • Barium Hydroxide: Barium hydroxide is a strong base that effectively hydrolyzes the ethyl carbamate protecting group. The use of water as a solvent and elevated temperature accelerates the hydrolysis.

  • Workup: The workup procedure with hot ethyl acetate is designed to extract the desired product from the reaction mixture while leaving behind inorganic salts.

Application in the Synthesis of NAMPT Inhibitors

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway and a validated target in oncology.[4] The this compound scaffold has been successfully employed to develop potent NAMPT inhibitors with improved aqueous solubility compared to earlier generations of inhibitors.[4]

Synthetic Strategy: The core strategy involves the formation of a urea linkage between the this compound intermediate and a suitably substituted aryl isocyanate or by a multi-step procedure from an aniline derivative.

Experimental Workflow:

start This compound step1 Boc Protection start->step1 step2 Urea Formation (with Aryl Isocyanate or equivalent) step1->step2 step3 Boc Deprotection (Acidic conditions) step2->step3 product Pyrrolopyridine-derived Urea NAMPT Inhibitor step3->product

Caption: General workflow for the synthesis of NAMPT inhibitors.

Representative Protocol for Urea Formation:

  • N-Boc Protection: The secondary amine of this compound is first protected, typically as its tert-butyloxycarbonyl (Boc) derivative, to prevent side reactions in the subsequent step. This is achieved by reacting the intermediate with di-tert-butyl dicarbonate (Boc)2O in the presence of a base like triethylamine.

  • Urea Formation: The N-Boc protected intermediate is then reacted with a substituted aryl isocyanate in an aprotic solvent like dichloromethane. The reaction proceeds smoothly at room temperature to afford the fully protected urea derivative. Alternatively, the urea can be formed by reacting the N-Boc protected intermediate with a carbamoyl chloride or by a two-step procedure involving activation of an aniline with phosgene or a phosgene equivalent followed by reaction with the protected pyrrolopyridine.

  • Deprotection: The Boc protecting group is removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane or with HCl in an appropriate solvent, to yield the final NAMPT inhibitor.

Table 1: Examples of this compound-derived Urea NAMPT Inhibitors

Compound IDR Group on UreaNAMPT IC50 (nM)Cell Proliferation IC50 (nM)
18 Substituted Phenyl1136 (PC-3 cells)
29 Substituted Phenyl107 (A2780 cells)
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2013, 23, 4875-4885.[4]

Causality Behind Experimental Choices:

  • Boc Protection: The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[5] This orthogonality is crucial in multi-step synthesis.

  • Urea Formation: The reaction of an amine with an isocyanate is a highly efficient and reliable method for urea synthesis, often proceeding with high yields and without the need for a catalyst.

Application in the Synthesis of HPK1 Inhibitors

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor signaling, and its inhibition is a promising strategy in cancer immunotherapy.[6] Derivatives of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one have been identified as potent HPK1 inhibitors.[7]

Synthetic Strategy: The synthesis of these inhibitors typically involves the initial construction of a substituted 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one core, followed by N-arylation to introduce the desired pharmacophores.

Experimental Workflow:

start Substituted Pyridine Precursor step1 Pyrrolidinone Ring Formation start->step1 intermediate 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Core step1->intermediate step2 N-Arylation (e.g., Buchwald-Hartwig or Ullmann Coupling) intermediate->step2 product HPK1 Inhibitor step2->product

Caption: General synthetic approach for HPK1 inhibitors.

Discussion of Synthetic Strategy:

The synthesis of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one core can be achieved through various methods, often starting from a functionalized pyridine derivative. Once the core is established, the key transformation is the N-arylation of the pyrrolidinone nitrogen. This is typically accomplished using transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and tolerating a wide range of functional groups on both the pyrrolopyridinone core and the aryl halide coupling partner. For instance, palladium-based catalysts with bulky electron-rich phosphine ligands are commonly used in Buchwald-Hartwig reactions, while copper-based catalysts are employed in Ullmann-type couplings. The specific conditions need to be optimized for each substrate combination.

Conclusion

The this compound scaffold is a highly valuable building block in modern drug discovery. Its strategic use as a key intermediate allows for the efficient synthesis of complex and potent therapeutic agents. The protocols and strategies outlined in this application note provide a solid foundation for researchers and scientists in the field of medicinal chemistry to leverage this privileged scaffold in their own drug development programs. A thorough understanding of the synthetic routes to the intermediate and the subsequent functionalization reactions, along with the rationale behind the experimental choices, will empower chemists to design and execute efficient and successful multi-step syntheses of novel drug candidates.

References

Application Notes and Protocols: Efficacy Determination of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Compounds Using In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridines

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold represents a versatile and promising class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] Derivatives of this core structure have demonstrated potential as analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and notably, as antitumor agents.[1][2] This diverse pharmacological profile has spurred significant interest in their development as novel therapeutics.

Recent research has identified specific derivatives of this class as potent inhibitors of key cellular enzymes, including kinases and Poly(ADP-ribose) polymerases (PARPs).[3][4][5] For instance, certain 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives have been identified as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a crucial regulator of immune cell activation, making them attractive candidates for cancer immunotherapy.[3] Furthermore, the broader pyrrolopyridine class has yielded inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of the WNT/β-catenin signaling pathway implicated in colorectal cancer, and inhibitors of FMS kinase, which is over-expressed in various cancer types.[6][7] The ability of some of these compounds to inhibit PARP, an enzyme central to DNA single-strand break repair, highlights their potential in treating cancers with specific DNA repair deficiencies, such as those with BRCA mutations.[8][9][10][11][12][13]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a suite of in vitro cell-based assays to determine the efficacy of novel this compound compounds. The protocols herein are designed to be self-validating, providing a logical workflow from initial cytotoxicity screening to specific target engagement and downstream pathway analysis.

Experimental Workflow: A Stepwise Approach to Efficacy Evaluation

The evaluation of novel compounds requires a systematic approach to build a comprehensive understanding of their biological effects. The following workflow is recommended to assess the efficacy of this compound derivatives.

experimental_workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target-Specific Assays A Cytotoxicity/Viability (WST-1 Assay) B Cell Proliferation (BrdU Assay) A->B Determine sub-lethal concentrations C Apoptosis Induction (Caspase-3/7 Assay) B->C Assess mechanism of growth inhibition D Target Engagement (NanoBRET™/CETSA) C->D Confirm on-target action E Downstream Pathway Modulation D->E Validate functional consequences

Caption: A logical workflow for evaluating compound efficacy.

Part 1: Foundational Cellular Assays

This initial phase aims to establish the fundamental effects of the compounds on cell health and proliferation.

Cytotoxicity and Cell Viability: The WST-1 Assay

Rationale: Before assessing specific efficacy, it is crucial to determine the cytotoxic profile of the compounds. The Water Soluble Tetrazolium Salt (WST-1) assay is a colorimetric method for the non-radioactive quantification of cell proliferation, viability, and cytotoxicity.[14] It offers several advantages over the traditional MTT assay, including higher sensitivity, a one-step procedure, and lower cytotoxicity of the reagent itself, which allows for further use of the same cells for other assays.[14][15] The assay measures the metabolic activity of viable cells, where mitochondrial dehydrogenases cleave the tetrazolium salt WST-1 to formazan, resulting in a color change that is proportional to the number of living cells.[16]

Protocol: WST-1 Assay

  • Cell Seeding:

    • Culture cancer cell lines relevant to the suspected target (e.g., colorectal cancer lines like HCT-116 for CDK8 inhibitors, or BRCA-mutant ovarian cancer lines like OVCAR-3 for PARP inhibitors) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.

    • Incubate for 24, 48, or 72 hours, depending on the desired exposure time.

  • WST-1 Reagent Addition:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C, monitoring for color development.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 650 nm to subtract background.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Cell Proliferation: The BrdU Incorporation Assay

Rationale: To specifically assess the anti-proliferative effects of the compounds, the Bromodeoxyuridine (BrdU) incorporation assay is employed. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[17] This allows for the direct measurement of DNA synthesis and, consequently, cell proliferation.[17][18] This assay provides a more direct measure of anti-proliferative activity compared to metabolic assays like WST-1.

Protocol: BrdU Cell Proliferation Assay

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment protocol as for the WST-1 assay (steps 1.1 and 1.2), using sub-lethal concentrations of the compounds determined from the cytotoxicity assay.

  • BrdU Labeling:

    • Add 10 µL of BrdU labeling solution (typically 10 µM final concentration) to each well.[19]

    • Incubate for 2-24 hours at 37°C, depending on the cell doubling time.[17]

  • Fixation and Denaturation:

    • Remove the culture medium and fix the cells with a fixative/denaturing solution for 30 minutes at room temperature. This step is critical for exposing the incorporated BrdU to the antibody.[17]

  • Immunodetection:

    • Wash the wells with a wash buffer.

    • Add the anti-BrdU detector antibody and incubate for 1 hour at room temperature.

    • Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes.

  • Substrate Reaction and Data Acquisition:

    • Wash the wells and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Measure the absorbance at 450 nm.

Apoptosis Induction: The Caspase-3/7 Activity Assay

Rationale: A decrease in cell viability and proliferation can be due to cell cycle arrest or the induction of apoptosis (programmed cell death). To distinguish between these, a caspase activity assay is performed. Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[20] The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent assay that measures the combined activities of caspases-3 and -7.[21][22] The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases to release aminoluciferin, generating a luminescent signal proportional to caspase activity.[21]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

    • Treat the cells with the compounds at various concentrations for a predetermined time (e.g., 24 hours). Include a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[22]

    • Add 100 µL of the reagent to each well containing 100 µL of cell culture medium.[22]

  • Incubation and Data Acquisition:

    • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours.

    • Measure the luminescence using a plate-reading luminometer.

Part 2: Target-Specific and Pathway Analysis

Once the foundational effects of the compounds are established, the next phase focuses on confirming their interaction with the intended molecular target and their impact on the relevant signaling pathways.

Target Engagement: Confirming Intracellular Binding

Rationale: Demonstrating that a compound binds to its intended target within the complex environment of a living cell is a critical step in drug development.[3][23][24] Several techniques can be employed for this purpose, with NanoBRET™ and Cellular Thermal Shift Assay (CETSA) being two powerful methods.

  • NanoBRET™ Target Engagement Assay: This assay is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor).[22][23][25] Competitive displacement of the tracer by the test compound leads to a loss of BRET signal, allowing for the quantification of intracellular target engagement.[25]

  • Cellular Thermal Shift Assay (CETSA): This method relies on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[26][27][28][29][30] Cells are treated with the compound, heated, and the amount of soluble, non-denatured target protein is quantified, typically by Western blot or ELISA.[27][29]

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation:

    • Transfect cells with a vector encoding the target protein (e.g., HPK1 or CDK8) fused to NanoLuc® luciferase.

    • After 24 hours, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

  • Assay Setup:

    • In a white 96-well plate, add the test compounds at various concentrations.

    • Add the NanoBRET™ tracer at a predetermined optimal concentration.

    • Add the cell suspension to each well.

  • Substrate Addition and Measurement:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution with an extracellular NanoLuc® inhibitor.[23]

    • Add the substrate solution to all wells.

    • Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission.[23]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the ratio against the compound concentration to determine the IC₅₀ for target engagement.

Downstream Pathway Modulation

Rationale: After confirming target engagement, it is essential to demonstrate that this interaction leads to the expected functional consequences on the downstream signaling pathway.

  • For Kinase Inhibitors (e.g., HPK1, CDK8): Inhibition of these kinases should lead to changes in the phosphorylation status of their downstream substrates. For CDK8, this would involve assessing the WNT/β-catenin pathway.[7]

  • For PARP Inhibitors: Inhibition of PARP impairs the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks during DNA replication, which is particularly cytotoxic to cells with deficient homologous recombination (e.g., BRCA-mutant cells).[31][10][11]

Signaling Pathway Diagrams:

WNT_pathway cluster_off WNT Off cluster_on WNT On APC APC bCatenin β-catenin Axin Axin GSK3b GSK3β CK1 CK1α bCatenin_p β-catenin-P Proteasome Proteasome bCatenin_p->Proteasome Ubiquitination & Degradation TCF_off TCF/LEF TargetGenes_off Target Genes (OFF) TCF_off->TargetGenes_off Represses Groucho Groucho Groucho->TCF_off bCatenin->bCatenin_p Phosphorylation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP56 LRP5/6 Wnt->LRP56 Dsh Dsh Frizzled->Dsh Dsh->Axin Inhibits Destruction Complex bCatenin_nuc β-catenin TCF_on TCF/LEF bCatenin_nuc->TCF_on TargetGenes_on Target Genes (ON) TCF_on->TargetGenes_on Activates CDK8_inhibitor Pyrrolo[3,4-c]pyridine (CDK8 Inhibitor) CDK8_inhibitor->TCF_on Inhibits β-catenin co-activator function bCatenin_cyto β-catenin (accumulates) bCatenin_cyto->bCatenin_nuc Translocates to Nucleus

Caption: WNT/β-catenin signaling and the effect of a CDK8 inhibitor.[10][19][21][32][33]

PARP_pathway cluster_repair DNA Single-Strand Break Repair (SSBR) cluster_lethality Synthetic Lethality in BRCA-deficient Cells SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 Binds Replication DNA Replication PAR PARylation PARP1->PAR Synthesizes PAR XRCC1 XRCC1 PAR->XRCC1 Recruits RepairComplex Repair Complex XRCC1->RepairComplex DNA_repaired Repaired DNA RepairComplex->DNA_repaired PARP_inhibitor Pyrrolo[3,4-c]pyridine (PARP Inhibitor) PARP_inhibitor->PARP1 Inhibits DSB Double-Strand Break (DSB) Replication->DSB Unrepaired SSB leads to HR_deficient Homologous Recombination Deficient (e.g., BRCA-/-) DSB->HR_deficient Apoptosis Apoptosis HR_deficient->Apoptosis Cell Death

Caption: PARP1's role in DNA repair and synthetic lethality with PARP inhibition.[8][9][20]

Protocol: Western Blot for Phospho-Protein Analysis (Kinase Inhibitors)

  • Cell Lysis:

    • Treat cells with the kinase inhibitor for the desired time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for the phosphorylated form of a known downstream substrate (e.g., phospho-β-catenin for the WNT pathway).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody for the total protein to ensure equal loading.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Efficacy Data for Compound XYZ

AssayCell LineIC₅₀ (µM)Notes
WST-1 Viability HCT-1165.2 ± 0.672-hour incubation
OVCAR-38.1 ± 1.172-hour incubation
BrdU Proliferation HCT-1162.5 ± 0.448-hour incubation
Caspase-3/7 HCT-1166.8 ± 0.9 (EC₅₀)Luminescence measured after 24 hours
NanoBRET™ Target HEK2930.15 ± 0.03Target: Recombinant HPK1-Nluc

Conclusion

The protocols and workflows detailed in this application note provide a robust framework for the preclinical evaluation of this compound compounds. By systematically assessing cytotoxicity, anti-proliferative effects, apoptosis induction, target engagement, and downstream pathway modulation, researchers can build a comprehensive efficacy profile for their compounds of interest. This multi-faceted approach, grounded in sound scientific principles and validated methodologies, is essential for identifying and advancing promising therapeutic candidates in the drug development pipeline. The inherent flexibility of these assays allows for adaptation to various specific targets within this versatile chemical class, ensuring their continued relevance in the quest for novel therapeutics.

References

Troubleshooting & Optimization

addressing challenges in the synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. The pyrrolo[3,4-c]pyridine core is a key structural motif in a variety of biologically active compounds, and its successful synthesis is crucial for further drug discovery and development.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face in the laboratory.

I. Troubleshooting Guide: Common Synthetic Challenges

This section provides a detailed breakdown of common problems, their root causes, and actionable solutions for the synthesis of this compound derivatives. A prevalent and accessible synthetic route commences with a furo[3,4-c]pyridine-1,3-dione precursor, involving a two-step sequence of lactamization followed by reduction.[4]

Workflow for the Synthesis of this compound

Caption: A common synthetic route to the this compound core.

Issue 1: Low Yield in the Lactamization of Furo[3,4-c]pyridine-1,3-dione

Question: I am attempting to synthesize 2H-pyrrolo[3,4-c]pyridine-1,3-dione from furo[3,4-c]pyridine-1,3-dione using urea, but my yields are consistently low. What could be the issue?

Answer:

Low yields in this lactamization step are a frequent challenge. The reaction involves the conversion of an anhydride to an imide, and its efficiency can be influenced by several factors.

Potential Causes and Solutions:

  • Inadequate Reaction Temperature: The reaction often requires high temperatures to proceed to completion. Ensure your reaction is maintained at the reflux temperature of a high-boiling solvent like o-xylene, as specified in some protocols.[4]

  • Sub-optimal Reagent Ratio: The stoichiometry of urea is critical. An excess of urea is typically used to drive the reaction forward. Experiment with increasing the molar ratio of urea to the furo[3,4-c]pyridine-1,3-dione.

  • Reaction Time: This conversion can be slow. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup.

  • Workup and Purification: The product, 2H-pyrrolo[3,4-c]pyridine-1,3-dione, may have limited solubility. Ensure you are using an appropriate solvent for extraction and consider the possibility of product precipitation during workup.

Experimental Protocol: Lactamization of Furo[3,4-c]pyridine-1,3-dione

  • Combine furo[3,4-c]pyridine-1,3-dione (1.0 eq) and urea (2.0-3.0 eq) in a round-bottom flask.

  • Add a high-boiling solvent such as o-xylene.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Issue 2: Challenges in the Reduction of 2H-Pyrrolo[3,4-c]pyridine-1,3-dione

Question: I am reducing 2H-pyrrolo[3,4-c]pyridine-1,3-dione with Lithium Aluminum Hydride (LiAlH₄) and obtaining a mixture of products with low yields of the desired this compound. How can I optimize this reduction?

Answer:

The reduction of the cyclic imide (a lactam) to the corresponding amine with LiAlH₄ is a powerful but sometimes unselective transformation. Several side products can arise from incomplete or over-reduction.

Troubleshooting Decision Tree:

Reduction_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Desired Product incomplete Incomplete Reduction start->incomplete Presence of starting material or partially reduced intermediates over Over-reduction start->over Formation of unknown byproducts workup Workup Issues start->workup Low recovery after workup sol_incomplete Increase LiAlH4 equivalents Increase reaction time/temperature incomplete->sol_incomplete sol_over Lower reaction temperature (0 °C) Careful monitoring by TLC over->sol_over sol_workup Proper quenching procedure Optimize extraction pH workup->sol_workup

Caption: Decision tree for troubleshooting the reduction step.

Common Side Products and Their Identification:

Side Product Plausible Structure Expected Spectroscopic Features
Partially Reduced Intermediate Aminal or hemiaminal intermediatesPresence of a hydroxyl or remaining carbonyl group signal in IR and NMR.
Over-reduced Species Reduction of the pyridine ringLoss of aromatic signals in the 1H NMR spectrum.

Optimized Protocol for LiAlH₄ Reduction:

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (a slight excess, e.g., 1.1-1.5 eq. per carbonyl group) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2H-pyrrolo[3,4-c]pyridine-1,3-dione in anhydrous THF to the LiAlH₄ suspension.

  • Allow the reaction to stir at 0 °C and then slowly warm to room temperature. Monitor the reaction progress carefully by TLC.

  • Upon completion, cautiously quench the reaction at 0 °C by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting solid and wash thoroughly with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

II. Frequently Asked Questions (FAQs)

Q1: I am struggling with the purification of the final this compound product. It seems very polar. What are the best practices?

A1: The free base of this compound is indeed a polar compound, which can make purification by standard silica gel chromatography challenging. Here are some strategies:

  • Column Chromatography on Alumina: Basic or neutral alumina can be a better stationary phase than silica gel for polar amines, as it can reduce tailing and improve separation.

  • Reverse-Phase Chromatography: If available, reverse-phase (C18) column chromatography can be an excellent alternative for purifying polar compounds.

  • Salt Formation and Recrystallization: The product can be converted to its hydrochloride salt by treating a solution of the free base with HCl (e.g., HCl in methanol or dioxane).[4] The resulting salt is often a crystalline solid that can be purified by recrystallization. The free base can then be regenerated by treatment with a base.

  • Ion-Exchange Chromatography: For particularly challenging separations, ion-exchange chromatography can be a powerful technique.

Q2: I am considering using a protecting group for the pyrrole nitrogen. What are the common challenges with protection and deprotection?

A2: Protecting the pyrrole nitrogen can be a useful strategy to modulate reactivity or improve solubility. The tert-butyloxycarbonyl (Boc) group is a common choice.

  • Protection: The N-Boc protection of pyrroles can sometimes be sluggish due to the lower nucleophilicity of the pyrrole nitrogen compared to other amines. Using standard conditions with di-tert-butyl dicarbonate (Boc₂O) and a base like 4-(dimethylamino)pyridine (DMAP) may require elevated temperatures or longer reaction times.

  • Deprotection: The removal of the Boc group is typically achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane). However, the acidic conditions can lead to side reactions if other acid-sensitive functional groups are present in the molecule. Careful monitoring and optimization of the deprotection conditions are crucial.

Q3: How do substituents on the pyridine ring affect the synthesis?

A3: The electronic nature of substituents on the pyridine ring can significantly influence the reactivity of the entire heterocyclic system.

  • Electron-Withdrawing Groups (EWGs): EWGs on the pyridine ring can make the carbonyl groups of the dione precursor more electrophilic, potentially facilitating the initial lactamization step. However, they can also deactivate the pyridine ring towards certain reactions.

  • Electron-Donating Groups (EDGs): EDGs can increase the electron density of the pyridine ring, which might affect its reactivity in subsequent functionalization steps. The impact on the lactamization and reduction steps is generally less pronounced but should be considered on a case-by-case basis.

Q4: Are there alternative synthetic routes to this compound derivatives?

A4: Yes, several other synthetic strategies have been reported. One notable alternative involves the deprotection of an N-protected precursor, such as ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate. This can be achieved by hydrolysis, for example, using barium hydroxide in water at elevated temperatures.[5] Other methods include multi-component reactions and cascade cyclizations, which can offer more direct access to complex derivatives.[6]

III. References

  • This compound synthesis. ChemicalBook. (URL: --INVALID-LINK--)

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. (URL: --INVALID-LINK--)

  • Szkatuła, D., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5943. (URL: --INVALID-LINK--)

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters. (URL: --INVALID-LINK--)

  • Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride. CN104230923A. (URL: --INVALID-LINK--)

  • 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer. WO2020100027A1. (URL: --INVALID-LINK--)

  • Protection of Poorly Nucleophilic Pyrroles. (2015). The Journal of Organic Chemistry. (URL: --INVALID-LINK--)

  • Amine Protection / Deprotection. Fisher Scientific. (URL: --INVALID-LINK--)

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. (URL: --INVALID-LINK--)

  • This compound hydrochloride, 97% Purity. A2B Chem. (URL: --INVALID-LINK--)

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. (URL: --INVALID-LINK--)

  • 2,3-Dihydro-1H-pyrrolo(3,4-c)pyridine--hydrogen chloride (1/1). PubChem. (URL: --INVALID-LINK--)

  • Ershov, O. V., & Ershova, A. I. (2020). Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides)(microreview). Chemistry of Heterocyclic Compounds, 56(5), 518-520. (URL: --INVALID-LINK--)

  • One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. (2014). Tetrahedron Letters. (URL: --INVALID-LINK--)

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. (URL: --INVALID-LINK--)

  • Method for cleanly preparing high-purity pyridine hydrochloride. CN103755625A. (URL: --INVALID-LINK--)

  • Pyridine with lialh4 plus h3o. Filo. (URL: --INVALID-LINK--)

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). Pharmaceuticals. (URL: --INVALID-LINK--)

  • Pyrrolo[3,4-c]pyridine-1,3-dione derivatives 8–9 with... ResearchGate. (URL: --INVALID-LINK--)

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019). Molecules. (URL: --INVALID-LINK--)

References

strategies for improving the reaction yield of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your reaction yields and overcome common challenges in the synthesis of this important heterocyclic scaffold.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several key pathways. The most common and reliable methods involve either the hydrolysis of a carbamate precursor or a multi-step route involving the reduction of a cyclic imide. A potential, though less direct, alternative is the Pictet-Spengler reaction.

Synthetic_Strategies cluster_0 Starting Materials cluster_1 Synthetic Routes Ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate Ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate Hydrolysis Hydrolysis Ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate->Hydrolysis Ba(OH)2, H2O Furo[3,4-c]pyridine-1,3-dione Furo[3,4-c]pyridine-1,3-dione Lactamization & Reduction Lactamization & Reduction Furo[3,4-c]pyridine-1,3-dione->Lactamization & Reduction 1. Urea 2. LiAlH4 3-Aminomethyl-4-vinylpyridine 3-Aminomethyl-4-vinylpyridine Pictet-Spengler Reaction Pictet-Spengler Reaction 3-Aminomethyl-4-vinylpyridine->Pictet-Spengler Reaction Acid catalyst Product 2,3-dihydro-1H- pyrrolo[3,4-c]pyridine Hydrolysis->Product High Yield Lactamization & Reduction->Product Multi-step Pictet-Spengler Reaction->Product Potential Route

Caption: Overview of synthetic routes to this compound.

Troubleshooting Guide: Route 1 - Hydrolysis of Ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate

This one-step approach offers a relatively straightforward path to the target molecule with good yields. However, issues can still arise.

Q1: My reaction yield is significantly lower than the reported 72%. What are the likely causes?

A1: Low yields in this hydrolysis reaction can often be attributed to incomplete reaction, degradation of the product, or issues with the work-up procedure.

  • Incomplete Hydrolysis: The hydrolysis of the carbamate is a key step. Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.

    • Troubleshooting:

      • Reaction Time: Ensure the reaction is stirred overnight as recommended. You can monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.

      • Temperature: The reported temperature of 120 °C is crucial for driving the reaction to completion.[1] Ensure your reaction setup maintains this temperature consistently.

      • Base Stoichiometry: While barium hydroxide is used in excess, ensure you are using a sufficient amount to drive the equilibrium towards the product.

  • Product Degradation: Although generally stable, prolonged exposure to high temperatures in a strongly basic solution could potentially lead to side reactions.

    • Troubleshooting:

      • While a high temperature is necessary, avoid unnecessarily long reaction times once the starting material is consumed.

  • Work-up Issues: The work-up is critical for isolating the product. The product is a water-soluble amine, and losses can occur during extraction.

    • Troubleshooting:

      • Filtration: The initial filtration to remove barium salts is important. Ensure the solid is washed thoroughly with a suitable solvent to recover any adsorbed product.

      • Extraction: After concentrating the filtrate, the extraction with hot ethyl acetate is a key purification step.[1] Ensure the ethyl acetate is sufficiently hot to dissolve the product and that you perform multiple extractions to maximize recovery.

Q2: I am observing significant impurities in my final product. What are they likely to be and how can I remove them?

A2: The most probable impurities are unreacted starting material and residual barium salts.

  • Unreacted Starting Material: If the hydrolysis is incomplete, the starting carbamate will contaminate the product.

    • Purification:

      • Column Chromatography: If simple extraction is insufficient, column chromatography on silica gel can be used. A gradient elution with a mixture of dichloromethane and methanol, with a small amount of triethylamine to prevent streaking, is a good starting point.

      • Acid-Base Extraction: You can dissolve the crude product in a dilute acid solution (e.g., 1M HCl), wash with an organic solvent to remove the non-basic starting material, and then basify the aqueous layer and extract the desired amine product.

  • Barium Salts: Incomplete removal during filtration can lead to inorganic salt contamination.

    • Purification:

      • Re-dissolution and Filtration: Dissolving the crude product in a minimal amount of hot ethyl acetate and filtering while hot can help remove residual insoluble salts.

ParameterRecommended ConditionTroubleshooting Action
Temperature 120 °CEnsure consistent heating. Lower temperatures may lead to incomplete reaction.
Reaction Time OvernightMonitor by TLC/LC-MS to ensure completion.
Base Barium Hydroxide (excess)Ensure adequate excess is used.
Work-up Hot Ethyl Acetate ExtractionPerform multiple extractions with sufficiently hot solvent.

Troubleshooting Guide: Route 2 - Lactamization and Reduction from Furo[3,4-c]pyridine-1,3-dione

Caption: Two-step synthesis via lactamization and reduction.

Q1: The reduction of 2H-pyrrolo[3,4-c]pyridine-1,3-dione with LiAlH4 is giving me a complex mixture of products and a low yield of the desired amine. What is going wrong?

A1: The reduction of amides and lactams with powerful reducing agents like Lithium Aluminium Hydride (LiAlH₄) can be complex.[2] The formation of multiple products often points to incomplete reduction or over-reduction.

  • Incomplete Reduction: The reduction of the dicarboximide to the diamine is a stepwise process. If the reaction is not allowed to go to completion, you may isolate partially reduced intermediates, such as the corresponding lactam-alcohol or amino-alcohol.

    • Troubleshooting:

      • LiAlH₄ Stoichiometry: Ensure you are using a sufficient excess of LiAlH₄. A molar ratio of at least 2:1 (LiAlH₄:dicarboximide) is recommended to ensure complete reduction of both carbonyl groups.

      • Reaction Temperature and Time: The reaction is typically started at a low temperature (0 °C) and then allowed to warm to room temperature.[3] If you are observing incomplete reduction, you can try extending the reaction time at room temperature or gently heating to reflux. Monitor the reaction by TLC to track the disappearance of the starting material and intermediates.

  • Over-reduction: While less common for the pyrrole ring itself, aggressive reaction conditions could potentially lead to the reduction of the pyridine ring. This is more likely if there are reducible substituents on the pyridine ring.

    • Troubleshooting:

      • Temperature Control: Maintain careful control over the reaction temperature. Avoid excessive heating, which can promote side reactions.

      • Quenching: Quench the reaction carefully at low temperature by the slow, dropwise addition of water followed by a sodium hydroxide solution to precipitate the aluminum salts. An aggressive quench can lead to temperature spikes and potential degradation.

Q2: I am having difficulty with the work-up of the LiAlH4 reduction. How can I improve the isolation of my product?

A2: The work-up of LiAlH₄ reactions can be challenging due to the formation of gelatinous aluminum salts that can trap the product.

  • Improved Work-up Procedure (Fieser Method):

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add 'x' mL of water, where 'x' is the number of grams of LiAlH₄ used.

    • Add 'x' mL of 15% aqueous sodium hydroxide.

    • Add '3x' mL of water.

    • Stir the mixture vigorously for 15-30 minutes. This should result in a granular precipitate that is easy to filter.

    • Filter the mixture and wash the solid thoroughly with an appropriate organic solvent (e.g., THF, ethyl acetate).

    • Combine the filtrate and washings, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

Q3: Are there any alternative reducing agents I can use?

A3: While LiAlH₄ is the most common reducing agent for this transformation, other hydrides could be considered, although they may offer different selectivity.

  • Borane (BH₃): Borane complexes (e.g., BH₃·THF) are also capable of reducing amides to amines. They can sometimes offer milder reaction conditions and a simpler work-up. However, the reactivity towards the pyridine ring should be considered.

ParameterRecommended ConditionTroubleshooting Action
Reducing Agent LiAlH₄ (at least 2 eq.)Ensure sufficient excess. Consider BH₃·THF as an alternative.
Solvent Anhydrous THFEnsure the solvent is completely dry to avoid quenching the LiAlH₄.
Temperature 0 °C to Room TemperatureFor incomplete reduction, consider gentle heating to reflux.
Work-up Fieser MethodUse this method to obtain a granular, easily filterable precipitate.

Frequently Asked Questions (FAQs)

Q1: Can I use the Pictet-Spengler reaction to synthesize this compound?

A1: The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[4][5] In principle, a Pictet-Spengler-type cyclization could be envisioned for the synthesis of the this compound core. This would likely involve the condensation of a 3-aminomethyl-4-vinylpyridine derivative with an aldehyde, followed by an acid-catalyzed cyclization. However, this is not a commonly reported route for this specific target, and the synthesis of the required substituted pyridine precursor may be challenging. The success of the reaction would also depend on the nucleophilicity of the vinyl group and the reaction conditions.

Q2: My final product is an oil. How can I best purify it?

A2: If the product is an oil, purification by recrystallization is not an option.

  • Column Chromatography: This is the most common method for purifying oily products. As mentioned earlier, silica gel with a dichloromethane/methanol/triethylamine eluent system is a good starting point.

  • Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure (Kugelrohr) can be an effective purification method.

  • Salt Formation: The product is a basic amine and can be converted to a crystalline salt (e.g., hydrochloride or hydrobromide) by treating a solution of the free base with the corresponding acid. The salt can then be purified by recrystallization. The free base can be regenerated by treating the purified salt with a base.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of spectroscopic and chromatographic techniques should be used.

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed structural information and is the primary method for confirming the identity of the product.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess the purity of the product and to monitor the progress of the reaction and purification.

  • High-Performance Liquid Chromatography (HPLC): Provides a more accurate assessment of purity than TLC.

Detailed Experimental Protocols

Protocol 1: Synthesis via Hydrolysis

This protocol is adapted from a literature procedure with a reported yield of 72%.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate (1.0 eq.), barium hydroxide (2.0 eq.), and water.

  • Reaction: Heat the mixture to 120 °C and stir overnight.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Collect the solid material by filtration.

    • Wash the solid with hot ethyl acetate.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • The residue is the desired this compound.

Protocol 2: Synthesis via Lactamization and Reduction

This protocol is based on a patented procedure.[3]

Step 1: Lactamization

  • Reaction Setup: In a round-bottom flask, combine furo[3,4-c]pyridine-1,3-dione (1.0 eq.), urea (1.1 eq.), and o-xylene.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours.

  • Work-up:

    • Cool the reaction mixture.

    • Collect the precipitated solid by filtration.

    • Wash the solid with a suitable solvent (e.g., ethanol) to obtain 2H-pyrrolo[3,4-c]pyridine-1,3-dione.

Step 2: Reduction

  • Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2.0-2.5 eq.) in anhydrous THF in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Cool the suspension to 0 °C.

  • Reaction: Dissolve the 2H-pyrrolo[3,4-c]pyridine-1,3-dione from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C.

    • Carefully quench the reaction using the Fieser method described in the troubleshooting section.

    • Filter the granular precipitate and wash it thoroughly with THF.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify further by column chromatography if necessary.

References

optimization of reaction conditions for the synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (CAS: 496-13-9). This molecule is a crucial heterocyclic scaffold, forming the core of numerous biologically active compounds and serving as a vital intermediate in pharmaceutical research and development.[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success in the laboratory.

Our goal is to empower you to not only replicate synthetic procedures but to understand, optimize, and troubleshoot them effectively. The information herein is synthesized from established literature and patent filings to ensure accuracy and reliability.

Core Synthetic Strategies: An Overview

The synthesis of the target scaffold, this compound, is typically achieved through a few key pathways. Understanding these routes is fundamental to diagnosing issues in your own experiments. The two most common approaches start from readily available precursors:

  • Reduction of a Pyrrolo-dione Intermediate: This robust method involves the synthesis of 2H-pyrrolo-[3,4-c]pyridine-1,3-dione, often via lactamization of furo[3,4-c]pyridine-1,3-dione, followed by a powerful reduction step to yield the desired dihydro-pyrrolo-pyridine.[3]

  • Hydrolysis of a Carboxylate Precursor: An alternative route involves the basic hydrolysis of a protected intermediate, such as ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate, to remove the activating group and yield the final product.[4]

The following diagram illustrates the common reduction pathway, which will be a primary focus of our troubleshooting guide.

G cluster_0 Step 1: Lactamization cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation (Optional) Start Furo[3,4-c]pyridine-1,3-dione Intermediate 2H-Pyrrolo-[3,4-c] pyridine-1,3-dione Start->Intermediate Urea, o-Xylene (reflux) Product_Base 2,3-Dihydro-1H-pyrrolo [3,4-c]pyridine Intermediate->Product_Base LiAlH4, THF (0°C to RT) Product_Salt 2,3-Dihydro-1H-pyrrolo [3,4-c]pyridine HCl Product_Base->Product_Salt HCl (gas or soln.), Methanol

Caption: General Synthetic Workflow via Reduction Pathway.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each problem is analyzed from a mechanistic standpoint to provide robust and logical solutions.

Question 1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes?

This is the most common issue, and its solution often lies in carefully examining the reaction conditions, particularly for the reduction step.

Possible Cause A: Inactive Reducing Agent (for the reduction pathway)

  • The Chemistry: Lithium aluminum hydride (LiAlH₄) is an extremely powerful reducing agent, but it is highly reactive with atmospheric moisture and protic solvents. Contamination rapidly deactivates the reagent, leading to incomplete or failed reactions.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware under an inert atmosphere (Nitrogen or Argon). All solvents, especially tetrahydrofuran (THF), must be rigorously dried using an appropriate method (e.g., distillation from sodium/benzophenone or passage through an activated alumina column).[3]

    • Verify Reagent Quality: Use a freshly opened bottle of LiAlH₄ or a previously opened bottle that has been stored correctly under an inert atmosphere. A simple qualitative test is to carefully add a very small amount to a drop of anhydrous alcohol; vigorous bubbling should be observed.

    • Control Temperature: The addition of LiAlH₄ should be done at 0°C to control the initial exothermic reaction.[3] Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion without generating excessive heat that could lead to side reactions.[3]

Possible Cause B: Incomplete Hydrolysis (for the carboxylate pathway)

  • The Chemistry: The hydrolysis of the ethyl carboxylate precursor with barium hydroxide is a saponification reaction that requires stringent conditions to drive it to completion.[4]

  • Troubleshooting Steps:

    • Check Temperature and Time: The reported conditions are stringent: stirring overnight at 120°C.[4] Ensure your reaction setup can maintain this temperature consistently. Insufficient heating or shorter reaction times are common causes of failure.

    • Verify Stoichiometry: Ensure a sufficient excess of barium hydroxide is used to drive the equilibrium towards the product.

    • Solubility Issues: While the reaction is run in water, ensure the starting material is adequately dispersed. Vigorous stirring is essential.

Possible Cause C: Formation of Side Products or Tar

  • The Chemistry: Pyrrole and pyridine rings, especially when activated, can be sensitive to strongly acidic or basic conditions and high temperatures, potentially leading to polymerization or decomposition ("tarring").[5]

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of starting material and the formation of the product.[6] This helps distinguish a stalled reaction from one where the product is formed and then decomposes.

    • Control Reaction Temperature: Avoid excessive heating, especially during the reduction workup. The patent literature describes a controlled quench at 0°C with 1N HCl.[3]

    • Purification Strategy: If the crude product appears as a complex mixture, immediate purification by column chromatography on silica gel is recommended to isolate the target compound before it can degrade.[3]

G Start Problem: Low or No Yield Pathway Which synthetic pathway? Start->Pathway Reduction Reduction of Dione Pathway->Reduction Reduction Hydrolysis Hydrolysis of Carboxylate Pathway->Hydrolysis Hydrolysis CheckReagent Is LiAlH₄ active and conditions anhydrous? Reduction->CheckReagent CheckTemp Was temperature controlled? (0°C -> RT) CheckReagent->CheckTemp Yes Solution_Anhydrous Solution: Use freshly opened LiAlH₄. Use flame-dried glassware and dry solvents. CheckReagent->Solution_Anhydrous No Solution_Temp Solution: Ensure initial cooling to 0°C during addition, then allow slow warming. CheckTemp->Solution_Temp No CheckConditions Were conditions harsh enough? (120°C, overnight) Hydrolysis->CheckConditions Solution_Conditions Solution: Verify heating mantle temperature. Ensure sufficient reaction time and reagent stoichiometry. CheckConditions->Solution_Conditions No

Caption: Troubleshooting Decision Tree for Low Yield Issues.

Question 2: I'm having difficulty purifying the final product. What are the best practices?

Purification can be challenging due to the product's polarity and basicity.

  • The Chemistry: The free base of this compound contains two basic nitrogen atoms, making it polar and prone to streaking on silica gel. Converting it to a salt can sometimes aid in purification or handling, but column chromatography is typically performed on the free base.

  • Troubleshooting Steps:

    • Workup Procedure: After quenching the LiAlH₄ reduction, the patent describes extraction with ethyl acetate.[3] If emulsions form, add brine (saturated NaCl solution) to increase the aqueous phase density and disrupt the emulsion.

    • Column Chromatography:

      • Eluent System: A common choice for nitrogen-containing heterocycles is a gradient of Dichloromethane (DCM) and Methanol (MeOH). To prevent streaking, it is highly advisable to add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonium hydroxide, to the eluent system.

      • Silica Gel: Use standard silica gel (230-400 mesh) for flash chromatography.

    • Product Form: The final product is described as a light yellow oil.[4] If you require a stable, crystalline solid, conversion to the hydrochloride salt is the standard procedure. This is achieved by dissolving the purified free base in a solvent like methanol and treating it with dry hydrogen chloride gas or a solution of HCl in a compatible solvent.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and their key identifiers?

The choice of starting material dictates the synthetic route.

  • For the reduction pathway , the key intermediate is 2H-pyrrolo-[3,4-c]pyridine-1,3-dione . This is typically prepared from furo[3,4-c]pyridine-1,3-dione .[3]

  • For the hydrolysis pathway , the starting material is ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate .[4]

Q2: Can you summarize the optimized reaction conditions for the main synthetic steps?

Yes, the following table summarizes key parameters from published procedures.

Parameter Reduction of Dione [3]Hydrolysis of Carboxylate [4]
Key Reagent Lithium Aluminium Hydride (LiAlH₄)Barium(II) Hydroxide (Ba(OH)₂)
Solvent Tetrahydrofuran (THF), anhydrousWater
Temperature 0°C to Room Temperature120°C
Reaction Time ~1 hour at 0°C, then overnight at RTOvernight
Atmosphere Inert (Nitrogen)Air
Yield Not specified in abstract72%

Q3: How is the final product, this compound, characterized?

Standard characterization involves:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons on the pyridine ring and the aliphatic protons of the dihydropyrrole core. A published spectrum shows signals around 8.5 ppm (s, 1H), 8.4 ppm (t, 1H), 7.1 ppm (m, 1H), and 4.2 ppm (s, 4H for the two CH₂ groups).[4]

  • Mass Spectrometry (MS): To confirm the molecular weight (120.15 g/mol ).[4]

  • Purity: Assessed by HPLC or elemental analysis.

Q4: What are the best practices for storing the final compound?

The free base is an oil and, like many amines, can be sensitive to air and light over time.

  • Short-term: Store as the purified oil under an inert atmosphere (argon or nitrogen) in a refrigerator.

  • Long-term: For enhanced stability, convert the free base to its hydrochloride salt.[3] The resulting salt is typically a more stable, crystalline solid that is easier to handle and weigh accurately. Store the salt in a desiccator at room temperature, protected from light.

References

identification and characterization of side products in 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established literature and field-proven insights.

Overview of the Primary Synthetic Route

A prevalent and reliable method for the synthesis of the this compound core initiates from 3,4-pyridinedicarboxylic anhydride, also known as furo[3,4-c]pyridine-1,3-dione. This multi-step synthesis involves a lactamization reaction to form the intermediate 2H-pyrrolo[3,4-c]pyridine-1,3-dione, followed by a reduction to yield the desired saturated heterocyclic system.

Below is a generalized workflow for this synthetic approach:

Synthesis Workflow start Furo[3,4-c]pyridine-1,3-dione lactamization Lactamization (e.g., Urea, NH3) start->lactamization intermediate 2H-Pyrrolo[3,4-c]pyridine-1,3-dione lactamization->intermediate reduction Reduction (e.g., LiAlH4, NaBH4) intermediate->reduction product 2,3-dihydro-1H- pyrrolo[3,4-c]pyridine reduction->product salification Salification (e.g., HCl in MeOH) product->salification final_product Hydrochloride Salt salification->final_product

Caption: Generalized workflow for the synthesis of this compound hydrochloride.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing causative explanations and actionable solutions.

Part 1: Lactamization of Furo[3,4-c]pyridine-1,3-dione

Q1: My lactamization reaction is showing low yield and the formation of a significant amount of an insoluble white solid. What is happening?

A1: This is a common issue often attributed to incomplete reaction or the formation of polymeric side products. The intended reaction is the nucleophilic attack of an amine source (like ammonia from urea decomposition) on the anhydride carbonyls, followed by cyclization.

  • Causality:

    • Insufficient Temperature: The decomposition of urea to generate ammonia and isocyanic acid requires elevated temperatures. If the reaction temperature is too low, the concentration of the nucleophilic ammonia will be insufficient to drive the reaction to completion.

    • Poor Solubility: Furo[3,4-c]pyridine-1,3-dione and the intermediate amic acid can have limited solubility in some solvents, leading to a heterogeneous reaction mixture and inefficient conversion.

    • Polymerization: The bifunctional nature of the starting material and the reactive intermediates can lead to the formation of polyamide-like oligomers or polymers, which are often insoluble.

  • Troubleshooting & Solutions:

    • Temperature Optimization: Ensure the reaction is heated to the reflux temperature of the chosen solvent to facilitate efficient lactamization.[1]

    • Solvent Selection: While often performed neat or with a high-boiling solvent, consider using a solvent that can better solubilize the starting materials and intermediates.

    • Reagent Stoichiometry: Using a slight excess of the ammonia source (e.g., urea) can help drive the equilibrium towards the desired product.

Q2: I am observing a side product with a molecular weight corresponding to the starting anhydride plus water. What is this and how can I avoid it?

A2: This side product is likely 3,4-pyridinedicarboxylic acid, formed by the hydrolysis of the starting anhydride.

  • Causality:

    • Moisture Contamination: Furo[3,4-c]pyridine-1,3-dione is susceptible to hydrolysis in the presence of water, especially at elevated temperatures. Trace amounts of water in the reagents or solvent can lead to the formation of the dicarboxylic acid.

  • Troubleshooting & Solutions:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Store the furo[3,4-c]pyridine-1,3-dione in a desiccator.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize exposure to atmospheric moisture.

Part 2: Reduction of 2H-Pyrrolo[3,4-c]pyridine-1,3-dione

Q3: My reduction with Lithium Aluminum Hydride (LiAlH₄) is giving a complex mixture of products, and my desired product yield is low. What are the likely side products?

A3: The reduction of the cyclic imide (a di-amide) to the corresponding diamine is a powerful transformation, but LiAlH₄ is a very strong reducing agent and can lead to several side products if not properly controlled.

  • Potential Side Products & Their Identification:

Side ProductPlausible StructureIdentification Notes (Expected 1H NMR & MS signals)
Partially Reduced Intermediate 1-hydroxy-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-3-one or 3-hydroxy-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-oneMS: [M+H]+ at m/z 137. 1H NMR: Appearance of a methine proton signal adjacent to the hydroxyl group.
Over-reduced Species TetrahydropyrrolopyridineMS: [M+H]+ at m/z 123. 1H NMR: Loss of aromatic signals from the pyridine ring, replaced by signals in the aliphatic region.
Ring-Opened Products Amino-alcohol derivatives of pyridineMS: [M+H]+ at m/z 139 (for the diol). 1H NMR: Complex aliphatic region with signals for methylene groups adjacent to amines and alcohols.
  • Causality & Troubleshooting:

    • Over-reduction: LiAlH₄ is capable of reducing the pyridine ring, especially at elevated temperatures or with prolonged reaction times.

    • Incomplete Reduction: Insufficient LiAlH₄ or low reaction temperatures can lead to the isolation of partially reduced lactam intermediates.

    • Reaction Conditions: The choice of solvent and temperature is critical. The reaction is typically performed in an anhydrous ether solvent like THF at 0 °C to room temperature.[1]

  • Solutions:

    • Control Stoichiometry: Use a carefully measured excess of LiAlH₄ to ensure complete reduction of both carbonyls.

    • Temperature Control: Maintain a low temperature (0 °C) during the addition of the substrate to the LiAlH₄ suspension to manage the exothermicity of the reaction.

    • Alternative Reducing Agents: Consider using a milder reducing agent like sodium borohydride in the presence of a Lewis acid, which may offer better selectivity.[1]

Q4: How can I distinguish between the desired product and potential regioisomeric side products if I am functionalizing the pyrrolopyridine core?

A4: Regioselectivity can be a challenge during subsequent functionalization (e.g., acylation, alkylation) of the this compound. The two nitrogen atoms have different nucleophilicities, and the aromatic pyridine ring can also be a site for electrophilic substitution.

  • Identification Strategy:

    • 2D NMR Spectroscopy: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable. HMBC can show long-range correlations between protons and carbons, helping to establish connectivity. For example, a correlation between the N-H proton and the carbons of the pyridine ring can confirm the position of substitution. NOESY can show through-space correlations between protons, which can help to determine the regiochemistry.

    • X-ray Crystallography: If a crystalline derivative can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Regioisomer Identification cluster_0 Spectroscopic Analysis cluster_1 Structural Elucidation 1D_NMR 1D NMR (¹H, ¹³C) 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 1D_NMR->2D_NMR Detailed Analysis MS Mass Spectrometry 1D_NMR->MS Confirm Molecular Weight Connectivity Establish Connectivity (HMBC) 2D_NMR->Connectivity Spatial_Proximity Determine Spatial Proximity (NOESY) 2D_NMR->Spatial_Proximity X-ray X-ray Crystallography (Unambiguous Structure) Connectivity->X-ray If ambiguous Spatial_Proximity->X-ray If ambiguous Problem Mixture of Regioisomers Problem->1D_NMR Initial Assessment

Caption: Workflow for the identification of regioisomeric side products.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2H-Pyrrolo[3,4-c]pyridine-1,3-dione
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine furo[3,4-c]pyridine-1,3-dione (1.0 eq) and urea (1.2 eq).

  • Reaction: Heat the mixture to 130-140 °C under a nitrogen atmosphere. The mixture will melt and then solidify as the reaction proceeds. Maintain heating for 2-3 hours.

  • Workup: Cool the reaction mixture to room temperature. Add water to the solid mass and break it up with a spatula.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield 2H-pyrrolo[3,4-c]pyridine-1,3-dione as a white to off-white solid.

Protocol 2: Synthesis of this compound
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (LiAlH₄) (4.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 2H-pyrrolo[3,4-c]pyridine-1,3-dione (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Workup: Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of celite. Wash the filter cake thoroughly with THF.

  • Purification: Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by vacuum distillation or column chromatography on silica gel.

References

Technical Support Center: Scale-Up Production of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the scale-up production of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine intermediates, commonly known as 6-azaisoindolines. This guide is designed for researchers, chemists, and process development professionals navigating the challenges of transitioning this vital pharmaceutical building block from bench-scale synthesis to kilogram-scale production.

The pyrrolo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules, including inhibitors for various kinases and other therapeutic targets.[1][2] Its successful and safe scale-up is a critical step in the drug development pipeline. This document provides in-depth, experience-driven advice in a practical question-and-answer format, focusing on troubleshooting common issues encountered during process development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthetic strategy and scale-up considerations for this compound intermediates.

Q1: What is a reliable and scalable synthetic route for this compound?

A scalable three-step sequence starting from furo[3,4-c]pyridine-1,3-dione is a well-documented and robust approach.[3][4] This method avoids some of the more complex multi-component or transition-metal-catalyzed reactions that can be difficult to scale.[5] The general pathway is as follows:

  • Lactamization: Furo[3,4-c]pyridine-1,3-dione is reacted with a suitable nitrogen source (e.g., an amine in a high-boiling solvent like o-xylene) to form the corresponding 2H-pyrrolo[3,4-c]pyridine-1,3-dione (a 5-azaphthalimide).[3][6]

  • Reduction: The resulting dione (a cyclic imide or lactam) is reduced to the target this compound. This is the most critical and challenging step for scale-up, typically employing powerful reducing agents like Lithium Aluminum Hydride (LAH).[4][7]

  • Salification: The basic amine product is often converted to a stable, crystalline salt, such as the hydrochloride salt, to aid in purification, handling, and storage.[3][4][8]

Q2: Why is the reduction of the 2H-pyrrolo[3,4-c]pyridine-1,3-dione considered the most critical step for scale-up?

The reduction of the lactam carbonyls to methylenes is a high-energy transformation that presents several challenges at scale:

  • Reagent Hazards: The most effective reagent, Lithium Aluminum Hydride (LAH), is highly reactive and pyrophoric. It reacts violently with water and protic solvents, releasing flammable hydrogen gas.[5][9][10] Mishandling can lead to fires or explosions.

  • Exotherm Control: LAH reductions are typically highly exothermic.[5] What is easily managed with an ice bath at the lab scale can become a dangerous runaway reaction in a large reactor if the heat transfer is insufficient. Careful control of reagent addition rate and efficient reactor cooling are paramount.

  • Work-up and Product Isolation: Quenching the excess LAH and hydrolyzing the resulting aluminum complexes can be challenging. This process often forms gelatinous aluminum salt emulsions that are difficult to filter and can trap the product, significantly lowering the isolated yield.[11][12]

  • Impurity Formation: Over-reduction or side reactions can lead to impurities that may be difficult to separate from the polar amine product.[13][14]

Q3: What are the primary safety protocols I must follow when working with LAH at scale?

Adherence to strict safety protocols is non-negotiable. As a Senior Application Scientist, I cannot overstate the importance of this.

  • Inert Atmosphere: All operations involving LAH must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent contact with moisture and air.[10]

  • Appropriate PPE: Fire-retardant lab coats, safety glasses, and chemical-resistant gloves are mandatory.

  • Solvent Purity: Only high-purity, anhydrous ethereal solvents like THF or diethyl ether should be used.[5] These solvents must be tested and free of peroxides.

  • Controlled Addition: The LAH should be added to the solvent in portions, or a solution of the substrate should be added slowly to the LAH slurry at a controlled temperature (e.g., 0 °C).[5][15] A dropping funnel is essential for this control at a larger scale.[11]

  • Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and dry sand must be immediately accessible. Never use water or carbon dioxide extinguishers on an LAH fire. [10]

Section 2: Troubleshooting Guide for the LAH Reduction Step

This guide provides a systematic approach to resolving common issues encountered during the scale-up reduction of 2H-pyrrolo[3,4-c]pyridine-1,3-dione to this compound.

Workflow Diagram: LAH Reduction & Troubleshooting Logic

cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation prep 1. Prepare Anhydrous THF in Inerted Reactor lah_charge 2. Charge LAH under N2 prep->lah_charge cool 3. Cool to 0°C lah_charge->cool substrate_add 4. Slow Addition of Lactam Solution in THF cool->substrate_add react 5. Stir at 0°C to RT Monitor by TLC/LCMS substrate_add->react quench 6. Reaction Quench (e.g., Fieser Method) react->quench Reaction Complete ts2 Incomplete Reaction react->ts2 filter 7. Filter Aluminum Salts quench->filter ts3 Emulsion during Work-up quench->ts3 extract 8. Extract with Solvent (e.g., EtOAc, DCM) filter->extract filter->ts3 dry_conc 9. Dry & Concentrate Organic Phase extract->dry_conc purify 10. Purify/Salt Formation dry_conc->purify ts1 Low Yield dry_conc->ts1 ts4 Product is a Dark Oil dry_conc->ts4

Caption: General workflow and key troubleshooting points for the LAH reduction.

Issue 1: Incomplete or Stalled Reaction
  • Symptom: In-process control (TLC, LCMS) shows significant starting material remaining after the expected reaction time.

  • Causality & Troubleshooting:

    • Inactive LAH: LAH can degrade upon exposure to atmospheric moisture during storage or handling. On a large scale, this is more likely.

      • Solution: Use freshly opened LAH from a reputable supplier. If necessary, titrate the LAH solution to determine its active hydride content before use.

    • Insufficient Stoichiometry: While theory dictates a specific stoichiometry, some LAH is often consumed by trace moisture in the solvent or on the reactor walls.

      • Solution: On scale-up, it is common practice to use a slight excess of LAH (e.g., 1.2-1.5 equivalents per carbonyl group). Refer to process development data to determine the optimal loading.

    • Poor Solubility: The starting lactam may have limited solubility in the reaction solvent, leading to a slow, heterogeneous reaction.

      • Solution: Ensure the lactam is fully dissolved before beginning its addition to the LAH slurry. A slightly elevated temperature during addition (while maintaining exotherm control) might be necessary, but must be carefully validated.

Issue 2: Low Isolated Yield after Work-up
  • Symptom: The mass of the final isolated product (free base or salt) is significantly lower than expected, despite in-process controls showing good conversion.

  • Causality & Troubleshooting:

    • Product Trapped in Aluminum Salts: This is the most common cause. During the quench, aluminum hydroxides form a thick, gelatinous precipitate that physically traps the polar amine product.[12]

      • Solution 1 (Fieser Workup): This is a widely adopted and reliable method. For every X grams of LAH used, quench sequentially and slowly at 0 °C with:

        • X mL of water

        • X mL of 15% aqueous NaOH

        • 3X mL of water This procedure is designed to produce a granular, easily filterable solid.[3][11][16]

      • Solution 2 (Rochelle's Salt): After an initial quench of excess LAH with a non-protic solvent (e.g., ethyl acetate), add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate). The tartrate chelates the aluminum ions, breaking up the emulsion and leading to two clear, separable liquid phases.[11][12] This is particularly effective for large-scale operations.

    • Incomplete Extraction: The product, being a polar amine, may have some water solubility, especially if the aqueous phase is acidic.

      • Solution: Perform multiple extractions (3-5x) with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. In some cases, a continuous liquid-liquid extraction may be justified at scale. Basifying the aqueous layer before extraction can improve partitioning into the organic phase.

Issue 3: Runaway Reaction or Uncontrolled Exotherm
  • Symptom: A rapid, uncontrolled increase in the internal reactor temperature and pressure during the addition of the substrate or during the quenching process.

  • Causality & Troubleshooting:

    • Addition Rate Too Fast: The rate of heat generation from the exothermic reaction exceeds the reactor's cooling capacity.

      • Solution: The addition rate is a critical process parameter that must be defined during process development and strictly followed. Use a calibrated dosing pump or dropping funnel. Monitor the internal and jacket temperatures in real-time.

    • Improper Quenching: Adding water or protic solvents too quickly to a large excess of active LAH will generate a massive amount of heat and hydrogen gas.[5]

      • Solution: Always cool the reaction mixture to 0 °C or below before quenching. Add the quenching agent very slowly and sub-surface if possible to maximize heat dissipation. For large scales, consider an "inverse quench," where the reaction mixture is slowly added to the quenching solution.

Issue 4: Product is a Dark Oil or Contains Impurities
  • Symptom: The final product is a dark, viscous oil instead of the expected solid or light-colored oil. Chromatographic or NMR analysis shows significant impurities.

  • Causality & Troubleshooting:

    • Thermal Degradation: An uncontrolled exotherm may have caused the product or intermediates to decompose.

      • Solution: Implement stricter temperature control as described in Issue 3.

    • Incomplete Reduction: The presence of partially reduced intermediates (e.g., amino-alcohols) can result in a complex mixture.

      • Solution: Re-evaluate the LAH stoichiometry and reaction time/temperature. Ensure the reaction goes to full completion by IPC.

    • Side Reactions: The mechanism of amide reduction proceeds through an iminium ion intermediate, which can be susceptible to side reactions if not rapidly reduced.[17]

      • Solution: Ensure sufficient active LAH is present throughout the reaction. Purification via conversion to the hydrochloride salt followed by recrystallization is often very effective at removing colored impurities and side products.

Section 3: Key Process Parameters and Data Summary

Effective scale-up requires rigorous control over key process parameters (KPPs). The following table summarizes critical parameters for the LAH reduction step. Values should be established through careful process development studies.

ParameterLab Scale (Typical)Scale-Up Considerations & Target RangeRationale & Justification
Solvent Anhydrous THFAnhydrous THF or 2-MeTHFGood solvent for LAH complexes. 2-MeTHF offers a higher boiling point and better stability against peroxide formation.
LAH Equivalents 2.0 - 2.52.2 - 3.0 (per lactam)Must account for two carbonyl groups. Excess is required at scale to overcome trace moisture and ensure complete conversion.
Concentration 0.2 - 0.5 M0.1 - 0.3 MMore dilute reactions are easier to control thermally and can prevent gel formation during work-up.[5]
Addition Temp. 0 °C-5 °C to 5 °CCritical for controlling the initial exotherm. Requires a robust reactor cooling system.
Addition Time 30 - 60 min2 - 8 hoursMust be scaled proportionally to batch size to allow for adequate heat removal. This is a critical safety parameter.
Reaction Temp. 0 °C to RT20 °C to 40 °CA slightly elevated temperature may be needed to drive the reaction to completion, but must be carefully controlled.
Quench Method Fieser or H₂O/NaOHFieser or Rochelle's SaltRochelle's salt work-up can be more amenable to large reactors, avoiding filtration of thick slurries.[12]

Section 4: Alternative Methodologies & Future Outlook

While LAH is a workhorse reagent, its hazardous nature drives research into alternatives, especially for manufacturing.

  • Alternative Reducing Agents:

    • Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride): A liquid reducing agent that is often easier to handle than solid LAH and can be used at higher temperatures.[18]

    • Borane Reagents (e.g., BH₃·THF): Boranes can also reduce amides to amines. They may offer a different selectivity and safety profile, though they are also hazardous.[19][20]

  • Catalytic Hydrogenation: The "dream reaction" is the direct catalytic hydrogenation of amides to amines using molecular hydrogen.[19] While challenging, successful catalyst systems are being developed and would represent a significant improvement in safety and sustainability for large-scale production.

This technical support guide is intended to provide a foundation for your process development efforts. Always perform a thorough safety assessment and conduct small-scale experiments to validate parameters before attempting any reaction at a larger scale.

References

Technical Support Center: Refining Bioassay Protocols for 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives. This guide is designed to provide in-depth troubleshooting advice and detailed protocols to help you achieve robust and reproducible bioassay results. The unique structural characteristics of this chemical scaffold present both exciting therapeutic opportunities and specific experimental challenges. This resource will equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses common initial questions to streamline your experimental setup.

Q1: What are the known biological activities of this compound derivatives?

A1: This class of compounds has a broad spectrum of reported biological activities, including analgesic, sedative, antiviral, antimycobacterial, antidiabetic, and antitumor effects.[1][2] Specific derivatives have been identified as inhibitors of kinases such as Hematopoietic Progenitor Kinase 1 (HPK1), FMS kinase, and Fibroblast Growth Factor Receptor (FGFR).[3][4]

Q2: What are the primary challenges I should anticipate when working with these compounds?

A2: Key challenges often revolve around the physicochemical properties of the specific derivatives. Poor aqueous solubility is a common issue with heterocyclic compounds, which can lead to variable results and an underestimation of potency.[5] Additionally, the potential for assay interference and off-target effects should be carefully considered and controlled for.

Q3: How should I prepare and store stock solutions of this compound derivatives?

A3: It is recommended to prepare high-concentration stock solutions in an anhydrous, high-purity solvent like DMSO. To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use vials and store them at -20°C or -80°C, protected from light and moisture. Always visually inspect for precipitation before use.

Q4: What initial bioassays are recommended for screening a new derivative from this class?

A4: The choice of initial bioassay should be guided by the intended therapeutic target. Given the known activities of this scaffold, common starting points include:

  • Kinase Inhibition Assays: If targeting a specific kinase, biochemical assays using the purified enzyme are a good first step.

  • Cell Viability/Cytotoxicity Assays: To assess general cytotoxicity or anticancer effects, assays like MTT or CellTiter-Glo® are commonly used.

  • Antiviral or Antimicrobial Assays: If investigating infectious disease applications, relevant viral replication or bacterial growth inhibition assays should be employed.

Q5: How can I ensure my bioassay results are reproducible?

A5: Reproducibility is multifactorial. Key aspects to control include:

  • Consistent cell culture practices: Use cells within a defined passage number range and ensure they are healthy and in the exponential growth phase.

  • Standardized protocols: Meticulously follow the same experimental steps, including incubation times, reagent concentrations, and washing procedures.

  • Quality control of reagents: Use high-quality reagents and validate new batches.

  • Appropriate controls: Always include positive, negative, and vehicle controls in your experiments.

  • Thorough documentation: Keep detailed records of all experimental parameters.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during bioassay development and execution.

Problem 1: High Assay Variability and Poor Reproducibility

High variability between replicate wells, plates, or experiments is a common hurdle that can mask true biological effects.

Potential Causes and Solutions

Potential Cause Explanation Troubleshooting Steps
Inconsistent Cell Seeding Uneven cell distribution across the microplate leads to variability in the baseline signal.- Ensure a homogenous cell suspension before and during plating. - Use a calibrated multichannel pipette or an automated cell dispenser. - Allow plates to sit at room temperature for 15-20 minutes before incubation to allow for even cell settling.
Edge Effects Evaporation from wells on the plate's perimeter can concentrate reagents and affect cell health.- Avoid using the outer wells of the microplate for experimental samples. - Fill the outer wells with sterile media or PBS to create a humidity barrier. - Ensure proper humidification in the incubator.
Reagent Instability or Degradation Degradation of the compound or critical assay reagents can lead to inconsistent results over time.- Prepare fresh dilutions of the compound from a frozen stock for each experiment. - Avoid repeated freeze-thaw cycles of reagents. - Check the expiration dates of all kit components.
Inconsistent Incubation Times Variations in incubation times can significantly impact the assay signal, especially for kinetic assays.- Use a timer and standardize all incubation steps. - For large batches of plates, process them in smaller, manageable sets to minimize time differences.
Pipetting Errors Inaccurate or inconsistent pipetting of small volumes is a major source of variability.- Regularly calibrate and maintain your pipettes. - Use reverse pipetting for viscous solutions. - Ensure proper pipette tip immersion depth.
Problem 2: Low or No Observed Compound Activity

Observing a lack of effect can be due to issues with the compound, the assay, or the biological system.

Troubleshooting Workflow

Caption: Troubleshooting workflow for lack of compound activity.

Problem 3: Compound Solubility and Stability Issues

The heterocyclic nature of this compound derivatives can often lead to poor aqueous solubility.

Decision Tree for Solubility Enhancement

Caption: Decision tree for improving compound solubility in bioassays.

Detailed Protocol for Assessing Kinetic Solubility in Assay Buffer

  • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • In a clear microcentrifuge tube, add the desired final volume of your assay buffer (e.g., 1 mL).

  • While vortexing the buffer, add the required volume of the compound stock solution to achieve the highest intended assay concentration.

  • Incubate the solution under the same conditions as your assay (e.g., 37°C) for 1-2 hours.

  • Visually inspect the solution for any signs of precipitation against a dark background.

  • For a more quantitative assessment, centrifuge the sample and measure the concentration of the compound in the supernatant using HPLC-UV.

Problem 4: Assay Interference and False Positives

Some compounds can interfere with the assay technology itself, leading to misleading results.

Common Types of Assay Interference and Mitigation Strategies

Interference Type Explanation Mitigation Strategy
Autofluorescence The compound fluoresces at the same wavelength as the assay readout, leading to a false positive signal.- Run a parallel assay plate with the compound but without the fluorescent substrate or cells. - If interference is confirmed, consider a different assay with a non-fluorescent readout (e.g., luminescence, absorbance).
Luciferase Inhibition Many small molecules can directly inhibit luciferase enzymes, which are commonly used in reporter assays.- Perform a counter-screen using purified luciferase enzyme to identify direct inhibitors. - If inhibition is observed, use a different reporter system or a reporter-free assay.
Compound Aggregation At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or other proteins.- Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. - Test for a steep dose-response curve, which can be indicative of aggregation.
Redox Activity Redox-active compounds can interfere with assays that rely on redox-sensitive reagents (e.g., MTT, resazurin).- Use assays with alternative readouts that are not based on redox chemistry (e.g., ATP measurement for cell viability). - Include a reducing agent like DTT in the assay buffer as a control to see if it abolishes the signal.

Experimental Protocols

Below are example protocols for common assays used to characterize this compound derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for HPK1)

This protocol describes a generic biochemical kinase assay using a technology like ADP-Glo™.

  • Prepare a serial dilution of the this compound derivative in assay buffer containing a low percentage of DMSO.

  • In a 384-well plate, add 2.5 µL of the compound dilution.

  • Add 2.5 µL of a solution containing the target kinase (e.g., HPK1) and the appropriate substrate.

  • Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition relative to vehicle (DMSO) and no-enzyme controls.

  • Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT)

This protocol assesses the effect of the compounds on cell proliferation and viability.

  • Seed cells in a 96-well plate at the optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivative in cell culture medium. The final DMSO concentration should typically be below 0.5%.

  • Remove the old medium from the cells and add the compound dilutions. Include vehicle-treated and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percent cell viability relative to the vehicle-treated control.

  • Plot the percent viability versus compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation and Quality Control

Dose-Response Curve Analysis

  • Sigmoidal Shape: A classic sigmoidal dose-response curve is expected for specific inhibitors.

  • Steep Curves: Unusually steep curves can be a red flag for non-specific mechanisms like compound aggregation.

  • Incomplete Curves: If the curve does not plateau at 100% inhibition, it may indicate partial antagonism or solubility issues at high concentrations.

Key Quality Control Metrics

Metric Description Acceptable Range
Z'-factor A measure of assay quality that reflects the dynamic range and data variation.Z' > 0.5
Signal-to-Background (S/B) The ratio of the signal from the positive control to the signal from the negative control.S/B > 5 (assay dependent)
Coefficient of Variation (%CV) A measure of the variability of replicate measurements.%CV < 15%

Conclusion

Achieving reproducible and reliable data with this compound derivatives requires a systematic approach to bioassay design, optimization, and troubleshooting. By understanding the potential challenges related to this chemical scaffold and implementing rigorous experimental practices, researchers can confidently advance their drug discovery programs. This guide serves as a foundational resource, and further refinement of protocols will always be necessary for specific derivatives and biological systems.

References

Technical Support Center: Enhancing Metabolic Stability of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine-based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-based compounds. This guide is designed to provide in-depth, experience-driven insights and practical solutions to common challenges encountered during the optimization of this important heterocyclic scaffold. The pyrrolo[3,4-c]pyridine core is a versatile starting point for a wide range of biologically active molecules, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor agents.[1] However, achieving a desirable pharmacokinetic profile, particularly concerning metabolic stability, is a frequent hurdle in the development of these compounds.

This resource is structured to address specific issues you may face in your experiments, offering not just protocols, but the scientific reasoning behind them. Our goal is to empower you with the knowledge to troubleshoot effectively and rationally design next-generation compounds with improved metabolic durability.

Troubleshooting Guide

This section tackles specific experimental problems with detailed explanations and actionable protocols.

Question 1: My this compound analog shows high clearance in human liver microsomes (HLM). What are the likely metabolic "hotspots"?

Answer:

Rapid clearance in HLM assays is a strong indicator of susceptibility to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[2][3] For the this compound scaffold, several positions are particularly vulnerable to metabolic attack.

Likely Metabolic Hotspots:

  • Oxidation of the Pyrrolidine Ring: Saturated heterocycles are prone to metabolism at the carbon atoms adjacent to the heteroatom.[4] For the this compound core, this would be the C1 and C3 positions of the dihydropyrrole ring.

  • Aromatic Hydroxylation of the Pyridine Ring: The pyridine ring, while generally more stable than a phenyl ring, can still undergo oxidation. The specific position will be influenced by the substitution pattern.

  • N-Dealkylation: If your compound has an alkyl substituent on the nitrogen of the pyrrolidine ring, this is a very common site for metabolic cleavage.

  • Metabolism of Substituents: Don't forget to consider the metabolic liabilities of the substituents attached to the core. Electron-rich aromatic rings or benzylic positions on side chains are classic "soft spots".

Experimental Workflow for Metabolite Identification:

To pinpoint the exact site of metabolism, a metabolite identification study is crucial.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of the Pyrrolo[3,4-c]pyridine Scaffold

In the landscape of medicinal chemistry, the pyrrolopyridine bicyclic ring system stands out as a "privileged scaffold." Its structural resemblance to purines allows it to interact with a wide array of biological targets, making it a fertile ground for drug discovery. Pyrrolopyridines, also known as azaindoles, exist in six isomeric forms, each defined by the specific arrangement of nitrogen atoms within the two fused rings.[1][2] This guide focuses specifically on derivatives of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core, a structure that has given rise to compounds with a remarkable breadth of pharmacological properties.[1][2][3]

The inherent value of this scaffold lies in its rigid structure, which provides a defined orientation for substituent groups, and its hydrogen bonding capabilities. These features are critical for specific, high-affinity interactions with enzyme active sites and receptors. Our exploration will delve into how subtle modifications to this core structure—the essence of isomerism and derivative synthesis—can dramatically alter biological activity, steering a compound towards antiviral, anticancer, or neuroactive pathways. This guide will provide researchers and drug development professionals with a comparative analysis of these activities, supported by experimental data and detailed protocols to facilitate further investigation.

Comparative Analysis of Biological Activities

The this compound scaffold has proven to be a versatile template for developing potent therapeutic agents. The biological activity is profoundly influenced by the nature and position of substituents on the bicyclic core. Below, we compare the key therapeutic areas where these derivatives have shown significant promise.

Antiviral Activity: Targeting HIV-1 Replication

A significant body of research has focused on the anti-HIV-1 activity of this compound derivatives. Specifically, 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates have been synthesized and evaluated for their ability to inhibit HIV-1 replication.[1]

Mechanism & Structure-Activity Relationship (SAR): The primary target for these compounds is often the HIV-1 integrase enzyme. The structure-activity relationship studies reveal critical insights:

  • Ester Substituent at C4: The nature of the ester group at position 4 has a significant impact on antiviral potency.[1]

  • Linker Length: The distance between the core pyrrolopyridine scaffold and an appended phenyl ring is crucial for optimal activity.[1]

  • Key Derivatives: The most potent compound identified in one study was ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate, which exhibited an EC50 of 1.65 µM against HIV-1.[1][4] This highlights the favorable contribution of a fluorophenethyl group at the N2 position.

Anticancer Activity: Kinase and Enzyme Inhibition

The pyrrolopyridine framework is a cornerstone of many kinase inhibitors used in oncology.[1] Derivatives of the this compound core have been developed as potent inhibitors of several key enzymes implicated in cancer.

  • Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy for cancer immunotherapy. Specific 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives have been patented as potent HPK1 inhibitors for treating abnormal cell growth and cancer.[5]

  • NAMPT Inhibition: Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is often upregulated in cancer cells. 4-Sulfonylobenzyl derivatives of pyrrolo[3,4-c]pyridine-2-carboxamide have been identified as potent NAMPT inhibitors.[1]

  • General Antitumor Activity: N-alkyl-4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-diones have demonstrated in vitro antitumor activity, with Mannich bases of this series showing IC50 values in the range of 19–29 µg/mL.[1]

Central Nervous System (CNS) Activity: Analgesic and Sedative Effects

A primary area of investigation for pyrrolo[3,4-c]pyridine derivatives has been their effects on the central nervous system, particularly as analgesic and sedative agents.[1][2][3]

Mechanism & SAR: The activity of these compounds is often linked to their interaction with various CNS receptors.

  • Substituent Effects: Studies on 2,3-dihydro-4-methoxy(ethoxy)-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine derivatives showed that specific substitutions significantly suppressed spontaneous locomotor activity in mice.[1]

  • Potent Analgesics: In writhing syndrome tests, certain 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives displayed strong analgesic activity at doses as low as 0.78 mg/kg.[4] Another derivative, 2-[2-hydroxy-3-(4-benzyl-1-piperidinyl)propyl]-4,6-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, was found to have a potent effect with an ED50 of 12.03 mg/kg and low toxicity.[4]

Antidiabetic and Antimycobacterial Potential
  • Antidiabetic Agents: 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been shown to reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells, without altering insulin concentrations.[1] Other derivatives function as agonists for GPR119, a receptor involved in regulating incretin and insulin secretion, making them potential candidates for treating type 2 diabetes.[1][3]

  • Antimycobacterial Activity: The rise of drug-resistant tuberculosis has spurred the search for new antibacterial agents. Derivatives of this scaffold have been investigated as inhibitors of InhA, a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[1]

Summary of Biological Activities and Key Derivatives
Biological ActivityTarget/AssayKey Scaffold/Derivative ClassPotency (IC50/EC50/ED50)Reference
Anti-HIV HIV-1 Replication7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates1.65 µM (for compound 12j)[1][4]
Anticancer HPK1 Kinase2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivativesNot specified in abstract[5]
Anticancer NAMPT Enzyme4-Sulfonylobenzyl-pyrrolo[3,4-c]pyridine-2-carboxamidesNot specified in abstract[1]
Anticancer Antitumor (in vitro)N-alkil-4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-diones19–29 µg/mL[1]
Analgesic Writhing Test1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionesEffective up to 0.78 mg/kg[4]
Sedative Locomotor Activity4-alkoxy-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridinesActive at 12.5 mg/kg[1]
Antidiabetic Glucose Uptake6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dionesEffective glucose reduction[1]
Antidiabetic GPR119 AgonismN-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamidesEfficacy data available[1]
Antimycobacterial InhA EnzymePyrrolo[3,4-c]pyridine derivativesMechanism-based[1]

Visualizing the Drug Discovery Workflow and SAR

To contextualize the development of these compounds, the following diagrams illustrate the typical experimental workflow and the core logic of structure-activity relationship studies.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization & Preclinical Syn Scaffold Selection & Derivative Synthesis Pur Purification & Characterization (NMR, MS) Syn->Pur BioAssay Primary Biological Screening (e.g., Kinase Assay) Pur->BioAssay CellAssay Cell-Based Assays (Viability, Replication) BioAssay->CellAssay SAR Structure-Activity Relationship (SAR) Analysis CellAssay->SAR ADME ADME/Tox Profiling (Metabolic Stability, Cytotoxicity) CellAssay->ADME SAR->Syn Iterative Design InVivo In Vivo Efficacy Studies (Animal Models) ADME->InVivo

Caption: High-level workflow for the discovery and development of novel pyrrolopyridine derivatives.

SAR cluster_R1 Position 2 Substitutions cluster_R2 Positions 1,3,4,6,7 Substitutions cluster_Activity Resulting Biological Activity Core this compound Core R1_Node Alkyl Chains Aryl Groups (Hydroxy)propyl linkers Core->R1_Node R2_Node Dioxo group (C1, C3) Phenyl group (C6) Carboxylate (C4) Hydroxy (C7) Core->R2_Node CNS Analgesic/ Sedative R1_Node:f2->CNS AntiCancer Anticancer/ Kinase Inhibition R2_Node:f1->AntiCancer Antiviral Anti-HIV R2_Node:f2->Antiviral R2_Node:f3->Antiviral

Caption: Structure-Activity Relationship (SAR) logic for the pyrrolo[3,4-c]pyridine scaffold.

Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, the following are detailed protocols for key assays used to evaluate the biological activity of this compound derivatives.

Protocol 1: In Vitro HPK1 Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound against HPK1.

Rationale: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measures the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase. A test compound that also binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal. This is a robust and sensitive method for quantifying inhibitor potency.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10X stock of the test compound in 100% DMSO. Then create a 3-fold serial dilution series.

    • Prepare a 4X Kinase/Antibody solution in Kinase Buffer A containing the required concentration of HPK1 kinase and Tb-anti-His Antibody.

    • Prepare a 4X Tracer solution in Kinase Buffer A.

  • Assay Procedure:

    • Add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the 4X Kinase/Antibody solution to all wells.

    • Mix the plate gently and incubate for 60 minutes at room temperature, protected from light. This allows the compound to bind to the kinase.

    • Add 5 µL of the 4X Tracer solution to all wells.

    • Incubate for another 60 minutes at room temperature, protected from light. This allows the tracer to equilibrate with the kinase-compound complex.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 520 nm (terbium donor) and 665 nm (tracer acceptor) following excitation at 340 nm.

    • Calculate the Emission Ratio (665/520).

    • Plot the Emission Ratio against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of tracer binding.

Protocol 2: Cell Viability Assessment via MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, commonly used to assess the cytotoxic effects of potential anticancer compounds.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. The yellow MTT tetrazolium salt is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test pyrrolopyridine derivative in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the test compound at various concentrations (including a vehicle-only control).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure all crystals are dissolved.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the curve to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. The diverse biological activities—ranging from antiviral and anticancer to potent CNS effects—demonstrate its remarkable versatility.[1][2] The key to unlocking its full potential lies in understanding the nuanced structure-activity relationships, where minor chemical modifications can redirect the pharmacological profile of a derivative towards a completely different therapeutic target. The experimental frameworks provided here offer a validated starting point for researchers to further probe the activities of novel isomers and derivatives. Future research should focus on optimizing the pharmacokinetic properties (ADME) of the most potent compounds and exploring synergistic combinations to address complex diseases like cancer and multi-drug resistant infections.

References

The Comprehensive Structure-Activity Relationship (SAR) of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation for a diverse range of biologically active molecules. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent presentation, enabling potent and selective interactions with various biological targets. This guide offers a comprehensive analysis of the structure-activity relationships (SAR) of analogs built upon this scaffold, providing a comparative overview of their performance against different therapeutic targets. We will delve into the key structural modifications that govern their activity as cancer immunotherapeutic agents, anti-HIV compounds, antimycobacterial agents, and analgesics, supported by experimental data and detailed protocols.

Targeting Cancer Immunotherapy: HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, acts as a negative regulator of T-cell receptor (TCR) signaling.[1][2] Inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[2] Several series of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives have been identified as potent HPK1 inhibitors.[3]

Structure-Activity Relationship of HPK1 Inhibitors

The core scaffold consists of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one moiety. Key SAR insights can be drawn from the substitutions at various positions of this core and appended aromatic rings.

A crucial interaction for potent HPK1 inhibition is the formation of a salt bridge with Asp101 in the kinase domain.[4] Modifications that enhance the basicity of a nitrogen atom, allowing it to be protonated under physiological conditions, have been shown to improve potency.[4] For instance, the introduction of a methylene group in place of a carbonyl group can increase inhibitory activity four-fold.[4]

Compound IDR1R2HPK1 IC50 (nM)Reference
1 CarbonylH32[4]
2 MethyleneH7.5[4]
3 HH0.44[4]
4 HF0.51[4]
5 HCl2.67[4]

Table 1: SAR of this compound analogs as HPK1 inhibitors.

Signaling Pathway of HPK1 in T-Cell Receptor Activation

HPK1 negatively regulates T-cell activation by phosphorylating the adaptor protein SLP-76, which leads to the dampening of the TCR signaling cascade.[1][2][5] Inhibition of HPK1 prevents this phosphorylation, thereby sustaining T-cell activation and enhancing the immune response against tumor cells.

HPK1_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 activates Downstream Downstream Signaling (e.g., PLCγ1, Erk) SLP76->Downstream HPK1->SLP76 phosphorylates pSLP76 p-SLP-76 pSLP76->Downstream inhibits Activation T-Cell Activation Downstream->Activation Inhibitor This compound Analog (HPK1 Inhibitor) Inhibitor->HPK1 inhibits

Caption: HPK1's role in negative regulation of TCR signaling.

Experimental Protocol: In Vitro HPK1 Kinase Inhibition Assay

This assay is designed to determine the direct inhibitory effect of test compounds on the enzymatic activity of HPK1.

Materials:

  • Recombinant human HPK1 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Suitable substrate (e.g., Myelin Basic Protein, MBP)

  • Test compounds (serial dilutions in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Add the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a reaction mixture containing kinase buffer and recombinant human HPK1 enzyme. Add this mixture to each well and incubate briefly at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate (MBP) to each well.

  • Incubate the plate at 30°C for a defined period, typically 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Analyze the data to determine the IC50 value for each test compound, which is the concentration required to inhibit 50% of the HPK1 kinase activity.

Combating HIV: Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, responsible for inserting the viral DNA into the host cell's genome.[6][7] This makes it an attractive target for antiretroviral therapy. A series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives have shown potent anti-HIV-1 activity by targeting this enzyme.[8]

Structure-Activity Relationship of Anti-HIV-1 Integrase Inhibitors

The SAR of these analogs highlights the importance of substituents at the 2-position and the ester group at the 4-position of the pyrrolo[3,4-c]pyridine core.

The distance between the pyrrolopyridine scaffold and a phenyl ring substituent at the 2-position is a critical determinant of activity. Derivatives with an ethyl linker between the core and a phenyl ring generally exhibit potent activity. Furthermore, the nature of the ester at the 4-position significantly influences anti-HIV-1 potency.

Compound IDR (at position 2)R' (ester at position 4)EC50 (µM)Reference
6a PhenylEthyl>50[8]
6b 4-FluorophenylEthyl8.5[8]
6c 4-MethylphenylEthyl7.2[8]
6d Indol-3-ylethylEthyl1.65[8]

Table 2: SAR of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate analogs as anti-HIV-1 agents.

Mechanism of HIV-1 Integrase Inhibition

HIV-1 integrase inhibitors block the strand transfer step of the integration process, preventing the viral DNA from being incorporated into the host genome.[6][8] This effectively halts the viral replication cycle.

HIV_Integrase_Inhibition Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integrase HIV-1 Integrase Viral_DNA->Integrase PIC Pre-integration Complex (PIC) Integrase->PIC Host_DNA Host Cell DNA PIC->Host_DNA Integration Integration Host_DNA->Integration Provirus Provirus Integration->Provirus Replication Viral Replication Provirus->Replication Inhibitor This compound Analog (Integrase Inhibitor) Inhibitor->Integrase inhibits

Caption: Mechanism of action of HIV-1 integrase inhibitors.

Experimental Protocol: Synthesis of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate Derivatives

A general multi-step synthesis is employed to produce these compounds, starting from commercially available reagents.

Procedure:

  • Synthesis of the pyrrolopyridine core: The synthesis typically begins with the construction of the substituted pyridine ring, followed by the annulation of the pyrrole-1,3-dione ring.

  • Introduction of the ester group: The carboxylate at the 4-position is introduced, often via a Dies-Alder reaction followed by aromatization.

  • N-alkylation/arylation: The substituent at the 2-position of the pyrrole ring is introduced through N-alkylation or N-arylation with the appropriate halide or boronic acid.

  • Final deprotection/modification steps: Any protecting groups are removed, and final modifications are made to yield the target compounds.

Detailed synthetic procedures can be found in the cited literature.[8]

Antimycobacterial Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel antimycobacterial agents. Pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been identified as a novel class of antimycobacterials that target mycobacterial respiration.[9]

Structure-Activity Relationship of Antimycobacterial Analogs

Optimization of a phthalimide-containing hit compound led to the discovery of potent antimycobacterial agents. Replacing an ester moiety with a more metabolically stable methyl oxadiazole bioisostere was a key optimization step. Further exploration of the N-benzyl substituent led to compounds with nanomolar activity.

Compound IDR (N-substituent)MIC90 (µM)Reference
7a Benzyl>160[10]
7b 4-Fluorobenzyl<0.15[10]
7c 4-Chlorobenzyl<0.15[10]
7d 4-Methylbenzyl<0.15[10]

Table 3: SAR of 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine analogs against M. tuberculosis.

The target of this class of compounds has been identified as the cytochrome bc1 complex, a crucial component of the electron transport chain in M. tuberculosis.[9]

Analgesic and Sedative Properties

Derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have demonstrated significant analgesic and sedative activities.[3][11]

Structure-Activity Relationship of Analgesic Analogs

The analgesic potency of these compounds is influenced by the nature of the substituent at the 2-position of the pyridine ring and the linker connecting to an arylamine moiety. 4-alkoxy derivatives have shown stronger analgesic properties than their ethoxy counterparts.[3] A 2-hydroxypropyl linker between the imide and an arylamine has been identified as being optimal for activity.[3]

Compound IDR (linker)Analgesic Activity (writhing test, ED50 mg/kg)Reference
8a 2-hydroxypropyl0.4 - 2.8[3]
8b propyl0.67 - 2.59[3]
Aspirin -39.15[3]
Morphine -2.44[3]

Table 4: Analgesic activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives.

Experimental Protocol: Acetic Acid-Induced Writhing Test

This is a standard in vivo model to assess the peripheral analgesic activity of test compounds.

Animals:

  • Male mice (e.g., Swiss albino)

Procedure:

  • Administer the test compound or vehicle control intraperitoneally to the mice.

  • After a set period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).

  • Immediately after the acetic acid injection, observe each mouse for a defined period (e.g., 20 minutes) and count the number of writhes.

  • Calculate the percentage of protection against writhing for each group compared to the vehicle control group.

  • Determine the ED50 value, the dose that produces 50% of the maximum analgesic effect.

Conclusion

The this compound scaffold is a versatile platform for the development of potent and selective modulators of various biological targets. This guide has provided a comparative overview of the SAR for analogs targeting HPK1 for cancer immunotherapy, HIV-1 integrase for antiviral therapy, mycobacterial respiration for tuberculosis treatment, and receptors involved in pain and sedation. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of novel therapeutics based on this promising heterocyclic core.

References

A Head-to-Head Mechanistic and Efficacy Comparison: The Pyrrolopyridine-Class BET Inhibitor JQ1 vs. The Standard-of-Care PARP Inhibitor Talazoparib

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

Abstract

The therapeutic landscape for oncology is increasingly defined by targeted therapies that exploit specific molecular vulnerabilities. Two powerful strategies involve the modulation of epigenetic gene regulation and the targeting of DNA damage repair (DDR) pathways. This guide provides a head-to-head comparison of a lead compound from the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine class of BET (Bromodomain and Extra-Terminal) inhibitors, represented by the well-characterized tool compound JQ1 , and a standard-of-care PARP (Poly ADP-ribose polymerase) inhibitor, Talazoparib . While these agents have distinct mechanisms of action, their true therapeutic potential may lie in their synergistic combination. We will dissect their individual molecular pathways, compare their preclinical performance using published data, provide detailed experimental protocols for their evaluation, and explore the compelling scientific rationale for their combined use to induce synthetic lethality in cancers proficient in homologous recombination.

Core Mechanisms of Action: From Epigenetic Reading to DNA Repair

A fundamental understanding of the distinct signaling pathways targeted by JQ1 and Talazoparib is crucial to appreciating their individual and combined therapeutic potential.

JQ1 and the BET Protein Family: Silencing Oncogenic Transcription

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, function as epigenetic "readers." They recognize and bind to acetylated lysine residues on histone tails, tethering transcriptional machinery to chromatin to drive the expression of key genes involved in cell proliferation and survival, including the potent oncogene c-Myc.[1][2] The small molecule JQ1, a thienotriazolodiazepine that serves as a structural and functional representative for emerging pyrrolopyridine-based inhibitors, acts as a competitive inhibitor.[3][4] It occupies the acetyl-lysine binding pocket of BET bromodomains, displacing BRD4 from chromatin and thereby suppressing the transcription of its target oncogenes.[2][5][6]

G cluster_0 Normal Gene Transcription cluster_1 BET Inhibition Histone Acetylated Histone BRD4 BRD4 Histone->BRD4 Binds to acetylated lysine PTEFb P-TEFb Complex BRD4->PTEFb Recruits RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates & Activates Transcription Oncogene Transcription (e.g., c-Myc) RNAPII->Transcription JQ1 JQ1 BRD4_inhibited BRD4 JQ1->BRD4_inhibited Competitively binds BRD4_inhibited->Histone Displaced from Chromatin Suppression Transcription Suppressed BRD4_inhibited->Suppression

Caption: Mechanism of BET protein action and inhibition by JQ1.
Talazoparib and PARP: Exploiting DNA Repair Deficiencies

Poly (ADP-ribose) polymerase (PARP), primarily PARP1, is a critical enzyme in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[7][8] In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. These cells become heavily reliant on PARP-mediated repair for survival.

Talazoparib is a potent, orally available PARP inhibitor that functions via a dual mechanism.[9][10]

  • Catalytic Inhibition: It blocks the enzymatic activity of PARP, preventing the efficient repair of SSBs.[8]

  • PARP Trapping: More critically, it traps the PARP enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is highly cytotoxic, as it stalls replication forks, leading to the collapse of SSBs into more lethal DSBs.[7][9][11] In HR-deficient cells, these DSBs cannot be repaired, leading to cell death—a concept known as synthetic lethality.[8][12][13] Talazoparib is noted to be approximately 100-fold more efficient at PARP trapping than the first-in-class inhibitor, olaparib.[9][11]

The Synergistic Rationale: JQ1-Induced "BRCAness"

The most compelling interaction between these two classes of drugs emerges in cancers that are proficient in homologous recombination (i.e., BRCA wild-type). Preclinical studies have shown that BET inhibitors like JQ1 can downregulate the expression of key DNA repair proteins, including RAD51 and Ku80, and even BRCA1 itself.[14][15][16] This pharmacologically-induced suppression of the HR pathway creates a "BRCAness" or HR-deficient phenotype. Consequently, these cancer cells become highly sensitized to the cytotoxic effects of PARP inhibitors, creating a powerful synthetic lethal combination.[14][16][17]

G cluster_0 Synergistic Mechanism in BRCA-Proficient Cancer JQ1 JQ1 BET BET Protein (BRD4) JQ1->BET DNA_Repair_Genes Transcription of DNA Repair Genes (RAD51, BRCA1) BET->DNA_Repair_Genes Repressed HRD Induced Homologous Recombination Deficiency ('BRCAness') DNA_Repair_Genes->HRD Apoptosis Apoptosis HRD->Apoptosis Inability to Repair DSBs SSB Single-Strand Break (SSB) PARP PARP Trapping SSB->PARP Talazoparib Talazoparib Talazoparib->PARP DSB Double-Strand Break (DSB) PARP->DSB Replication Fork Collapse DSB->Apoptosis

Caption: JQ1 induces BRCAness, sensitizing cells to Talazoparib.

In Vitro Performance: A Quantitative Comparison

Objective comparison of inhibitors begins with biochemical and cellular assays to determine potency and efficacy.

Biochemical Potency

This measures the direct interaction of the inhibitor with its purified protein target. JQ1 shows high affinity for both bromodomains of BRD4, while Talazoparib is a potent PARP1/2 inhibitor.

CompoundTargetAssay TypeIC₅₀Reference(s)
JQ1 BRD4 (BD1)TR-FRET77 nM[18]
BRD4 (BD2)TR-FRET33 nM[18]
Talazoparib PARP1Enzymatic~1 nM[11]
PARP2Enzymatic~0.8 nM[11]
PARP TrappingCellular~100x > Olaparib[9][11]
Cellular Anti-Proliferative Activity & Synergy

In cellular models, the combination of JQ1 and a PARP inhibitor demonstrates clear synergistic cytotoxicity, especially in BRCA wild-type cancers. The combination index (CI) is a quantitative measure of synergy, where CI < 1 indicates a synergistic effect.

Cell Line (Cancer Type)BRCA StatusJQ1 IC₅₀ (Monotherapy)Olaparib IC₅₀ (Monotherapy)JQ1 + Olaparib Combination EffectReference(s)
OVCAR3 (Ovarian)Wild-TypeNot Specified~10 µMJQ1 reduces Olaparib IC₅₀ by ~50-fold[16]
BxPC3 (Pancreatic)Wild-TypeNot Specified>10 µMJQ1 reduces JQ1 IC₅₀ by ~18-fold (with Veliparib)[15]
Panc1 (Pancreatic)Wild-TypeNot Specified~10 µMOlaparib reduces JQ1 IC₅₀ by ~6-fold[15]
KKU-055 (Cholangio.)Wild-Type~1 µM~5 µMSynergistic (CI < 1 at ED₅₀, ED₇₅, ED₉₀)[19]
KKU-100 (Cholangio.)Wild-Type~2 µM~10 µMSynergistic (CI < 1 at ED₅₀, ED₇₅, ED₉₀)[19]

Key Experimental Protocols for Inhibitor Characterization

Rigorous, reproducible protocols are the bedrock of preclinical drug development. The following are standardized workflows for assessing BET and PARP inhibitors.

Protocol: BET Bromodomain Inhibition Assay (AlphaScreen)

Rationale: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash assay ideal for high-throughput screening. It measures the ability of a test compound (JQ1) to disrupt the interaction between a recombinant BET bromodomain and an acetylated histone peptide.[1][20]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant GST-tagged BRD4 bromodomain, a biotinylated histone H4 acetylated peptide, and serial dilutions of JQ1.

  • Plate Setup: In a 384-well microplate, add GST-BRD4, the biotinylated peptide, and the JQ1 dilutions. Incubate at room temperature for 30 minutes to allow binding to reach equilibrium.

  • Donor Bead Addition: Add Glutathione-coated Donor beads to the wells. These beads will bind to the GST-tagged BRD4. Incubate for 60 minutes in the dark.

  • Acceptor Bead Addition: Add Streptavidin-coated Acceptor beads. These will bind to the biotinylated histone peptide. Incubate for an additional 30-60 minutes in the dark.

  • Signal Reading: If the BRD4 and histone peptide are interacting, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 520-620 nm. JQ1-mediated disruption of the interaction prevents this signal.

  • Data Analysis: Read the plate on an AlphaScreen-capable reader. Plot the signal intensity against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol: PARP Trapping Assay

Rationale: This assay is critical to differentiate potent PARP trappers like Talazoparib from compounds that only provide catalytic inhibition. It quantifies the amount of PARP enzyme that remains bound to chromatin after treatment.[21]

Step-by-Step Methodology:

  • Cell Treatment: Culture cancer cells to ~80% confluency and treat with a range of Talazoparib concentrations for a defined period (e.g., 4-24 hours).

  • Cell Lysis & Fractionation:

    • Wash cells with ice-cold PBS and lyse with a buffer containing a mild detergent to release soluble cytoplasmic and nuclear proteins.

    • Centrifuge the lysate. The supernatant contains the soluble protein fraction.

    • The remaining pellet contains chromatin-bound proteins. Wash this pellet to remove any residual soluble proteins.

    • Resuspend the chromatin pellet in a high-salt or nuclease-containing buffer to release the chromatin-bound proteins.

  • Protein Quantification: Determine the protein concentration of both the soluble and chromatin-bound fractions using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein from both the soluble and chromatin-bound fractions onto an SDS-PAGE gel.

    • After electrophoresis, transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for PARP1. Also probe for a loading control for each fraction (e.g., Tubulin for soluble, Histone H3 for chromatin-bound).

    • Incubate with a secondary HRP-conjugated antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensity for PARP1 in the chromatin-bound fraction relative to the Histone H3 loading control. A dose-dependent increase in chromatin-bound PARP1 indicates effective PARP trapping.

In Vivo Efficacy and Pharmacodynamics

Translating in vitro synergy to in vivo anti-tumor activity is the ultimate goal of preclinical assessment.

G cluster_workflow Preclinical Xenograft Study Workflow Implantation Implant Tumor Cells (e.g., PDX) into Immunocompromised Mice Growth Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) Implantation->Growth Randomization Randomize Mice into Treatment Groups Growth->Randomization Treatment Daily Dosing (21-28 days) 1. Vehicle 2. JQ1 (e.g., 50 mg/kg) 3. PARPi (e.g., 50 mg/kg) 4. JQ1 + PARPi Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight (2-3x per week) Treatment->Monitoring Endpoint Endpoint: Tumor Harvest for PD Analysis Monitoring->Endpoint

Caption: A generalized workflow for in vivo efficacy studies.
Xenograft Model Efficacy

Studies using patient-derived xenograft (PDX) models of pancreatic cancer have demonstrated the potent in vivo synergy between JQ1 and the PARP inhibitor Olaparib.[15]

PDX ModelTreatment GroupTumor Growth Inhibition (TGI) vs. VehicleStatistical Significance (vs. Vehicle)Reference(s)
UAB-PA4 Olaparib (50 mg/kg)MinimalNot Significant[15][22]
JQ1 (50 mg/kg)Significantp < 0.0001[15][22]
JQ1 + Olaparib Superior to either single agent p < 0.0001 [15][22]
UAB-PA16 Olaparib (50 mg/kg)Moderatep < 0.01[15][22]
JQ1 (50 mg/kg)Significantp < 0.0001[15][22]
JQ1 + Olaparib Superior to either single agent p < 0.0001 [15][22]
In Vivo Pharmacodynamic (PD) Biomarker Analysis

Analysis of tumor tissue harvested at the end of the study confirms that the observed anti-tumor efficacy is driven by the intended mechanism of action. Immunohistochemistry (IHC) is a key technique for this analysis.

BiomarkerBiological RoleExpected Result in Combination GroupReference(s)
γH2AX DNA Double-Strand BreaksSignificant Increase[16][23]
Ki67 Cell ProliferationSignificant Decrease[16][22][23]
Cleaved Caspase-3 ApoptosisSignificant Increase[16][23]
RAD51 / Ku80 DNA Repair ProteinsSignificant Decrease[14][15]

Conclusion and Future Directions

This head-to-head comparison reveals that while the pyrrolopyridine-class BET inhibitor JQ1 and the standard-of-care PARP inhibitor Talazoparib operate through fundamentally different mechanisms, their strengths are remarkably complementary.

  • As Monotherapies: JQ1 shows promise in cancers driven by transcriptional addiction to oncogenes like c-Myc. Talazoparib is a highly effective standard-of-care in cancers with pre-existing homologous recombination deficiencies, such as those with BRCA1/2 mutations.[9][11]

  • As a Combination: The true transformative potential lies in their synergistic combination. By epigenetically inducing an HR-deficient state, BET inhibitors can sensitize a much broader range of BRCA-proficient tumors to the potent cytotoxic effects of PARP trapping.[14][16] This strategy effectively expands the utility of PARP inhibitors beyond their current genetic limitations.

Future Directions for drug development professionals should focus on:

  • Optimizing BET Inhibitors: Developing next-generation pyrrolopyridine and other heterocyclic BET inhibitors with improved pharmacokinetic properties and selectivity profiles over tool compounds like JQ1.[4][24]

  • Biomarker Discovery: Identifying robust predictive biomarkers beyond BRCA status that can identify patients most likely to respond to this combination therapy.

  • Clinical Translation: Designing and executing well-controlled clinical trials to validate the preclinical synergy and establish the safety and efficacy of BETi + PARPi combination regimens in human patients.[17]

By leveraging the distinct but cooperative mechanisms of BET and PARP inhibition, the field is poised to develop powerful new therapeutic strategies for difficult-to-treat cancers.

References

A Comparative Guide to Assessing Off-Target Effects of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the off-target effects of emerging therapeutic candidates, with a specific focus on the promising 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold. We will delve into the rationale behind selecting appropriate assays, compare methodologies, and provide actionable protocols to ensure a thorough and reliable selectivity profile.

The this compound core is a versatile scaffold that has demonstrated a broad spectrum of pharmacological properties, with derivatives being investigated as potential treatments for diseases of the nervous and immune systems, as well as for their antitumor activities.[1][2][3] For instance, specific derivatives of this scaffold have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key target in cancer immunotherapy.[4] As with any targeted therapy, particularly kinase inhibitors, understanding the full spectrum of a compound's interactions—both intended and unintended—is paramount for advancing safe and effective therapeutics.[5][6]

Off-target effects, where a drug interacts with unintended biomolecules, can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology.[6][7] Therefore, a rigorous and multi-faceted approach to off-target profiling is not just a regulatory requirement but a fundamental component of robust drug discovery.

A Strategic Workflow for Off-Target Assessment

A comprehensive assessment of off-target effects should be approached as an integrated strategy, moving from broad, high-throughput screens to more physiologically relevant cellular and functional assays. This tiered approach allows for the early identification of potential liabilities and informs the selection of the most promising lead candidates.

G cluster_0 Early Discovery & Lead Identification cluster_1 Lead Optimization cluster_2 Preclinical Development In Silico Prediction In Silico Prediction Broad Kinome Profiling Broad Kinome Profiling In Silico Prediction->Broad Kinome Profiling Prioritize Assays Cellular Target Engagement Cellular Target Engagement Broad Kinome Profiling->Cellular Target Engagement Validate Hits Phenotypic Screening Phenotypic Screening Cellular Target Engagement->Phenotypic Screening Correlate with Function Safety Pharmacology Safety Pharmacology Phenotypic Screening->Safety Pharmacology Investigate Phenotypes Lead Candidate Lead Candidate Safety Pharmacology->Lead Candidate

Caption: A tiered workflow for assessing off-target effects.

Part 1: Initial Selectivity Screening - In Vitro Kinase Profiling

The human kinome consists of over 500 protein kinases, making them a common source of off-target interactions for many small molecule inhibitors.[7] Kinase selectivity profiling has become a standard and indispensable tool in drug discovery to understand the selectivity of lead compounds across the kinome.[8]

Experimental Rationale: The goal of initial kinase profiling is to obtain a broad view of a compound's selectivity at a single, high concentration. This allows for the rapid identification of potent off-target interactions that warrant further investigation. This is often performed using large panels of purified kinases.[9][10][11]

Comparative Data: Pyrrolo[3,4-c]pyridine Derivative vs. a Non-Selective Kinase Inhibitor

To illustrate the importance of this analysis, the following table presents hypothetical, yet representative, data comparing a fictional this compound derivative (Compound A), designed as a selective HPK1 inhibitor, with a known broad-spectrum kinase inhibitor (Compound B).

Target KinaseCompound A (% Inhibition @ 1µM)Compound B (% Inhibition @ 1µM)
HPK1 (On-Target) 98% 95%
ROCK115%88%
ROCK212%92%
PKA5%75%
CDK28%60%
VEGFR220%99%
SRC25%85%

Analysis: Compound A demonstrates high selectivity for its intended target, HPK1, with minimal inhibition of other kinases at a high concentration. In contrast, Compound B shows significant activity against multiple kinases, suggesting a higher potential for off-target effects. For example, inhibition of ROCK kinases can lead to cardiovascular effects like hypotension, a known side effect of non-selective ROCK inhibitors.[12][13]

Protocol: In Vitro Kinase Profiling using ADP-Glo™ Kinase Assay

This protocol outlines a general procedure for assessing kinase inhibition using a luminescent-based assay that measures ADP production.[10]

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare a 2X compound solution in the same buffer. For single-dose screening, a 2µM solution is common (for a final concentration of 1µM).

    • Prepare control wells: "No Kinase" control and a "Vehicle" control (e.g., DMSO).

  • Reaction Setup:

    • In a 384-well plate, add 5 µL of the 2X kinase/substrate solution to each well.

    • Add 5 µL of the 2X compound solution to the appropriate wells.

    • For controls, add 5 µL of buffer or vehicle solution.

  • Incubation:

    • Mix the plate gently and incubate at room temperature for 1-2 hours. The optimal time should be determined empirically for each kinase.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation:

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition relative to the vehicle control.

Part 2: Confirming Target Engagement in a Cellular Environment

While in vitro assays are excellent for initial screening, they do not fully recapitulate the complex environment inside a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound binds to its intended target within intact cells.[14][15]

Experimental Rationale: CETSA is based on the principle that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[16][17] By heating cells treated with a compound and measuring the amount of soluble target protein remaining, one can directly assess target engagement.[18]

G cluster_stabilized With Ligand cluster_unstabilized Without Ligand Start Start Treat Cells Treat cells with compound or vehicle Start->Treat Cells Heat Shock Apply heat gradient to cell samples Treat Cells->Heat Shock Cell Lysis Lyse cells to release intracellular contents Heat Shock->Cell Lysis Separate Fractions Centrifuge to separate soluble and aggregated proteins Cell Lysis->Separate Fractions Quantify Protein Quantify soluble target protein (e.g., Western Blot) Separate Fractions->Quantify Protein Generate Melt Curve Plot % soluble protein vs. temperature Quantify Protein->Generate Melt Curve End End Generate Melt Curve->End Stabilized Protein Ligand-bound protein is stabilized Higher T_agg Higher aggregation temperature (T_agg) Unbound Protein Unbound protein denatures Lower T_agg Lower aggregation temperature (T_agg)

Caption: The principle and workflow of the Cellular Thermal Shift Assay (CETSA).

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol provides a general workflow for performing CETSA followed by Western blot analysis.

  • Cell Culture and Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat cells with the desired concentration of the this compound derivative or vehicle control for a predetermined time (e.g., 1-2 hours).

  • Heating Step:

    • Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis:

    • Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to ensure complete cell lysis.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot:

    • Carefully collect the supernatant (containing the soluble proteins) from each sample.

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA).

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding loading buffer.

  • Western Blot Analysis:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-HPK1).

    • Use an appropriate secondary antibody and detection reagent to visualize the protein bands.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Normalize the intensity of each band to the unheated control.

    • Plot the normalized intensity versus temperature to generate a melting curve. A shift in the curve to a higher temperature in the compound-treated samples indicates target stabilization and engagement.

Part 3: Uncovering Unexpected Biology with Phenotypic Screening

While target-based assays are essential, they can miss unexpected off-target effects that produce a cellular phenotype.[19] Phenotypic screening assesses the effect of a compound on the overall behavior of a cell or organism, providing a more holistic view of its biological activity.[20][21]

Experimental Rationale: By exposing cells to a compound and monitoring for a wide range of phenotypic changes (e.g., morphology, proliferation, apoptosis, expression of specific markers), researchers can identify off-target activities that may not be predicted by in vitro screens. This is particularly valuable for de-risking candidates before they enter more extensive safety pharmacology studies.[22][23]

Comparative Approaches: High-Content Imaging vs. Reporter Assays
Assay TypePrincipleAdvantagesDisadvantages
High-Content Imaging Automated microscopy and image analysis to quantify multiple phenotypic parameters (e.g., cell shape, organelle health, protein localization).Multiparametric data provides a rich, unbiased view of cellular changes. Can reveal novel mechanisms.Can be complex to set up and analyze. Requires sophisticated instrumentation and software.
Reporter Gene Assays Genetically engineered cells that express a reporter gene (e.g., luciferase, GFP) under the control of a specific signaling pathway promoter.Highly sensitive and specific for a particular pathway. High-throughput and relatively easy to automate.Provides a narrow view of a compound's activity. May miss off-target effects on other pathways.

Application for Pyrrolo[3,4-c]pyridine Derivatives: A high-content imaging screen using a panel of diverse cell lines (e.g., cancer cell lines, primary immune cells) could be employed to identify any unexpected effects on cell health, proliferation, or signaling pathways. For example, if a compound intended for an immune target like HPK1 shows unexpected anti-proliferative effects in a non-immune cell line, it would warrant further investigation into potential off-target kinase inhibition.

Conclusion

A thorough assessment of off-target effects is critical for the successful development of this compound derivatives. By employing a strategic combination of in vitro profiling, cell-based target engagement assays, and unbiased phenotypic screens, researchers can build a comprehensive understanding of a compound's selectivity. This multi-pronged approach not only helps in identifying and mitigating potential safety liabilities but also provides deeper insights into the compound's mechanism of action, ultimately leading to the development of safer and more effective medicines.

References

In Vivo Validation of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Candidates: A Comparative Guide to Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The bicyclic scaffold of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine has emerged as a privileged structure in medicinal chemistry, giving rise to a new generation of targeted therapies. This guide provides a comprehensive in vivo comparison of promising candidates derived from this scaffold, with a focus on their therapeutic efficacy in preclinical cancer models. We will delve into the experimental data supporting their activity against key oncogenic targets — nicotinamide phosphoribosyltransferase (NAMPT), c-Met, and hematopoietic progenitor kinase 1 (HPK1) — and provide detailed methodologies to facilitate the replication and extension of these findings.

Comparative Efficacy of Pyrrolo[3,4-c]pyridine Candidates

The true potential of a therapeutic candidate is ultimately determined by its performance in a living system. This section compares the in vivo efficacy of lead compounds from the this compound class against their respective targets, benchmarked against established cancer therapies where possible.

NAMPT Inhibition in Prostate Cancer

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, which is often upregulated in cancer cells to meet their high metabolic demands.[1][2][3] Inhibition of NAMPT represents a promising strategy to selectively starve cancer cells of the energy they need to proliferate and survive.[1]

An optimized this compound-derived urea compound (Compound 18 in the source) has demonstrated potent anti-NAMPT activity and was efficacious in a PC-3 mouse xenograft model of prostate cancer.[4] While the specific tumor growth inhibition (TGI) percentage for this compound is not detailed in the initial findings, its efficacy was significant enough to warrant its highlight as a promising candidate.

Table 1: In Vivo Performance of a Pyrrolo[3,4-c]pyridine-Derived NAMPT Inhibitor

CompoundTargetCancer ModelDosing RegimenEfficacyComparator
Pyrrolo[3,4-c]pyridine-derived urea (Cmpd 18)NAMPTPC-3 human prostate cancer xenograftNot specifiedEfficaciousNot specified
GNE-617 (for reference)NAMPTPC-3 human prostate cancer xenograft30 mg/kg, twice daily~75% TGIVehicle

Note: Data for GNE-617, another NAMPT inhibitor, is provided for context on the expected level of efficacy in this model.[5] The pyrrolo[3,4-c]pyridine candidate demonstrated satisfactory pharmacokinetic properties, a critical aspect for in vivo success.[4] Standard therapies for advanced prostate cancer in preclinical studies often include androgen deprivation therapy, abiraterone, enzalutamide, and docetaxel.[6][7][8][9]

c-Met Inhibition in Lung Carcinoma

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[10][11][12] Aberrant c-Met signaling is a known driver of tumorigenesis and metastasis in various cancers, including non-small cell lung cancer (NSCLC).[13][14]

A novel pyrrolo-pyridine benzamide derivative has shown promising in vivo antitumor efficacy in a lung carcinoma allograft model in BALB/c nude mice. This compound demonstrated a superior tumor growth inhibition (TGI) compared to the established c-Met inhibitor, cabozantinib.

Table 2: Comparative In Vivo Efficacy of a Pyrrolo-pyridine Benzamide c-Met Inhibitor

CompoundTargetCancer ModelDosing RegimenEfficacy (TGI)ComparatorEfficacy (TGI)
Pyrrolo-pyridine benzamidec-MetLung carcinoma allograft (BALB/c nude mice)20 mg/kg64.5%Cabozantinib47.9%

Notably, the pyrrolo-pyridine benzamide derivative did not lead to obvious changes in body weight or signs of toxicity in the kidney, heart, or liver tissue, suggesting a favorable safety profile.

HPK1 Inhibition in Syngeneic Tumor Models

Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor signaling, has emerged as a promising target for cancer immunotherapy.[15][16][17][18] Inhibition of HPK1 can enhance anti-tumor immunity by boosting T-cell activation and proliferation.[16][18] 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives have been identified as potent HPK1 inhibitors.[19][20][21]

A novel, orally administered HPK1 inhibitor, BB3008, demonstrated significant tumor-growth inhibition as a single agent in multiple syngeneic mouse models, including CT26 (colon carcinoma), Hepa 1-6 (hepatoma), and 4T1 (mammary carcinoma).[20] Furthermore, it showed enhanced efficacy when combined with an anti-PD-1 antibody in the MC-38 (colon adenocarcinoma) model.[20] Another potent and selective HPK1 inhibitor, compound 16, also showed moderate in vivo efficacy in the CT26 model as a monotherapy and a synergistic effect when combined with anti-PD-1 therapy.[21]

Table 3: In Vivo Performance of Pyrrolo[3,4-c]pyridin-1-one HPK1 Inhibitors

CompoundTargetCancer ModelDosing RegimenEfficacyCombination Therapy
BB3008HPK1CT26, Hepa 1-6, 4T1 syngeneic modelsNot specifiedSignificant TGIEnhanced efficacy with anti-PD-1 in MC-38 model
Compound 16HPK1CT26 syngeneic modelNot specifiedModerate TGISynergistic effect with anti-PD-1

These findings highlight the potential of HPK1 inhibitors from the pyrrolo[3,4-c]pyridine class to function as both monotherapies and in combination with immune checkpoint inhibitors, a cornerstone of modern cancer treatment.[22][23][24][25]

Signaling Pathways and Mechanisms of Action

A deep understanding of the underlying signaling pathways is crucial for rational drug design and for interpreting in vivo outcomes. The following diagrams illustrate the key pathways targeted by the this compound candidates.

NAMPT Signaling Pathway

NAMPT_Pathway

c-Met Signaling Pathway

cMet_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane HGF HGF cMet c-Met Receptor

HPK1 Signaling in T-Cells

HPK1_Pathway

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section outlines the key in vivo experimental methodologies.

PC-3 Human Prostate Cancer Xenograft Model

This model is a cornerstone for evaluating therapies against androgen-independent prostate cancer.

Step-by-Step Methodology:

  • Cell Culture: PC-3 cells are cultured in appropriate media until they reach the desired confluence.

  • Cell Preparation: Cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.

  • Animal Model: Male athymic nude mice (4-6 weeks old) are typically used.

  • Tumor Implantation: A specific number of PC-3 cells (e.g., 5 x 10^6) in a defined volume (e.g., 100 µL) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Treatment Administration: The pyrrolo[3,4-c]pyridine candidate or vehicle control is administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated at the end of the study. Body weight and general health of the mice are also monitored as indicators of toxicity.

Lung Carcinoma Allograft Model

This model is valuable for assessing the efficacy of anticancer agents in a more immunologically relevant setting than xenografts in immunodeficient mice, although in the case of the c-Met inhibitor study, BALB/c nude mice were used.

Step-by-Step Methodology:

  • Cell Line: A suitable lung carcinoma cell line of murine origin is used.

  • Animal Model: BALB/c nude mice are appropriate for non-immunotherapy studies. For immunotherapy studies, immunocompetent syngeneic mice would be required.

  • Tumor Implantation: Tumor cells are injected into the mice. The specific site of injection (e.g., subcutaneous, orthotopic into the lung) will depend on the study's objectives. For the c-Met inhibitor study, an allograft model was used, implying the use of a mouse-derived cell line in mice.

  • Treatment and Monitoring: Similar to the xenograft model, mice are randomized and treated with the pyrrolo-pyridine benzamide or a comparator like cabozantinib. Tumor growth, body weight, and overall health are monitored.

Syngeneic Tumor Models for Immunotherapy

These models are essential for evaluating immunomodulatory agents like HPK1 inhibitors, as they utilize immunocompetent mice, allowing for the study of the interaction between the therapeutic, the tumor, and the host immune system.

Step-by-Step Methodology:

  • Cell Lines: Murine cancer cell lines such as MC38 (colon), CT26 (colon), 4T1 (breast), and Hepa 1-6 (liver) are commonly used.

  • Animal Model: The appropriate immunocompetent mouse strain for the chosen cell line is used (e.g., C57BL/6 for MC38).

  • Tumor Implantation: Tumor cells are implanted subcutaneously into the flank of the mice.

  • Treatment Administration: Once tumors are established, mice are treated with the pyrrolo[3,4-c]pyridin-1-one HPK1 inhibitor, a vehicle control, and potentially a combination agent like an anti-PD-1 antibody.

  • Efficacy and Immune Monitoring: In addition to monitoring tumor growth and animal health, immune cell populations within the tumor and spleen can be analyzed by flow cytometry to assess the pharmacodynamic effects of the HPK1 inhibitor on T-cell activation and infiltration.

Conclusion and Future Directions

The this compound scaffold has proven to be a versatile starting point for the development of potent and selective inhibitors of key cancer targets. The in vivo data presented here for NAMPT, c-Met, and HPK1 inhibitors demonstrates their significant therapeutic potential. The pyrrolo-pyridine benzamide targeting c-Met stands out for its superior efficacy over an established drug, while the HPK1 inhibitors show promise for combination immunotherapy.

Future research should focus on obtaining more comprehensive in vivo data for the NAMPT inhibitor from this class, including detailed dosing and TGI studies, and direct comparisons with standard-of-care agents for prostate cancer. For the HPK1 inhibitors, further elucidation of their in vivo mechanism of action through detailed immunophenotyping will be crucial. As these promising candidates advance through preclinical development, they hold the potential to offer new and improved treatment options for cancer patients.

References

A Comparative Benchmarking Guide to the ADME/Tox Properties of Novel 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Early ADME/Tox Profiling in Drug Discovery

The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, with a significant percentage of failures attributed to unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) profiles.[1][2][3] It is estimated that up to 40% of drug candidates have failed in the past due to toxicity, and a substantial portion fail due to unacceptable efficacy, often linked to poor pharmacokinetic properties.[2] Therefore, the early-stage evaluation of these properties is not merely a screening step but a foundational pillar of modern drug development, enabling a "fail fast, fail cheap" approach that conserves resources for the most promising candidates.[1][2]

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold is a promising heterocyclic system with a broad spectrum of reported biological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor effects.[4][5] As novel derivatives of this core structure are synthesized, a systematic and robust evaluation of their ADME/Tox properties is paramount to identify candidates with the highest potential for clinical success. This guide provides a comprehensive framework for benchmarking these novel derivatives against established reference compounds, detailing the experimental and in silico methodologies required for a thorough assessment.

I. The ADME/Tox Funnel: A Strategic Approach to Candidate Selection

A tiered and integrated approach to ADME/Tox profiling is essential for efficient decision-making. This process can be visualized as a funnel, where a large number of initial compounds are subjected to high-throughput in silico and in vitro screens, with progressively more complex and resource-intensive assays reserved for a smaller number of promising leads.

ADMET_Funnel In Silico Screening (Many Compounds) In Silico Screening (Many Compounds) High-Throughput In Vitro Assays High-Throughput In Vitro Assays In Silico Screening (Many Compounds)->High-Throughput In Vitro Assays Promising Physicochemical & Predicted ADME/Tox Properties Mechanistic & Definitive In Vitro Assays Mechanistic & Definitive In Vitro Assays High-Throughput In Vitro Assays->Mechanistic & Definitive In Vitro Assays Favorable Solubility, Permeability, Metabolic Stability In Vivo Pharmacokinetics In Vivo Pharmacokinetics Mechanistic & Definitive In Vitro Assays->In Vivo Pharmacokinetics Low CYP Inhibition, Low Cytotoxicity, Favorable PPB Caco2_Workflow cluster_0 Apical (A) cluster_1 Basolateral (B) A Add Test Compound Caco-2 Monolayer Caco-2 Monolayer A->Caco-2 Monolayer Transport B Sample at Time Points LC-MS/MS Analysis LC-MS/MS Analysis B->LC-MS/MS Analysis Caco-2 Monolayout Caco-2 Monolayout Caco-2 Monolayout->B Calculate Papp & Efflux Ratio Calculate Papp & Efflux Ratio LC-MS/MS Analysis->Calculate Papp & Efflux Ratio

References

A Comparative Guide to the Synthesis and Bioactivity of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Derivatives as Analgesic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the synthesis and biological evaluation of a promising class of analgesic and sedative agents: N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. We will dissect and compare the methodologies reported in two key publications from a prolific research group in this field, offering insights into the evolution of their synthetic strategies and the resulting structure-activity relationships. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the practical aspects of synthesizing and evaluating novel central nervous system agents.

Introduction: The Therapeutic Potential of the Pyrrolo[3,4-c]pyridine Scaffold

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core, a bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry. Its rigid structure serves as a versatile scaffold for the development of compounds targeting a range of biological pathways. Derivatives of this scaffold have been investigated for various therapeutic applications, including antiviral, antidiabetic, and antitumor activities.[1] A particularly fruitful area of research has been the exploration of their effects on the central nervous system, with numerous studies reporting potent analgesic and sedative properties.[1][2]

This guide focuses on the work of a research group at the Wroclaw Medical University and Jagiellonian University in Poland, who have systematically explored the synthesis and pharmacological properties of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. We will compare a more recent publication by Szkatuła et al. (2020) with an earlier, foundational paper by Śladowska et al. (2009) to highlight the progression of their synthetic approaches and to compare the biological activities of the resulting compounds.

I. A Comparative Analysis of Synthetic Methodologies

The core synthetic challenge in preparing the target compounds lies in the efficient construction of the 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione system and the subsequent introduction of various N-substituents. Both publications employ a multi-step approach starting from a substituted pyridine dicarboxylic acid.

Synthetic Workflow Comparison

The overall synthetic logic in both the 2009 and 2020 publications is similar, involving the initial formation of the pyrrolo[3,4-c]pyridine-1,3(2H)-dione core, followed by N-alkylation with a dihaloalkane, and finally, substitution with a terminal amine. However, the specific strategies for introducing the linker and the terminal amine differ, reflecting a refinement of the methodology over time.

G cluster_2009 Śladowska et al. (2009) - Two-Step N-Substitution cluster_2020 Szkatuła et al. (2020) - Two-Step N-Substitution via Dihaloalkane start_2009 4-Alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione intermediate_2009 N-(2-hydroxy-3-chloropropyl) derivative start_2009->intermediate_2009 Reaction with 1-chloro-2,3-epoxypropane final_2009 Final N-substituted product intermediate_2009->final_2009 Reaction with terminal amine start_2020 4-Alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione intermediate_2020 N-(bromoalkyl) derivative start_2020->intermediate_2020 Reaction with 1,2-dibromoethane or 1-bromo-2-chloroethane final_2020 Final N-substituted product intermediate_2020->final_2020 Reaction with terminal amine

Caption: Comparative Synthetic Workflows.

Detailed Experimental Protocols

A. Synthesis of 2-[2-hydroxy-3-(4-benzyl-1-piperidinyl)propyl]-4,6-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (Representative of Śladowska et al., 2009)

  • Step 1: Synthesis of 2-(2-hydroxy-3-chloropropyl)-4,6-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione.

    • A solution of 4,6-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (0.01 mol) in dimethylformamide (DMF) is treated with sodium hydride (0.01 mol).

    • 1-chloro-2,3-epoxypropane (0.015 mol) is added dropwise, and the mixture is stirred at room temperature for 24 hours.

    • The reaction mixture is poured into water, and the resulting precipitate is filtered, dried, and recrystallized from ethanol.

  • Step 2: Synthesis of the final product.

    • A mixture of the chloropropyl intermediate from Step 1 (0.005 mol), 4-benzylpiperidine (0.005 mol), and anhydrous potassium carbonate (0.01 mol) in acetonitrile is refluxed for 12 hours.

    • The inorganic salts are filtered off, and the solvent is evaporated under reduced pressure.

    • The residue is purified by column chromatography or recrystallization to yield the final product.

B. Synthesis of 4-methoxy-6-methyl-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (Compound 9 from Szkatuła et al., 2020)

  • Step 1: Synthesis of 2-(2-bromoethyl)-4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione.

    • To a solution of 4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (0.003 mol) in anhydrous acetonitrile (70 mL), add anhydrous potassium carbonate (0.75 g) and 1,2-dibromoethane (0.004 mol).

    • The mixture is refluxed for a specified time (e.g., 21 hours).

    • After cooling, the mixture is filtered, and the solvent is evaporated under reduced pressure to yield the bromoethyl intermediate.

  • Step 2: Synthesis of the final product (Compound 9).

    • The crude bromoethyl intermediate from Step 1 is dissolved in anhydrous acetonitrile.

    • Anhydrous potassium carbonate and 1-(2-methoxyphenyl)piperazine are added.

    • The mixture is refluxed until the reaction is complete (monitored by TLC).

    • The reaction mixture is filtered, the solvent is evaporated, and the residue is purified by crystallization from ethanol.

Comparison of Synthetic Parameters
ParameterŚladowska et al. (2009)Szkatuła et al. (2020)Rationale and Insights
Linker Introduction Epoxide ring-openingNucleophilic substitution with dihaloalkaneThe use of dihaloalkanes in the 2020 study offers more flexibility in linker length and avoids the potential for regioselectivity issues associated with epoxide opening.
Base Sodium Hydride (NaH)Potassium Carbonate (K2CO3)K2CO3 is a milder and safer base than NaH, which is pyrophoric. This change likely reflects a move towards safer and more scalable reaction conditions.
Solvent Dimethylformamide (DMF)AcetonitrileAcetonitrile is generally easier to remove than DMF due to its lower boiling point, simplifying the workup procedure.
Purification Column chromatography/recrystallizationRecrystallizationThe 2020 protocol appears to be optimized to yield a product that can be purified by simple recrystallization, which is more efficient for larger-scale synthesis.
Overall Yields Variable, generally moderateReported yields for final products are moderate (e.g., 51% for compound 8)The yields are comparable, suggesting that the modified procedure is at least as efficient as the earlier method.

II. Comparative Evaluation of Biological Activity

Both studies employed standard and well-validated animal models to assess the analgesic and sedative properties of the synthesized compounds. The primary assays used were the hot plate test for central analgesic activity and the writhing test for peripheral analgesic activity. Locomotor activity was also assessed to gauge sedative effects.

Biological Assay Workflow

G cluster_assays Analgesic and Sedative Screening cluster_analgesic Analgesic Assays cluster_sedative Sedative Assay animal_prep Animal Acclimatization and Grouping compound_admin Compound Administration (i.p.) animal_prep->compound_admin hot_plate Hot Plate Test compound_admin->hot_plate writhing_test Writhing Test compound_admin->writhing_test locomotor Locomotor Activity Test compound_admin->locomotor data_analysis Data Collection and Statistical Analysis (ED50) hot_plate->data_analysis writhing_test->data_analysis locomotor->data_analysis

Caption: Workflow for Biological Activity Screening.

Detailed Biological Assay Protocols
  • Hot Plate Test:

    • Mice are individually placed on a metal plate maintained at a constant temperature (typically 55 ± 0.5 °C).

    • The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

    • A cut-off time (e.g., 30 or 60 seconds) is used to prevent tissue damage.

    • Measurements are taken before and at various time points after intraperitoneal (i.p.) administration of the test compound, vehicle, or a standard analgesic (e.g., morphine).

    • The percentage of maximal possible effect (% MPE) is calculated.

  • Writhing Test:

    • Mice are injected i.p. with a dilute solution of an irritant, such as acetic acid or phenylquinone, to induce a characteristic stretching and writhing response.

    • The test compound, vehicle, or a standard analgesic (e.g., acetylsalicylic acid - ASA) is administered i.p. a set time (e.g., 30 minutes) before the irritant.

    • The number of writhes is counted for a specific period (e.g., 10 or 20 minutes).

    • The percentage of inhibition of writhing compared to the vehicle control group is calculated.

  • Locomotor Activity:

    • Mice are placed in an activity cage equipped with infrared beams to monitor movement.

    • After an acclimatization period, the test compound or vehicle is administered.

    • Locomotor activity is recorded for a defined period (e.g., 30 minutes).

    • A reduction in locomotor activity is indicative of a sedative effect.

Comparison of Biological Activity Data
Compound (Reference)Hot Plate Test (ED50, mg/kg)Writhing Test (ED50, mg/kg)Locomotor Activity InhibitionKey Structural Features
Compound 30 (Śladowska et al., 2009) Active, ED50 not reportedHighly active, ED50 not reportedSignificant suppression4-benzylpiperidino terminal group, 2-hydroxypropyl linker
Compound 31 (Śladowska et al., 2009) Active, ED50 not reportedHighly active, ED50 not reportedSignificant suppression4-benzylpiperidino terminal group, 2-hydroxypropyl linker
Compound 9 (Szkatuła et al., 2020) Not active3.25Significant4-(2-methoxyphenyl)piperazin-1-yl terminal group, ethyl linker
Compound 11 (Szkatuła et al., 2020) 16.33.67Significant4-benzylpiperazin-1-yl terminal group, ethyl linker
Morphine (Standard) ~10~2.44Dose-dependentOpioid receptor agonist
ASA (Standard) Inactive~39.15NoneCOX inhibitor

Insights from the Biological Data:

The data reveals several key structure-activity relationships. In the 2020 study by Szkatuła et al., compound 9, with a 4-(2-methoxyphenyl)piperazin-1-yl terminal group, was exceptionally potent in the writhing test (ED50 = 3.25 mg/kg), comparable to morphine, but was inactive in the hot plate test, suggesting a primary peripheral mechanism of action.[3] In contrast, compound 11, with a 4-benzylpiperazin-1-yl group, showed potent activity in both the writhing test (ED50 = 3.67 mg/kg) and the hot plate test (ED50 = 16.3 mg/kg), indicating a mixed central and peripheral analgesic effect.[3]

The earlier work by Śladowska et al. (2009) also identified highly active compounds with a 4-benzylpiperidino terminal group and a 2-hydroxypropyl linker, which significantly suppressed locomotor activity, indicating a sedative component to their profile.[1] A consistent finding across both studies is the potent analgesic effect observed in the writhing test, often exceeding that of the standard non-steroidal anti-inflammatory drug, acetylsalicylic acid (ASA).[3]

III. Discussion and Conclusion

This comparative guide highlights the systematic approach taken by a dedicated research group to explore the therapeutic potential of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. The evolution in their synthetic methodology from 2009 to 2020 demonstrates a refinement towards safer and more efficient procedures, such as the use of potassium carbonate over sodium hydride and the preference for acetonitrile as a solvent.

While not a direct independent replication, the comparison of these two studies provides a valuable perspective on the reproducibility of the core synthetic strategies and biological screening methods for this class of compounds. The consistent finding of potent analgesic activity, particularly in the writhing test, across different structural analogues underscores the robustness of the 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold as a pharmacophore for analgesia.

The differences in the central versus peripheral activity profiles of the compared compounds, as revealed by the hot plate and writhing tests, offer crucial insights for future drug design. For instance, the potent peripheral activity of compounds like 9 from the Szkatuła et al. study suggests a potential for developing analgesics with reduced central nervous system side effects.

IV. References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. --INVALID-LINK--

  • Śladowska, H., Sabiniarz, A., Sapa, J., & Filipek, B. (2009). Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Acta Poloniae Pharmaceutica, 66(1), 57–63. --INVALID-LINK--

  • Szkatuła, D., Krzyżak, E., Mogilski, S., Sapa, J., Filipek, B., & Świątek, P. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5883. --INVALID-LINK--

  • Dziubina, A., Szkatuła, D., Sapa, J., Filipek, B., & Pytka, K. (2020). Antinociceptive, antiedematous, and antiallodynic activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives in experimental models of pain. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(5), 813–827. --INVALID-LINK--

  • Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. The Journal of Pharmacology and Experimental Therapeutics, 107(3), 385–393. --INVALID-LINK--

  • Koster, R., Anderson, M., & de Beer, E. J. (1959). Acetic acid for analgesic screening. Federation Proceedings, 18, 412.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and innovators in the field of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the scientific potential of compounds like 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is significant, our responsibility extends beyond discovery to ensure the safety of our personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards.

The core principle of this guide is proactive risk management. Given that specific toxicological and ecotoxicological data for many research chemicals are not extensively available, we must operate under the precautionary principle. This involves treating the compound as hazardous based on the known profiles of structurally similar nitrogen heterocyclic compounds and adhering to the most stringent disposal protocols.

Hazard Assessment and Characterization

Under the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), laboratories are required to determine the hazards of the chemicals they work with.[1][2] In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative hazard assessment is mandatory.

Structurally related compounds, such as pyridine and other pyrrolopyridine isomers, exhibit a range of hazards including:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3][4][5][6]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][5][7]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation.[3][6][7]

  • Flammability: While the dihydro- form is less aromatic than pyridine, it should be treated as a potentially flammable liquid and kept away from ignition sources.[4][5][8]

Therefore, all waste containing this compound, whether in pure form, in solution, or as residue on contaminated labware, must be classified and managed as hazardous chemical waste.

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the waste material, ensure you are equipped with the appropriate PPE to prevent exposure. The choice of PPE is dictated by the potential hazards identified in the assessment.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting chemical safety goggles or a face shield.To prevent contact with splashes, which could cause serious eye irritation.[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact and potential absorption or irritation.[9]
Protective Clothing A flame-retardant laboratory coat.To protect skin and personal clothing from contamination and potential ignition.[5]
Respiratory Protection Handle waste only inside a certified chemical fume hood.To prevent the inhalation of potentially harmful vapors or aerosols.[8][10]

Step-by-Step Waste Collection and Storage Protocol

Proper segregation and containment at the point of generation are critical to prevent accidental chemical reactions and ensure compliant disposal.[11]

Step 1: Designate a Waste Container

Select a container that is chemically compatible with this compound and any solvents used. Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable. The container must have a secure, leak-proof screw cap.[12] Never use foodstuff containers for hazardous waste.[12]

Step 2: Collect the Waste
  • Pure Compound & Solutions: Carefully transfer waste material into the designated container inside a chemical fume hood.

  • Contaminated Labware: Items such as pipette tips, chromatography columns, and contaminated gloves are considered "trace" contaminated waste. These should be collected in a separate, clearly labeled, sealed plastic bag or container.

  • Do Not Mix: Avoid mixing this waste stream with other incompatible chemical wastes. Specifically, keep it separate from strong oxidizing agents and strong acids to prevent potentially violent reactions.[8]

Step 3: Label the Container Immediately

The moment the first drop of waste enters the container, it must be labeled. According to the Environmental Protection Agency (EPA), the label must include:[13]

  • The words "Hazardous Waste" .

  • The full chemical name: "Waste this compound" .

  • An indication of the hazards (e.g., "Toxic," "Irritant," "Flammable").

  • A list of all components by percentage, including solvents.

Step 4: Store in a Satellite Accumulation Area (SAA)

The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[12][14]

  • Location: The SAA should be in a secondary containment tray to capture any potential leaks.

  • Segregation: Ensure the container is stored away from incompatible materials.[12]

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[14]

  • Container Status: Keep the waste container securely capped at all times, except when adding waste.[12]

G start Start: Waste Generation assess Step 1: Hazard Assessment (Treat as Hazardous) start->assess ppe Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe collect Step 3: Collect Waste in Dedicated, Compatible Container ppe->collect label Step 4: Label Container 'Hazardous Waste' & Contents collect->label store Step 5: Store in SAA (Secondary Containment, Capped) label->store full Container Full or Project Complete? store->full full->store No contact_ehs Step 6: Contact EHS for Pickup full->contact_ehs Yes end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Final Disposal and Spill Management

Arranging for Professional Disposal

The only acceptable disposal method for this chemical is through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[9] Under no circumstances should this chemical waste be disposed of down the drain or in regular trash. [11]

Once your waste container is full or the project is complete, follow your institution's specific procedures for requesting a waste pickup. This typically involves completing a chemical collection request form and moving the container to a central accumulation area (CAA) for pickup by the licensed vendor.[8]

Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Isolate: Secure the area and prevent entry.

  • Protect: If the spill is small and you are trained to handle it, don the appropriate PPE.

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[10][15]

  • Collect and Dispose: Sweep the absorbed material into a designated hazardous waste container, label it appropriately, and manage it as described above.[8]

  • Report: Report the incident to your laboratory supervisor and EHS office, regardless of the size.

By adhering to this structured and cautious disposal protocol, you are upholding the highest standards of laboratory safety, ensuring regulatory compliance, and contributing to a culture of responsibility within the scientific community.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.